DL-Fmoc-Dap(Boc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alchemical Intermediate: A Technical Guide to DL-Fmoc-Dap(Boc)-OH for Advanced Peptide Synthesis
For the discerning researcher in peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, diaminopropionic acid (Dap) offers a unique scaffold for introducing conformational constraints, modulating biological activity, and creating novel peptide architectures. This technical guide provides an in-depth exploration of a key derivative, DL-Fmoc-Dap(Boc)-OH, a versatile building block for solid-phase peptide synthesis (SPPS). We will delve into its physicochemical properties, analytical characterization, and field-proven applications, offering a comprehensive resource for its effective utilization.
Core Molecular Attributes of this compound
This compound, with the systematic name (RS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, is a racemic mixture of the D- and L-enantiomers of Fmoc-Dap(Boc)-OH. The orthogonal protection scheme, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine, is central to its utility in peptide synthesis. This arrangement allows for the selective deprotection and modification of either amino group, enabling the construction of complex peptide structures.
| Property | Value |
| Chemical Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 162558-25-0 (for the L-enantiomer, often used for the racemic mixture as well)[1] |
| Appearance | White to off-white solid/powder |
| Storage Conditions | 2-8°C, sealed in a dry environment |
| Water Solubility | Predicted to be insoluble |
Analytical Characterization: A Validating System
Ensuring the purity and identity of this compound is critical for the successful synthesis of the target peptide. The following analytical techniques are routinely employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of Fmoc-amino acids. A typical analysis involves a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Detection: UV at 254 nm or 280 nm
The chromatogram should display a single major peak corresponding to this compound, with purity typically expected to be ≥97%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. Although specific spectral data for the DL-racemic mixture is not widely published, the expected chemical shifts can be inferred from the structures of the individual enantiomers and related compounds. In an achiral solvent, the NMR spectra of the D- and L-enantiomers are identical.
Expected ¹H NMR Features (in CDCl₃):
-
Fmoc group: A complex multiplet in the aromatic region (approx. 7.2-7.8 ppm).
-
Boc group: A singlet at approximately 1.4 ppm.
-
α- and β-protons: Multiplets in the aliphatic region.
Expected ¹³C NMR Features (in CDCl₃):
-
Carbonyl carbons: Resonances in the downfield region (approx. 155-175 ppm).
-
Aromatic carbons of Fmoc: Multiple signals in the aromatic region (approx. 120-145 ppm).
-
Boc carbonyl and quaternary carbon: Resonances around 155 ppm and 80 ppm, respectively.
-
Aliphatic carbons: Signals in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₃H₂₆N₂O₆ is m/z 427.18.
Synthesis of Orthogonally Protected Diaminopropionic Acid
The synthesis of orthogonally protected Dap derivatives is a critical process for their application in peptide chemistry. Several synthetic strategies have been developed, often starting from readily available amino acids like aspartic acid or glutamine.
One common approach involves a Curtius rearrangement of an acyl azide derived from a protected aspartic acid derivative.[4] Another strategy utilizes a Hofmann-type rearrangement of the side chain amide of a protected glutamine residue.[4] These methods allow for the stereospecific synthesis of the desired enantiomer, and a racemic mixture can be obtained by starting with a racemic precursor or by racemizing the final product.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols for Application in SPPS
The true value of this compound lies in its seamless integration into standard solid-phase peptide synthesis protocols. Below are detailed, field-proven methodologies for its incorporation.
Incorporation via Fmoc-SPPS
This is the most common application, where the Fmoc group is temporarily protecting the α-amine.
Step-by-Step Protocol:
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene byproducts.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 equivalents), a coupling reagent like HATU (2.85 equivalents), and a base such as DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.[2]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Proceed with the next Fmoc-amino acid coupling by returning to the deprotection step.
Caption: Standard Fmoc-SPPS cycle for incorporating this compound.
Incorporation via Boc-SPPS
This compound can also be utilized in Boc-SPPS, where the Boc group on the side chain remains stable during the acidic deprotection of the Nα-Boc group.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable Boc-protected amino acid-loaded resin (e.g., Merrifield, MBHA).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM (1 x 2 min, 1 x 20-30 min) to remove the Nα-Boc group.
-
Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 5-10% DIEA in DCM.
-
Coupling of this compound:
-
Couple this compound using standard coupling reagents for Boc-SPPS, such as HBTU/HOBt with DIEA in DMF.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Proceed with the next Boc-amino acid coupling by returning to the deprotection step.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. In case of handling the powder, a dust mask (e.g., N95) is recommended.[5]
-
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonal protecting groups provide the flexibility to create complex and novel peptide architectures with tailored biological functions. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and optimized synthetic protocols, is paramount to its successful application. This guide serves as a comprehensive resource to empower researchers in harnessing the full potential of this unique building block in their pursuit of next-generation peptide therapeutics and research tools.
References
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Thomson, R. J. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(12), 14838-14847. [Link]
-
Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
-
RayBiotech. Fmoc-Dap(Boc)-OH. [Link]
-
Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta crystallographica. Section F, Structural biology and crystallization communications, 79(Pt 7), 193–199. [Link]
-
ResearchGate. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L -2,3-diaminopropionic acid. [Link]
-
Cheung, J., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 53-61. [Link]
-
NP-MRD. Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519). [Link]
-
Aapptec Peptides. Fmoc-D-Dap(Boc)-OH [198544-42-2]. [Link]
Sources
Navigating the Solubility of DL-Fmoc-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of DL-Fmoc-Dap(Boc)-OH in Peptide Synthesis
This compound, a non-natural amino acid derivative, is a cornerstone in modern peptide chemistry and drug development. Its unique structure, featuring a diaminopropionic acid core with orthogonal Fmoc and Boc protecting groups, offers chemists a versatile tool for creating complex peptide architectures, including branched, cyclic, and labeled peptides. The successful incorporation of this building block into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the organic solvents used for coupling reactions. Inadequate solubility can lead to a cascade of issues, including incomplete reactions, the formation of deletion sequences, and significant challenges in purification, ultimately compromising the yield and purity of the final product.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present qualitative and estimated quantitative data in common organic solvents, and provide a detailed, field-proven experimental protocol for determining its solubility with high accuracy. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to optimize their synthetic workflows and unlock the full potential of this versatile amino acid derivative.
Core Principles: Understanding the Solubility of Protected Amino Acids
The solubility of a protected amino acid like this compound is a complex interplay of its structural features and the physicochemical properties of the solvent. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group generally imparts good solubility in many organic solvents. However, the presence of the polar carboxylic acid and the carbamate linkages of the Boc and Fmoc groups introduces the capacity for hydrogen bonding, influencing solubility in more polar environments. The overall solubility is a balance between these competing factors.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely employed in SPPS due to their excellent ability to dissolve a broad range of protected amino acids and effectively swell the solid-phase resin.[1] The choice of solvent can significantly impact reaction kinetics and should be carefully considered based on the specific amino acid and the overall peptide sequence.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₆N₂O₆ | [2][3] |
| Molecular Weight | 426.46 g/mol | [2][3] |
| Appearance | White to off-white solid | General observation |
| Storage Temperature | 2-8°C | [2][3] |
Solubility Profile of this compound in Common Organic Solvents
While precise, publicly available quantitative solubility data for this compound is limited, we can provide a reliable qualitative and estimated quantitative guide based on the principles of amino acid and peptide solubility.[4] The following table summarizes the expected solubility in key organic solvents used in peptide synthesis. It is imperative to note that these are estimates, and empirical determination is strongly recommended for critical applications.
| Solvent | Type | Qualitative Solubility | Estimated Solubility (mg/mL) at 25°C | Rationale & Causality |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | > 100 | DMF is an excellent solvent for most Fmoc-amino acids due to its ability to disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar moieties.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | > 100 | NMP often exhibits even greater solvating power than DMF for protected amino acids, making it a suitable alternative.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | > 100 | DMSO is a strong hydrogen bond acceptor and effectively dissolves many polar and nonpolar compounds. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble to Insoluble | < 10 | DCM is generally a poor solvent for zwitterionic and highly polar protected amino acids. While the Fmoc group provides some lipophilicity, the polar functional groups limit solubility.[5] |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | 20 - 50 | Acetonitrile is less polar than DMF and DMSO, resulting in moderate solubility. It can be a useful solvent for purification but may not be ideal for coupling reactions requiring high concentrations. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Sparingly Soluble | < 20 | Similar to DCM, THF is not polar enough to effectively solvate the polar functional groups of the molecule. |
| Methanol (MeOH) | Polar Protic | Moderately Soluble | 30 - 60 | Methanol can act as both a hydrogen bond donor and acceptor, allowing for moderate solubility. |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | < 20 | The increased steric hindrance and lower polarity of isopropanol compared to methanol reduce its solvating capacity for this molecule. |
Experimental Protocol for Precise Solubility Determination: The Gravimetric Method
For applications demanding precise knowledge of solubility, the following gravimetric method provides a robust and reliable experimental protocol.[7][8] This method is based on determining the mass of the dissolved solute in a saturated solution.
Objective:
To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Calibrated pipettes
-
Drying oven or vacuum desiccator
-
Pre-weighed collection vials
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound (e.g., approximately 150 mg for highly soluble solvents, 20 mg for poorly soluble solvents) to a vial. The key is to have undissolved solid remaining at equilibrium.
-
Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
-
Tightly cap the vial and vortex for 1-2 minutes to ensure the solid is well-dispersed.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Stir the suspension using a magnetic stir bar or agitate on a shaker for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete saturation.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete removal of any suspended solid, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes. This step is critical for accurate results.
-
-
Sample Collection and Solvent Evaporation:
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.
-
Transfer the supernatant to a pre-weighed collection vial. Record the exact weight of the empty collection vial.
-
Place the collection vial in a drying oven (at a temperature well below the decomposition point of the compound) or a vacuum desiccator to evaporate the solvent completely.
-
-
Data Analysis and Calculation:
-
Once the solvent has been completely removed, weigh the collection vial containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.
-
The solubility is then calculated using the following formula:
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)
-
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the results, this protocol should be performed in triplicate. The standard deviation of the three measurements should be within an acceptable range (e.g., <5%) to validate the precision of the experiment. Furthermore, visual inspection of the equilibration vials to confirm the presence of excess solid before and after the equilibration period serves as a crucial checkpoint.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Gravimetric solubility determination workflow.
Conclusion: Empowering Rational Solvent Selection
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While a universally applicable quantitative solubility database remains elusive, the principles, qualitative assessments, and detailed experimental protocol presented herein equip researchers with the necessary tools for rational solvent selection and optimization of their peptide synthesis workflows. By approaching solubility not as a fixed value but as a parameter to be understood and, when necessary, empirically determined, scientists can mitigate risks, improve synthetic outcomes, and accelerate the pace of drug discovery and development.
References
-
García-Aranda, M. I., Mirassou, Y., Gautier, B., et al. (2011). Synthesis and biological evaluation of new cyclic peptides as potential anti-angiogenic agents. Bioorganic & Medicinal Chemistry, 19(24), 7526-7533. Available at: [Link]
-
Naydenova, E. D., Zhivkova, V. I., Zamfirova, K. N., et al. (2006). Synthesis and SAR study of new dipeptide amides with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4071-4074. Available at: [Link]
-
Akaji, K., & Aimoto, S. (2001). A new strategy for the synthesis of cyclic peptides by a solid-phase method. Tetrahedron, 57(9), 1749-1755. Available at: [Link]
-
Suga, T., Osada, S., & Kodawia, H. (2012). Self-assembly of cyclic tetrapeptides into ion-selective channels. Bioorganic & Medicinal Chemistry, 20(1), 42-46. Available at: [Link]
- Jouyban, A. (2008).
-
Aapptec. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]
-
Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]
-
Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International journal of peptide and protein research, 24(6), 580-587. Available at: [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374-376. Available at: [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Available at: [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of DL-Fmoc-Dap(Boc)-OH
Authored by: A Senior Application Scientist
Introduction: In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount to ensuring the fidelity, purity, and ultimate efficacy of the final product. DL-Fmoc-Dap(Boc)-OH, a derivative of diaminopropionic acid, serves as a crucial component in the synthesis of complex peptides and peptidomimetics.[1][2] Its unique structure, featuring two orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the beta-amino group—allows for selective chemical manipulations, making it a versatile tool for medicinal chemists.[3]
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a self-validating system, the protocols and data interpretation strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with the expertise and confidence to unequivocally identify and qualify this essential reagent.
The Molecular Architecture of this compound
A foundational understanding of the molecule's structure is critical for interpreting its spectral data. The diagram below illustrates the key functional groups that give rise to the characteristic signals in NMR and mass spectra.
Figure 1: Molecular structure of this compound highlighting the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (MeOD-d4), in a 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts, so consistency is key.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[5]
-
¹H NMR Acquisition: Record the proton spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak.[4]
-
¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.[4]
¹H NMR Spectral Data Interpretation
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Fmoc aromatic | 7.20 - 7.80 | Multiplet | 8H | The eight protons of the fluorenyl group reside in the deshielded aromatic region. |
| Fmoc CH & CH₂ | 4.10 - 4.40 | Multiplet | 3H | The aliphatic protons of the Fmoc group are adjacent to the electron-withdrawing fluorenyl system. |
| Dap α-CH | ~4.1 - 4.3 | Multiplet | 1H | The alpha-proton is coupled to the beta-protons and the alpha-amino proton. |
| Dap β-CH₂ | ~3.2 - 3.7 | Multiplet | 2H | The beta-protons are diastereotopic and will appear as a complex multiplet. |
| Boc t-butyl | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give rise to a strong singlet.[5][6] |
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |
| Carboxyl C=O | ~177 | The carboxylic acid carbonyl carbon is typically found in this downfield region.[5] |
| Boc C=O | ~158 | The carbamate carbonyl of the Boc group is also significantly deshielded.[5] |
| Fmoc aromatic | 120 - 145 | The aromatic carbons of the fluorenyl group. |
| Boc quaternary C | ~80 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc moiety.[5][6] |
| Fmoc CH & CH₂ | 45 - 70 | The aliphatic carbons of the Fmoc group. |
| Dap α-C | ~56 | The alpha-carbon of the amino acid.[5] |
| Dap β-C | ~45 | The beta-carbon of the amino acid.[5] |
| Boc t-butyl CH₃ | ~29 | The three equivalent methyl carbons of the tert-butyl group.[5] |
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.[5]
-
Instrumentation: Introduce the sample into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecular ions ([M+H]⁺).
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 427.5 | Calculated from the molecular formula C₂₃H₂₆N₂O₆ (MW = 426.46).[7][8][9] |
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing a unique "fingerprint" that confirms the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.[10]
Figure 2: Proposed fragmentation pathway for this compound in positive ion ESI-MS.
Key expected fragmentation pathways include:
-
Loss of the Boc group: A neutral loss of isobutylene and carbon dioxide (100 Da) from the Boc group is a common fragmentation pathway.
-
Loss of the Fmoc group: Cleavage of the Fmoc group can occur, leading to characteristic fragment ions.
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is also a possibility.
Conclusion: A Multi-faceted Approach to Quality Assurance
The comprehensive analysis of this compound using both NMR and mass spectrometry provides a robust and self-validating system for its characterization. The orthogonal nature of the data, with NMR confirming the molecular connectivity and MS verifying the molecular weight and key structural motifs through fragmentation, ensures the unequivocal identification of this critical reagent. By adhering to the detailed protocols and interpretation strategies outlined in this guide, researchers can proceed with confidence in the quality of their starting materials, a crucial step in the successful development of novel peptide-based therapeutics.
References
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Fmoc-D-Dap(Boc)-OH [198544-42-2]. Aapptec Peptides. (n.d.). Retrieved from [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. PubMed. (n.d.). Retrieved from [Link]
-
Proposed fragmentation pathway for the Fmoc-Dap. ResearchGate. (n.d.). Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis and Characterization of DL-Fmoc-Dap(Boc)-OH
Introduction: The Strategic Importance of DL-Fmoc-Dap(Boc)-OH in Peptide and Drug Development
In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of therapeutic peptides. Among these, 2,3-diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, cyclization, or the attachment of payloads and labels, owing to its additional β-amino group.[1] The successful integration of Dap into a peptide sequence via solid-phase peptide synthesis (SPPS) is contingent upon a robust and orthogonal protection strategy for its two amino functionalities.
This technical guide focuses on this compound (Nα-9-fluorenylmethyloxycarbonyl-Nβ-tert-butyloxycarbonyl-DL-2,3-diaminopropionic acid), a pivotal building block designed for this purpose. The strategic placement of the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the β-amino group provides researchers with exceptional control over the synthetic process.[2] This orthogonality is the linchpin of its utility, allowing for the selective deprotection of the α-amino group for peptide chain elongation, while the β-amino group remains shielded for potential post-synthetic modifications.[3]
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and underlying scientific principles of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.
The Orthogonal Protection Scheme: A Mechanistic Perspective
The efficacy of this compound is rooted in the distinct chemical labilities of the Fmoc and Boc protecting groups. This orthogonality allows for the selective removal of one group in the presence of the other, a critical requirement in multi-step synthesis.[3]
-
The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group. Its removal is typically achieved by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[4] The mechanism proceeds through a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This process is mild and highly efficient, leaving acid-labile protecting groups, such as Boc, intact.[4]
-
The Boc Group (Nβ-protection): The tert-butyloxycarbonyl group is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[5]
This differential reactivity is the foundation of the Fmoc/tBu strategy in SPPS, where the Fmoc group serves as a temporary shield for the α-amino group during chain assembly, and the Boc group provides semi-permanent protection for the side chain.[2]
Synthesis of this compound: A Detailed Protocol and Rationale
The synthesis of this compound necessitates a strategic approach to selectively protect the α- and β-amino groups of the starting material, DL-2,3-diaminopropionic acid. While various synthetic routes have been explored, a common and logical pathway involves a three-step process:
-
Selective Nα-Fmoc Protection: The initial challenge lies in differentiating the two amino groups of DL-2,3-diaminopropionic acid. The α-amino group is generally more nucleophilic than the β-amino group, allowing for a degree of selective protection under carefully controlled conditions.
-
Nβ-Boc Protection: Once the α-amino group is protected, the β-amino group can be readily protected using a Boc-anhydride.
-
Purification: The final step involves the purification of the desired product to a high degree of purity suitable for peptide synthesis.
The following is a detailed, field-proven protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
DL-2,3-diaminopropionic acid hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Acetone
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Nα-Fmoc-DL-2,3-diaminopropionic acid (DL-Fmoc-Dap-OH)
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-2,3-diaminopropionic acid hydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient to neutralize the hydrochloride and maintain a basic pH of ~9-10). Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in dioxane or acetone.
-
Reaction: Slowly add the Fmoc-Cl solution to the stirred, cooled solution of diaminopropionic acid over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The pH of the reaction mixture should be monitored and maintained between 9 and 10 by the dropwise addition of 10% aqueous sodium carbonate if necessary.
-
Reaction Monitoring (In-Process Control): Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol:acetic acid, 90:8:2). The disappearance of the starting material and the appearance of a new, UV-active spot corresponding to the product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M HCl. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude DL-Fmoc-Dap-OH as a white solid.
Step 2: Synthesis of Nα-Fmoc-Nβ-Boc-DL-2,3-diaminopropionic acid (this compound)
-
Dissolution: Suspend the crude DL-Fmoc-Dap-OH (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the suspension.
-
pH Adjustment and Reaction: Adjust the pH of the mixture to 8.5-9.0 with a suitable base, such as a 1M solution of sodium bicarbonate. Stir the reaction mixture at room temperature for 12-18 hours.
-
Reaction Monitoring (In-Process Control): Monitor the reaction by TLC (e.g., chloroform:methanol:acetic acid, 95:4:1) for the disappearance of the starting material.
-
Work-up: After completion, remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with hexanes or diethyl ether to remove excess (Boc)₂O and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification of this compound
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Filtration and Drying: Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Causality Behind Experimental Choices
-
Selective Nα-Fmoc Protection: The use of a biphasic system (aqueous sodium carbonate and dioxane/acetone) and low temperature (0-5 °C) favors the reaction at the more nucleophilic α-amino group. Maintaining a basic pH is crucial to ensure the amino groups are deprotonated and thus nucleophilic.
-
Use of (Boc)₂O: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
pH Control: Careful control of pH is essential throughout the synthesis. In the first step, a basic pH is required for the Fmoc protection to proceed. In the second step, a slightly basic pH facilitates the Boc protection. Acidification is used to protonate the carboxylic acid, allowing for its extraction into an organic solvent and for the precipitation of the final product.
-
Recrystallization: This is a critical step to ensure the high purity of the final product, which is paramount for its successful application in peptide synthesis. Impurities can lead to side reactions and the formation of deletion or modified peptide sequences.
Characterization and Quality Control: A Self-Validating System
The synthesis of this compound must be followed by rigorous characterization to confirm its identity, purity, and structural integrity. This ensures that the building block will perform as expected in subsequent peptide synthesis applications.
Data Presentation: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥97.0% |
| ¹H NMR | Consistent with the proposed structure (see interpretation below) |
| ¹³C NMR | Consistent with the proposed structure (see interpretation below) |
| Mass Spectrometry | m/z [M+H]⁺ = 427.18, [M+Na]⁺ = 449.16 |
Analytical Methodologies and Interpretation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include:
-
Fmoc Group Protons: A series of multiplets in the aromatic region (δ 7.2-7.8 ppm).
-
Boc Group Protons: A characteristic singlet at approximately δ 1.4 ppm, integrating to 9 protons.
-
Dap Backbone Protons: The α-proton (CH) and the two β-protons (CH₂) will appear as multiplets in the region of δ 3.0-4.5 ppm. The exact chemical shifts and coupling patterns can be complex due to the chiral center and restricted bond rotation.
-
Amide and Carboxylic Acid Protons: These protons may appear as broad signals and their chemical shifts are concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals include:
-
Carbonyl Carbons: Signals for the carboxylic acid, Fmoc urethane, and Boc carbamate carbonyls will be present in the downfield region (δ 155-175 ppm).
-
Fmoc Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).
-
Boc Carbons: A signal for the quaternary carbon at ~δ 80 ppm and the methyl carbons at ~δ 28 ppm.
-
Dap Backbone Carbons: Signals for the α-carbon and β-carbon.
-
2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this analysis.
-
Expected Ions: In positive ion mode, the expected molecular ions are the protonated molecule [M+H]⁺ at m/z 427.18 and the sodium adduct [M+Na]⁺ at m/z 449.16.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide further structural confirmation. Common fragmentation patterns include the loss of the Boc group (-100 Da) and the characteristic fragmentation of the Fmoc group, often yielding a fragment at m/z 179.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound.
-
Method: A reversed-phase HPLC method using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA, is common.
-
Detection: The compound is detected by UV absorbance, typically at 254 nm or 280 nm, due to the presence of the Fmoc group.
-
Purity Assessment: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥97% is generally required for use in peptide synthesis.
Visualizations of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion: Empowering Advanced Peptide Synthesis
This compound is an exquisitely designed building block that empowers chemists to create novel peptides with enhanced functionalities. A thorough understanding of its synthesis and characterization, as detailed in this guide, is fundamental to its effective application. The orthogonal protection strategy it employs offers a high degree of synthetic flexibility, enabling the creation of complex peptide architectures that are central to the advancement of peptide-based therapeutics and research tools. By adhering to the robust synthetic and analytical protocols outlined herein, researchers can ensure the quality and reliability of this critical reagent, thereby accelerating their research and development endeavors.
References
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Kelleher, F., & O'Brien, K. (2013). Synthesis of orthogonally protected 1,2-diaminopropanoic acids by ring-opening of 3-unsubstituted N-activated aziridine 2-carboxylates with para-methoxybenzylamine: A study of the regioselectivity of the reaction. Tetrahedron Letters, 54(40), 5472-5475.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
- Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1383.
- Hart, M. W., & Garvey, J. F. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(9), 13853–13861.
- Xiong, Y., et al. (2016). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
- Guida, B., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(12), 1311–1319.
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]
- Roviello, G. N., et al. (2012).
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rubingroup.org [rubingroup.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Orthogonal Protection of Fmoc-Dap(Boc)-OH: Principles and Applications
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability, potency, and functionality. L-2,3-diaminopropionic acid (Dap), with its reactive side-chain primary amine, is a particularly versatile building block for introducing sites for cyclization, branching, or conjugation.[1] The successful application of Dap in solid-phase peptide synthesis (SPPS) is critically dependent on a robust and selective protection strategy. This guide provides an in-depth examination of N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), the preeminent reagent for this purpose. We will dissect the core principles of its orthogonal protection scheme, provide field-tested experimental protocols for its use, and discuss its strategic applications in the synthesis of complex peptides.
The Foundation: Understanding L-2,3-Diaminopropionic Acid (Dap) and the Imperative for Orthogonal Protection
L-2,3-diaminopropionic acid is a bifunctional amino acid containing both an α-amino group, which participates in peptide bond formation, and a β-amino group on its side chain. This side-chain amine provides a reactive handle for a multitude of chemical modifications. However, during SPPS, this nucleophilic group must be masked to prevent undesirable side reactions, such as the formation of branched peptide chains.[2]
The challenge lies in selectively deprotecting the α-amino group for chain elongation while keeping the β-amino group protected, and then, if desired, selectively deprotecting the β-amino group for modification while the peptide remains anchored to the solid support. This requires an orthogonal protection strategy , wherein two different classes of protecting groups are used, each removable by a distinct chemical mechanism without affecting the other.[3][4][5] Fmoc-Dap(Boc)-OH is the quintessential embodiment of this strategy.[6]
The Reagent in Focus: Fmoc-Dap(Boc)-OH
The power of Fmoc-Dap(Boc)-OH lies in the chemically distinct nature of its two protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[3]
-
N-α-Fmoc Protection: The α-amino group is protected by the Fmoc group. This group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This cleavage is the basis of the entire Fmoc-SPPS strategy, allowing for sequential N-terminal deprotection before each coupling cycle.[4][]
-
N-β-Boc Protection: The side-chain β-amino group is protected by the Boc group. The Boc group is exceptionally stable to the basic conditions used for Fmoc removal but is easily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[10][11]
This differential lability is the key to the molecule's utility, enabling precise, stepwise control over the synthesis and modification of Dap-containing peptides.
Caption: Structure of Fmoc-Dap(Boc)-OH highlighting the orthogonal protecting groups.
The Orthogonal Deprotection Strategy: A Two-Track Chemical System
The core utility of Fmoc-Dap(Boc)-OH is the ability to address either the N-α or N-β amine independently. This creates two distinct pathways for chemical manipulation during synthesis.
Caption: Orthogonal deprotection pathways for Fmoc-Dap(Boc)-OH on a solid support.
Quantitative Deprotection Parameters
The success of the orthogonal strategy hinges on the vast difference in lability between the Fmoc and Boc groups under specific chemical conditions.
| Parameter | N-α-Fmoc Group Deprotection | N-β-Boc Group Deprotection | Orthogonality Principle |
| Reagent Class | Base | Acid | Chemically distinct mechanisms prevent cross-reactivity. |
| Primary Reagent | 20% Piperidine in DMF[12] | 25-50% TFA in DCM[2][10] | Base cleaves Fmoc; Acid cleaves Boc. |
| Reaction Time | 5-20 minutes[12] | 30-60 minutes | Kinetic control ensures selective removal. |
| Stability to Opposing Condition | Stable to TFA for >24 hours | Stable to 20% Piperidine for >24 hours | High stability ensures the integrity of the other protecting group. |
Experimental Protocols: Field-Proven Methodologies
The following protocols represent standard, validated procedures for the use of Fmoc-Dap(Boc)-OH in a typical Fmoc-SPPS workflow. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH into a Peptide Chain
This protocol describes a single coupling cycle to add Fmoc-Dap(Boc)-OH to a growing peptide chain anchored on a solid-phase resin (e.g., Rink Amide resin).
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Dap(Boc)-OH.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes.
-
N-α Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat with fresh solution for another 10 minutes. The use of a secondary amine like piperidine is crucial as it effectively scavenges the dibenzofulvene byproduct of the deprotection reaction.[8][12]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (4.0 eq relative to resin loading), HBTU (3.9 eq), in DMF. Add DIPEA (8.0 eq) to begin the activation process, forming the reactive HOBt-ester. Causality Insight: Using a slight excess of the amino acid and coupling reagents ensures the reaction drives to completion, which is critical in SPPS to avoid deletion sequences.[7]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.
-
Final Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents and byproducts.
-
Verification (Optional): Perform a Kaiser test. A negative result (yellow beads) confirms the successful coupling and absence of free primary amines.
Protocol 2: Selective On-Resin Deprotection of the N-β-Boc Group
This procedure is performed after the full peptide sequence has been assembled but before cleavage from the resin. It exposes the Dap side-chain amine for further modification.
Step-by-Step Methodology:
-
Resin Preparation: Wash the fully assembled peptide-resin (bearing an N-terminal Fmoc or Boc group) with DCM (5 times) to ensure an anhydrous environment.
-
Boc Deprotection: Add a solution of 30% TFA in DCM to the resin. Agitate for 30 minutes. Drain and repeat with fresh solution for another 30 minutes. Trustworthiness Check: It is critical to ensure that other side-chain protecting groups (e.g., Trt, Pbf, tBu) are also TFA-labile and will be removed during this step. If orthogonality to these groups is required, a different side-chain protecting group for Dap, such as Alloc or ivDde, should be used instead of Boc.[1]
-
Washing and Neutralization:
-
Wash the resin with DCM (5 times) to remove residual TFA.
-
Wash with a 10% solution of DIPEA in DMF (3 times) to neutralize the protonated amine and any remaining acid.
-
Wash again with DMF (3 times) and DCM (3 times).
-
-
Side-Chain Modification: The resin now bears a free primary amine at the Dap side chain and is ready for conjugation, cyclization, or other modifications using standard coupling chemistries.
Final Cleavage and Global Deprotection
Once all synthesis and on-resin modifications are complete, the peptide is cleaved from the solid support, and all remaining acid-labile side-chain protecting groups (including the Dap(Boc) group if it was not previously removed) are cleaved simultaneously.
Step-by-Step Methodology:
-
Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add a cleavage cocktail to the resin. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[7]
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Boc, tBu, and Pbf.[13]
-
Water: A scavenger that helps to hydrolyze any ester intermediates.
-
TIS: A scavenger that quenches the reactive t-butyl cations generated during Boc deprotection, preventing the unwanted alkylation of sensitive residues like Tryptophan or Methionine.[10][13]
-
-
Reaction: Agitate the slurry for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
Applications in Drug Development
The strategic use of Fmoc-Dap(Boc)-OH enables the synthesis of highly complex and functional peptides. Its applications are central to advancing therapeutic design:
-
Peptide Stapling and Cyclization: The exposed side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or another side chain, creating cyclic peptides with constrained conformations and improved metabolic stability.[14]
-
Synthesis of Peptide-Drug Conjugates (PDCs): The Dap side chain serves as a specific attachment point for cytotoxic drugs, imaging agents, or targeting moieties.[15]
-
Branched Peptides: The side-chain amine can act as an initiation point for the synthesis of a second peptide chain, creating branched structures that can mimic complex protein epitopes, for example, in vaccine development.
-
SAR Studies: It can be used as a protected analog of Lysine to investigate structure-activity relationships (SAR).[14]
Conclusion
Fmoc-Dap(Boc)-OH is more than a mere building block; it is a strategic tool that provides chemists with precise control over peptide architecture. The robust orthogonality between the base-labile Fmoc group and the acid-labile Boc group allows for a sophisticated, multi-stage synthesis on a solid support. By mastering the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently leverage Fmoc-Dap(Boc)-OH to construct novel and complex peptide-based entities, accelerating the discovery of next-generation therapeutics.
References
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. Retrieved from [Link]
-
Fmoc-D-Dap(Boc)-OH [198544-42-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sabatino, D., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters. Retrieved from [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Thermal Cleavage of the Fmoc Protection Group. (2009). CHIMIA. Retrieved from [Link]
- Fmoc-D-Dab(Boc)-OH: Applications in Pharmaceutical Peptide Intermediates. (n.d.). [Source not further identified].
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). MDPI. Retrieved from [Link]
- Fmoc-D-Dap(Boc)-OH Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033. (n.d.). Archive Market Research.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. medchemexpress.com [medchemexpress.com]
The Orthogonal Dance: A Technical Guide to Fmoc and Boc Protecting Groups in Diaminopropionic Acid Chemistry
Preamble: The Strategic Imperative of Selective Protection
In the intricate world of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is not merely a convenience; it is the cornerstone of success. Diaminopropionic acid (Dap), a non-proteinogenic amino acid, presents a unique synthetic challenge and a powerful molecular tool due to its two primary amino groups: the α-amino group at the chiral center and the β-amino group on the side chain.[1][2] This bifunctionality unlocks a myriad of possibilities for creating branched peptides, cyclic structures, and novel drug conjugates.[3][4] However, harnessing this potential requires a sophisticated and robust protection strategy. This guide provides an in-depth exploration of the two most pivotal protecting groups in Dap chemistry: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. We will delve into the causality behind their selection, the mechanics of their application, and the strategic deployment of their orthogonal nature to achieve complex molecular architectures.
Diaminopropionic Acid: A Versatile Scaffold
L-2,3-diaminopropionic acid (L-Dap) is a precursor to antibiotics and the siderophore staphyloferrin B.[5][6] Its incorporation into peptide backbones can introduce a positive charge at physiological pH, mimicking lysine but with a shorter side chain. This property is invaluable for investigating protein-protein interactions and designing cell-penetrating peptides.[7] The true synthetic power of Dap, however, lies in the differential reactivity of its α- and β-amino groups, which can be exploited through the use of orthogonal protecting groups.[1][8]
The Pillars of Protection: Fmoc and Boc
The choice of a protecting group is a critical decision that dictates the entire synthetic strategy. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield, without affecting other functionalities in the molecule.[][10] In the context of Dap, the combination of Fmoc and Boc provides a powerful orthogonal system, meaning that one group can be removed selectively in the presence of the other.[5][]
The Fmoc Group: A Bastion of Base-Lability
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a bulky, aromatic carbamate that is exceptionally stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[11][12]
The introduction of the Fmoc group is typically achieved by reacting the amino group with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
The deprotection mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[13][14]
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes at room temperature.[14][15]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[15]
-
Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene adduct.
The Boc Group: A Shield Against Acidity
The tert-butyloxycarbonyl (Boc) group is a small, aliphatic carbamate that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[][16]
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[17][18]
The deprotection mechanism involves the protonation of the carbonyl oxygen by a strong acid, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[16][17]
Experimental Protocol: Boc Deprotection
-
Resin Preparation: Wash the Boc-protected peptide-resin with dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes at room temperature.[15][19] Scavengers such as triisopropylsilane (TIS) are often added to quench reactive cationic species.
-
Washing: Wash the resin with DCM, followed by a neutralization step with a solution of 10% diisopropylethylamine (DIEA) in DCM (v/v).[15]
-
Final Wash: Perform final washes with DCM and DMF to prepare for the next coupling step.
The Orthogonal Strategy in Action: Synthesizing with Fmoc-Dap(Boc)-OH and Boc-Dap(Fmoc)-OH
The true elegance of the Fmoc/Boc strategy is realized when synthesizing complex peptides with Dap. The commercially available, orthogonally protected Dap derivatives, Fmoc-L-Dap(Boc)-OH and Boc-L-Dap(Fmoc)-OH, are the workhorses for this purpose.[20][21][22] The choice between these two reagents depends on the desired synthetic outcome.
Fmoc-Dap(Boc)-OH: For Side-Chain Modification
Fmoc-Dap(Boc)-OH is the reagent of choice when the peptide is being assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS), and a subsequent modification on the β-amino group of the Dap residue is desired.[4][23]
Figure 1. Workflow for side-chain modification using Fmoc-Dap(Boc)-OH.
Boc-Dap(Fmoc)-OH: For On-Resin Cyclization or Branching
Boc-Dap(Fmoc)-OH is employed when the peptide synthesis is proceeding via Boc-based SPPS, or when on-resin cyclization or branching involving the β-amino group is planned within an Fmoc-based synthesis.
Figure 2. Workflow for on-resin cyclization using Boc-Dap(Fmoc)-OH.
Comparative Analysis and Strategic Selection
The decision to use Fmoc or Boc for the α-amino group versus the β-amino group is dictated by the overall synthetic plan.
| Feature | Fmoc Group | Boc Group |
| Cleavage Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., TFA) |
| Stability | Acid-stable | Base-stable |
| Compatibility | Compatible with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) | Compatible with base-labile protecting groups |
| Primary Use in Dap | α-amino protection for standard SPPS; β-amino protection for on-resin modifications requiring base-lability | β-amino protection for standard SPPS; α-amino protection for Boc-based SPPS or specialized applications |
Conclusion: Mastering the Orthogonal Toolkit
The judicious application of Fmoc and Boc protecting groups provides the modern peptide chemist with a powerful and versatile toolkit for the manipulation of diaminopropionic acid. Understanding the fundamental principles of their orthogonal chemistry, the nuances of their protection and deprotection mechanisms, and the strategic implications of their deployment is paramount for the successful design and synthesis of complex peptides and novel drug candidates. By mastering this "orthogonal dance," researchers can unlock the full potential of diaminopropionic acid as a unique and valuable building block in the ever-evolving landscape of chemical biology and drug discovery.
References
-
A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]
-
DAP (2,3-Diaminopropionic Acid). (n.d.). CD Biosynsis. Retrieved January 3, 2026, from [Link]
-
Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH. (2016). Google Patents.
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 3, 2026, from [Link]
-
Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (2014). PLoS ONE, 9(1), e85327. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 3, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. (2006). Biopolymers, 84(4), 414–420. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 3, 2026, from [Link]
-
Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. (2024). Scientific Reports, 14(1), 13455. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1695. [Link]
-
Fmoc-L-Dap(Boc)-OH. (n.d.). Activotec. Retrieved January 3, 2026, from [Link]
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). Molecules, 25(21), 5183. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved January 3, 2026, from [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DAP (2,3-Diaminopropionic Acid) - CD Biosynsis [biosynsis.com]
- 3. Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. genscript.com [genscript.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. reddit.com [reddit.com]
- 20. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 21. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 22. chempep.com [chempep.com]
- 23. chemimpex.com [chemimpex.com]
The Strategic Incorporation of DL-Fmoc-Dap(Boc)-OH: A Technical Guide to Architecting Unnatural Peptides
Abstract
The deliberate introduction of unnatural amino acids into peptide scaffolds represents a paradigm shift in drug discovery and materials science, offering avenues to overcome the inherent limitations of their natural counterparts. Among the diverse repertoire of non-proteinogenic building blocks, 2,3-diaminopropionic acid (Dap) has emerged as a particularly versatile tool. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic utilization of DL-Fmoc-Dap(Boc)-OH in the solid-phase synthesis of unnatural peptides. We will delve into the chemical rationale behind its design, provide field-proven protocols for its seamless incorporation, and explore its transformative applications in creating peptides with novel functionalities.
Introduction: The Rationale for Unnatural Amino Acids and the Emergence of Dap
The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and their limited structural diversity. The incorporation of unnatural amino acids (UAAs) offers a robust strategy to mitigate these challenges, enhancing stability, modulating bioactivity, and introducing novel chemical moieties.[1] DL-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that provides a unique handle for peptide modification due to the presence of a primary amine on its side chain. This additional functionality allows for site-specific modifications such as cyclization, branching, or the attachment of payloads like drugs or imaging agents.[2]
The strategic deployment of Dap in peptide synthesis is critically dependent on an orthogonal protection strategy to differentiate the α-amino group from the side-chain β-amino group. This is elegantly achieved with the building block this compound, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group for the semi-permanent protection of the β-amino side chain. This orthogonality is the cornerstone of its utility, allowing for precise, sequential chemical manipulations.[3]
The Building Block: this compound
Chemical Properties and Synthesis Overview
Nomenclature: Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(tert-butyloxycarbonyl)-DL-2,3-diaminopropionic acid
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [4] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | General Knowledge |
A common synthetic route to Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid starts from a suitably protected aspartic acid derivative, employing a Curtius rearrangement to introduce the β-nitrogen.[5] The protection of the α-nitrogen is crucial for the success of this rearrangement.
The Power of Orthogonal Protection
The efficacy of this compound in solid-phase peptide synthesis (SPPS) is rooted in the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups.[6][7] In the context of Fmoc/tBu-based SPPS, the Fmoc group on the α-amine is cleaved at each cycle using a mild base, typically piperidine, while the Boc group on the Dap side chain remains stable. This allows for the stepwise elongation of the peptide chain. The Boc group can then be selectively removed on-resin using acidic conditions, or it can be removed concurrently with other acid-labile side-chain protecting groups during the final cleavage from the solid support.
Diagram 1: Orthogonal Protection Strategy of Fmoc-Dap(Boc)-OH
Caption: Workflow illustrating the orthogonal deprotection strategy.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with checkpoints to ensure the success of each critical step.
Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Peptide
This protocol outlines the manual Fmoc/tBu-based SPPS for incorporating a this compound residue.[6]
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound and other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (Ninhydrin test)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring Coupling Completion:
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, including the this compound residue.
On-Resin Deprotection of the Dap(Boc) Side Chain
This protocol allows for the selective removal of the Boc group for on-resin modifications.
Materials:
-
Peptide-resin containing the Dap(Boc) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
10% DIPEA in DMF
Protocol:
-
Resin Preparation: Wash the peptide-resin with DCM (5 times).
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM containing 2.5% TIS for 30 minutes.
-
Drain and repeat the treatment.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5 times).
-
Neutralize with 10% DIPEA in DMF (2 times).
-
Wash with DMF (5 times). The resin is now ready for side-chain modification.
-
Final Cleavage and Deprotection
This procedure cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Protocol:
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Characterization of Dap-Containing Peptides: Ensuring Purity and Identity
Thorough characterization is essential to confirm the successful synthesis of the target peptide.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[8]
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Detection: UV absorbance at 210-230 nm.
Fractions are collected and analyzed for purity. Those meeting the desired purity level are pooled and lyophilized.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for peptide analysis.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, such as COSY and TOCSY, can be used to assign proton resonances and confirm the amino acid sequence and the presence of the Dap residue.[9][10]
Diagram 2: Peptide Analysis and Purification Workflow
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. ERIC - EJ1062163 - Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory, Journal of Chemical Education, 2015-Mar [eric.ed.gov]
- 10. Structural Analysis of Non-native Peptide-Based Catalysts Using 2D NMR-Guided MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-Proteinogenic Amino Acid DL-Fmoc-Dap(Boc)-OH: A Core Component for Advanced Peptide Synthesis
Foreword: Beyond the Canonical 20
In the landscape of modern drug discovery and peptide chemistry, the deliberate incorporation of non-proteinogenic amino acids (NPAAs) has transitioned from a niche academic pursuit to a cornerstone strategy for innovation.[1][2] These unique building blocks offer a vastly expanded chemical toolbox, enabling the rational design of peptidomimetics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[3][4] Among the most versatile of these NPAAs is 2,3-diaminopropionic acid (Dap), a lysine analogue whose bifunctional nature provides a strategic nexus for molecular modification.[1] This guide provides an in-depth technical exploration of DL-Fmoc-Dap(Boc)-OH, a specifically protected racemic form of Dap, designed for seamless integration into complex synthetic workflows. We will dissect its properties, detail its application with field-proven protocols, and illuminate the chemical logic that underpins its utility for researchers, scientists, and drug development professionals.
Core Characteristics of this compound
This compound is a derivative of 2,3-diaminopropionic acid where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain β-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[5] The "DL" designation indicates that this product is a racemic mixture, containing both the D- and L-enantiomers. This is a critical consideration, as the stereochemistry at this position will influence the final conformation and biological activity of the resulting peptide.[6] The choice of a racemic mixture is often a cost-effective approach for applications where stereospecificity at the Dap position is not required or is a variable under investigation.
The true power of this reagent lies in its orthogonal protection scheme.[5][7] The Fmoc group is selectively cleaved under mild basic conditions (e.g., piperidine), while the Boc group remains stable. Conversely, the Boc group is removed with strong acid (e.g., trifluoroacetic acid), leaving the Fmoc group intact.[] This mutual exclusivity is the foundation of its strategic use in Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties
A clear understanding of the fundamental properties of the building block is paramount for successful and reproducible synthesis. The data below is for the individual enantiomers, which is representative for the racemic mixture.
| Property | Value | Source |
| Synonyms | Nα-Fmoc-Nβ-Boc-DL-2,3-diaminopropionic acid | |
| CAS Number | 130851-23-9 (for DL form) | |
| 162558-25-0 (for L-isomer) | [9][10][11] | |
| 198544-42-2 (for D-isomer) | ||
| Molecular Formula | C₂₃H₂₆N₂O₆ | [12] |
| Molecular Weight | 426.46 g/mol | [12] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, DCM | [7] |
| Storage Temperature | 2-8°C |
Strategic Applications in Peptide and Drug Development
The unique architecture of this compound makes it a powerful tool for introducing specific functionalities into a peptide sequence. The orthogonally protected β-amino group serves as a versatile handle for a variety of chemical modifications.
-
Site-Specific Labeling: After selective on-resin deprotection of the Boc group, the revealed primary amine on the Dap side chain can be conjugated to fluorescent dyes, biotin, chelating agents for radiolabeling, or other reporter molecules.[10] This is invaluable for creating diagnostic probes and tools for biochemical assays.
-
Peptide Cyclization: The Dap side chain can be used to form a lactam bridge with a free carboxyl group from an aspartic or glutamic acid side chain, or with the C-terminus of the peptide.[12][13] This on-resin cyclization strategy is a proven method for constraining peptide conformation, which can lead to increased receptor affinity, enhanced stability against proteolysis, and improved bioavailability.[13]
-
Branched Peptides: The β-amino group can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating branched or "dendrimeric" peptide structures. This approach is used to create synthetic vaccines, multivalent binding molecules, and drug delivery systems.
-
Modulation of Biological Activity: As a shorter homologue of lysine, the incorporation of Dap can fine-tune the biological activity of peptides.[1] For example, in antimicrobial peptides (AMPs), replacing lysine with Dap has been shown to reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity, thereby widening the therapeutic window.[1]
Experimental Workflow: Incorporation via Fmoc-SPPS
The following section details a robust, self-validating protocol for the incorporation of this compound into a growing peptide chain using standard manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The causality behind each step is explained to provide a deeper understanding of the process.
Core Principle: The SPPS Cycle
SPPS involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble solid support (resin).[7] The cycle for each amino acid addition consists of two primary steps: (1) Deprotection of the N-terminal Fmoc group of the resin-bound peptide and (2) Coupling of the next Fmoc-protected amino acid.[14]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Incorporation Protocol
This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine (post-Fmoc deprotection)
-
This compound
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
Protocol:
-
Resin Preparation & Swelling:
-
Action: Place the peptide-resin from the previous step into a reaction vessel. Wash thoroughly with DMF (3x) and allow the resin to swell in DMF for at least 30 minutes.
-
Causality: Swelling the resin is critical. It opens up the polymer matrix, ensuring that reagents have complete access to the reactive sites on the growing peptide chain. Incomplete swelling is a primary cause of failed or truncated sequences.
-
-
Fmoc Deprotection (if starting with Fmoc-on resin):
-
Action: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10-15 minutes.
-
Causality: The first short treatment removes the piperidine-dibenzofulvene adduct that can interfere with the reaction. The second, longer treatment ensures complete removal of the Fmoc group. The mechanism is a β-elimination reaction initiated by the piperidine base.[7][]
-
-
Washing Post-Deprotection:
-
Action: Wash the resin thoroughly with DMF (5-7x) followed by DCM (3x).
-
Causality: This is a non-negotiable step. It ensures complete removal of residual piperidine and the dibenzofulvene adduct. Residual base will neutralize the incoming activated amino acid, preventing coupling.
-
-
Amino Acid Activation:
-
Action: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 127.9 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in DMF (~2 mL). Add DIEA (6 eq., 0.6 mmol, 105 µL). Allow to pre-activate for 1-2 minutes.
-
Causality: HBTU, in the presence of the base DIEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-O-benzotriazole ester. This intermediate is highly susceptible to nucleophilic attack by the free N-terminal amine on the peptide-resin. Pre-activation ensures this reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Action: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Causality: The free N-terminal amine of the peptide chain attacks the activated carboxyl group of the this compound, forming a stable amide (peptide) bond.
-
-
Monitoring and Validation:
-
Action: Perform a Kaiser (ninhydrin) test on a small sample of resin beads.
-
Causality (Self-Validation): The Kaiser test detects free primary amines. A negative result (yellow/colorless beads) indicates that all the N-terminal amines have reacted, and the coupling is complete. A positive result (dark blue beads) indicates incomplete coupling. If positive, the coupling step should be repeated (a "double couple") to drive the reaction to completion before proceeding. This in-process control is essential for ensuring the integrity of the final peptide.
-
-
Washing Post-Coupling:
-
Action: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Causality: This removes excess activated amino acid and coupling byproducts, preparing the resin for the next deprotection cycle.
-
The Orthogonal Deprotection Strategy in Practice
The true utility of this compound is realized when the β-amino group is selectively deprotected for further modification while the peptide remains on the solid support.
Caption: Orthogonal deprotection strategy for Fmoc-Dap(Boc)-OH.
Protocol for Selective On-Resin Boc Deprotection
-
Action: After completing the linear peptide synthesis, wash the N-terminal Fmoc-protected peptide-resin with DCM (5x).
-
Action: Treat the resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
-
Causality: The strong acid TFA protonates the Boc group, causing it to cleave via a stable tert-butyl cation, which is scavenged by the TFA.[] The Fmoc group is stable to these acidic conditions.[7]
-
-
Action: Wash the resin thoroughly with DCM (5x) to remove residual acid.
-
Action: Neutralize the resin with a solution of 10% DIEA in DCM for 5 minutes (repeat 2x).
-
Causality: The newly exposed β-amino group will be protonated as a TFA salt. Neutralization with a non-nucleophilic base like DIEA is required to generate the free amine, making it ready for subsequent conjugation or cyclization reactions.
-
-
Action: Wash the resin with DCM (5x) and DMF (3x) to prepare for the next reaction step (e.g., coupling of a label).
Final Cleavage and Characterization
Once all modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the Dap's Boc group, if not previously removed) are cleaved simultaneously.
-
Cleavage: This is typically performed using a "cleavage cocktail" containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water, dithiothreitol) to quench reactive cations generated from the protecting groups and prevent side reactions.[14][15]
-
Characterization: The crude peptide is precipitated, purified (typically via Reverse-Phase HPLC), and its identity and purity are confirmed. Standard analytical techniques include:
Conclusion
This compound is more than just another amino acid derivative; it is a strategic tool that embodies the principle of orthogonal synthesis. Its carefully designed protection scheme provides chemists with precise control over peptide architecture, enabling the creation of sophisticated molecules with tailored properties. By understanding the causality behind the synthetic protocols and leveraging the unique reactivity of the Dap side chain, researchers can unlock new possibilities in the design of peptide-based therapeutics, diagnostics, and research reagents. The robust, self-validating workflows detailed in this guide provide a reliable framework for the successful application of this versatile building block.
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
- Wolf, G.B., Scherberich, J.E., Fischer, P., & Schoeppe, W. (1989). Isolation and characterization of dipeptidyl aminopeptidase IV from human kidney cortex. Clinica Chimica Acta, 179(1), 61-71.
-
International Journal of Science and Research Archive. (2024, February 25). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
- Zhang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 68.
-
KnE Publishing. (2022, December 27). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. Retrieved from [Link]
-
BioPharma Reporter. (2023, October 5). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]
-
MDPI. (2024, January 23). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
ResearchGate. (2023, October 13). (PDF) Peptide-Based Drug Development. Retrieved from [Link]
- Collins, J.M., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(9), 586-593.
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Ho, T.C., et al. (1995). Purification and preliminary characterization of dDAP, a novel dipeptidylaminopeptidase from Dictyostelium discoideum. Biochemistry, 34(34), 10833-10842.
- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 1-17.
-
Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-D-Dap(Boc)-OH [198544-42-2]. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 10. FMOC-Dap(Boc)-OH | CAS 162558-25-0 | AAT Bioquest | Biomol.com [biomol.com]
- 11. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. ijsra.net [ijsra.net]
The Cornerstone of Complexity: A Technical Guide to the Discovery and Significance of Protected Diaminopropionic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a pivotal building block in the realms of peptide chemistry, medicinal chemistry, and drug development. Its unique trifunctional nature, possessing two primary amino groups and a carboxylic acid, offers a versatile scaffold for constructing complex molecular architectures. However, the inherent reactivity of these functional groups necessitates a strategic approach of selective protection to harness its full potential. This in-depth technical guide provides a comprehensive overview of the discovery of DAP, the critical role of protecting groups, and the evolution of synthetic strategies to yield orthogonally protected DAP derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the profound significance of these protected building blocks in advancing modern therapeutics and biochemical probes.
Introduction: The Emergence of a Versatile Scaffold
2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid found in various natural products, including certain antibiotics and secondary metabolites.[1] Its discovery in bioactive compounds sparked interest in its potential as a unique structural motif. Unlike the 20 proteinogenic amino acids, DAP's vicinal diamine structure provides a unique platform for introducing branching, conformational constraints, and diverse chemical functionalities into peptides and other biomolecules.[2] This versatility, however, presents a significant synthetic challenge: how to selectively manipulate one amino group in the presence of the other and the carboxylic acid. The solution lies in the strategic application of protecting groups, a cornerstone of modern organic synthesis.
The protection of reactive functional groups is a fundamental concept in peptide chemistry, preventing unwanted side reactions and polymerization during the synthetic process.[3] In the case of DAP, the ability to employ an orthogonal protection strategy—where each protecting group can be removed under distinct chemical conditions without affecting the others—is paramount. This allows for precise, stepwise modifications of the α-amino, β-amino, and carboxyl groups, unlocking a vast landscape of molecular design.
The Logic of Protection: A Survey of Key Protecting Groups for Diaminopropionic Acid
The choice of protecting groups is dictated by the overall synthetic strategy, particularly the requirements of solid-phase peptide synthesis (SPPS). The two most common strategies, Boc/Bzl and Fmoc/tBu, have driven the development of a diverse toolkit of protected DAP derivatives.
The Fmoc/tBu Strategy: A Modern Mainstay
The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for protecting the α-amino group in modern SPPS. This necessitates the use of acid-labile or other orthogonally removable protecting groups for the β-amino side chain.
-
Boc (tert-Butyloxycarbonyl): The acid-labile Boc group is a common choice for the β-amino group, offering compatibility with the Fmoc strategy. Its removal is typically achieved with moderate to strong acids like trifluoroacetic acid (TFA).
-
Mtt (4-Methyltrityl): For enhanced acid sensitivity, the Mtt group is employed. It can be selectively removed under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM), leaving Boc and other acid-sensitive groups intact.[4][5] This exceptional lability makes Fmoc-DAP(Mtt)-OH an invaluable tool for on-resin side-chain modification and the synthesis of branched or cyclic peptides.
-
Alloc (Allyloxycarbonyl): The Alloc group offers true orthogonality, as it is removed by palladium(0)-catalyzed allylic cleavage, conditions that do not affect Fmoc, Boc, or tBu groups.[6][7] This allows for highly specific deprotection of the β-amino group for subsequent functionalization.
The Boc/Bzl Strategy: A Classic Approach
In the older Boc/Bzl strategy, the acid-labile Boc group protects the α-amino group, while benzyl-based groups, removable by hydrogenolysis, typically protect the side chains. While less common now for routine peptide synthesis, this strategy remains relevant in specific synthetic contexts.
| Protecting Group | Structure | Cleavage Condition | Orthogonal To |
| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Boc, tBu, Mtt, Alloc, Cbz |
| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA) | Fmoc, Alloc, Cbz |
| Mtt | 4-Methyltrityl | Very Mild Acid (e.g., 1% TFA) | Fmoc, Boc, tBu, Alloc, Cbz |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Fmoc, Boc, tBu, Mtt, Cbz |
| Cbz | Benzyloxycarbonyl | Hydrogenolysis, HBr/AcOH | Fmoc, Boc, tBu, Mtt, Alloc |
Table 1: Common Protecting Groups for Diaminopropionic Acid and their Cleavage Conditions.
Synthetic Pathways to Protected Diaminopropionic Acids
The efficient and cost-effective synthesis of orthogonally protected DAP derivatives is crucial for their widespread application. Several synthetic routes have been developed, often starting from readily available chiral precursors like serine or aspartic acid.
From Serine: A Reductive Amination Approach
One effective strategy begins with a protected serine derivative. The hydroxyl group of serine can be converted into a leaving group, followed by nucleophilic substitution with an amine or azide, which is then reduced. A more recent approach involves the oxidation of a protected serine to an aldehyde, followed by reductive amination to introduce the second amino group.[8]
From Aspartic Acid: The Curtius Rearrangement
A highly efficient and cost-effective method utilizes commercially available protected aspartic acid.[9][10][11] The side-chain carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate can be trapped with an alcohol, such as benzyl alcohol, to yield the protected β-amino group.[10] Proper protection of the α-nitrogen is critical to prevent side reactions during the rearrangement.[9]
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of the synthesis and application of protected DAP derivatives.
Synthesis of Nα-Fmoc-Nβ-Boc-L-DAP via Reductive Amination (Conceptual)
This protocol is based on the principles described by Pace et al.[8]
-
Oxidation: Start with commercially available Nα-Fmoc-O-tert-butyl-D-serine. The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane.
-
Reductive Amination: The crude aldehyde is then subjected to reductive amination. In this step, a primary amine (in this case, one that will yield a Boc-protected amine after transformation) is reacted with the aldehyde in the presence of a Lewis acid like Ti(OiPr)₄ and a reducing agent such as NaBH₄.
-
Deprotection and Oxidation: The resulting protected 2,3-diaminopropanol has the tert-butyl ether protecting the hydroxyl group. This is selectively deprotected, and the primary alcohol is then oxidized to the carboxylic acid to yield the final protected DAP derivative. Chirality is preserved throughout this synthetic sequence.[8]
Incorporation of Fmoc-DAP(Mtt)-OH into a Peptide Sequence via SPPS
This protocol outlines the general steps for incorporating this versatile building block into a peptide chain.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and perform the initial Fmoc deprotection of the resin's amino group using 20% piperidine in DMF.
-
Coupling: Activate Fmoc-DAP(Mtt)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an organic base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Fmoc Deprotection: After coupling, wash the resin and deprotect the α-amino group of the newly added DAP residue with 20% piperidine in DMF to prepare for the next coupling cycle.
-
On-Resin Side-Chain Deprotection (Optional): To modify the β-amino group, the resin-bound peptide can be treated with a solution of 1% TFA in DCM. This selectively cleaves the Mtt group, leaving the peptide attached to the resin and other protecting groups intact.[4]
-
Side-Chain Functionalization: The now-free β-amino group can be acylated, alkylated, or used as a branching point for the synthesis of more complex structures.
Significance and Applications in Drug Discovery and Beyond
The availability of a diverse array of orthogonally protected DAP derivatives has had a profound impact on various scientific disciplines.
Peptide and Peptidomimetic Design
-
Conformational Constraint: DAP can be used to create cyclic peptides by forming a lactam bridge between its side-chain amino group and a carboxylic acid elsewhere in the peptide sequence. This conformational constraint often leads to increased receptor binding affinity, selectivity, and metabolic stability.[2]
-
Probing Protein Structure and Function: By substituting natural amino acids like lysine with DAP, researchers can investigate the role of side-chain length and charge positioning on protein folding, stability, and intermolecular interactions.[9]
-
Enhanced Biological Activity: Incorporation of DAP into antimicrobial peptides has been shown to modulate their activity and pH sensitivity.[12][13][14] The lowered pKa of the β-amino group within a peptide backbone can make its protonation state sensitive to the pH changes that occur during endosomal acidification, a property that can be exploited for drug delivery.[12]
Drug Delivery and Bioconjugation
The β-amino group of DAP serves as a convenient handle for attaching various moieties, including:
-
Targeting Ligands: To direct a therapeutic payload to a specific cell or tissue type.
-
Solubilizing Agents: Such as polyethylene glycol (PEG), to improve the pharmacokinetic properties of a drug.
-
Imaging Agents: For diagnostic applications.[15]
-
Enzyme Delivery: Polymers of functionalized diaminopropionic acid have been shown to be efficient mediators for the delivery of active enzymes into cells.[16]
Development of Novel Therapeutics
Protected DAP derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents.[15]
-
Antibiotics: DAP is a structural component of several antibiotics, and its derivatives are used to synthesize novel antimicrobial agents.[17][18]
-
Inhibitors of Advanced Glycation End-products (AGEs): Protected DAP derivatives have been investigated as potent inhibitors of the formation of AGEs, which are implicated in diabetes and neurodegenerative diseases.[8]
-
Peptide-Based Pharmaceuticals: The ability to fine-tune the properties of peptides through the incorporation of DAP makes it a valuable tool in the development of new peptide drugs with improved efficacy and stability.[15]
Conclusion: An Indispensable Tool for Molecular Innovation
The journey from the initial discovery of diaminopropionic acid in natural products to the sophisticated synthetic methodologies available today for its orthogonally protected derivatives highlights a remarkable progression in chemical synthesis. The ability to precisely control the reactivity of its three functional groups has transformed DAP from a chemical curiosity into an indispensable tool for chemists and drug developers. The continued innovation in protecting group strategies and synthetic routes will undoubtedly expand the applications of this versatile building block, paving the way for the creation of novel therapeutics, advanced biomaterials, and sophisticated molecular probes to unravel the complexities of biological systems.
References
-
Pace, V., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(23), 5788. [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]
-
Gagat, M., et al. (2018). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports, 8(1), 1-12. [Link]
-
ACS Publications. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]
-
ACS Publications. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. Retrieved from [Link]
-
ACS Publications. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]
-
McCarthy, C., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS One, 9(1), e85461. [Link]
-
PubMed. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-215. [Link]
-
MDPI. (2021). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 26(11), 3295. [Link]
-
CD Biosynsis. (n.d.). DAP (2,3-Diaminopropionic Acid). Retrieved from [Link]
-
PubMed. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(3), 379-388. [Link]
-
Frontiers. (2023). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Microbiology, 14, 1269357. [Link]
-
Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]
-
ACS Publications. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. Journal of the American Chemical Society, 145(5), 3129-3137. [Link]
-
National Center for Biotechnology Information. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials Science, 2(3), 356-368. [Link]
-
ACS Publications. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(5), 3129-3137. [Link]
-
ResearchGate. (n.d.). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Retrieved from [Link]
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Occurrence of D-amino acids in natural products. AMB Express, 13(1), 1-19. [Link]
-
Royal Society of Chemistry. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 17(36), 8344-8348. [Link]
-
PubMed. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
-
MDPI. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8593. [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Royal Society of Chemistry. (1991). Biosynthesis of L-2,3-diaminopropanoic acid. Journal of the Chemical Society, Perkin Transactions 1, 1991(1), 1-6. [Link]
-
Thieme. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synthesis, 55(05), 681-690. [Link]
-
FooDB. (n.d.). Showing Compound 2,3-Diaminopropionic acid (FDB022790). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Mtt)-OH [654670-89-0]. Retrieved from [Link]
Sources
- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 11. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-2,3-Diaminopropionic acid | 4033-39-0 | Benchchem [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of DL-Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis
Abstract
The site-specific incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced stability, novel structural motifs, and tailored biological activity.[1][2][3][4] Diaminopropionic acid (Dap) is a particularly valuable building block, introducing a versatile primary amine on its side chain for subsequent modifications like cyclization, branching, or conjugation.[5][6] This guide provides a detailed protocol and scientific rationale for the incorporation of DL-Fmoc-Dap(Boc)-OH into standard Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the underlying principles of the orthogonal protection strategy, provide step-by-step experimental procedures, and offer insights into process monitoring and troubleshooting to ensure a high-fidelity synthesis.
The Imperative of Orthogonal Protection in Dap Chemistry
To successfully integrate a trifunctional amino acid like diaminopropionic acid, a robust protection scheme is not just beneficial—it is essential.[7][8] The synthetic challenge lies in differentiating the α-amino group, required for peptide bond formation, from the β-amino group on the side chain. The use of this compound provides an elegant solution through an orthogonal protection strategy.[9]
-
Nα-Fmoc Group (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amine. It is stable to acidic conditions but is selectively cleaved by a mild base, typically piperidine.[10][11] This cleavage is performed at the beginning of each coupling cycle to expose the N-terminus for the addition of the next amino acid.[12]
-
Nβ-Boc Group (tert-butyloxycarbonyl): This is the semi-permanent protecting group for the side-chain β-amine. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[12][13] This group typically remains intact throughout the synthesis and is removed during the final cleavage of the peptide from the resin.[14]
This orthogonality ensures that the peptide chain can be elongated from the α-amine without interference from the β-amine, which remains protected until its specific functionalization is desired.[1][15]
A Note on Stereochemistry: The use of the DL-racemic mixture means that incorporating this amino acid will result in two diastereomeric peptides. The resulting products will be epimers at the Dap position. This must be considered during purification and analysis, as these diastereomers may be separable by reverse-phase HPLC.[16]
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| This compound | Peptide Synthesis Grade | Non-canonical amino acid building block |
| Rink Amide or Wang Resin | 100-200 mesh | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Reagent Grade | Solvent for washing |
| Piperidine | Reagent Grade | Base for Fmoc-group removal |
| HBTU/HATU | Peptide Synthesis Grade | Coupling/Activating reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Activation base |
| Acetic Anhydride & Pyridine | Reagent Grade | Capping reagents (optional) |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Final cleavage from resin |
| Triisopropylsilane (TIS) & H₂O | Reagent Grade | Scavengers for cleavage cocktail |
| Diethyl Ether | ACS Grade, Cold | Peptide precipitation |
Experimental Workflow: SPPS Cycle
The following protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Sources
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. biopharmaspec.com [biopharmaspec.com]
Application Note: A Researcher's Guide to the Efficient Coupling of DL-Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids such as 2,3-diaminopropionic acid (Dap) is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with enhanced structural and functional diversity. The bifunctional nature of Dap allows for site-specific modifications including cyclization, branching, or the attachment of functional moieties like fluorescent labels or drug payloads.[1][2] This application note provides a detailed, field-proven protocol for the efficient coupling of DL-Fmoc-Dap(Boc)-OH in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the critical role of orthogonal protection, provide a comparative analysis of common coupling reagents, and offer a step-by-step methodology coupled with troubleshooting insights to ensure high-yield, high-purity peptide synthesis.
The Principle of Orthogonal Protection in Dap Chemistry
Successful peptide synthesis hinges on a robust protecting group strategy to prevent unwanted side reactions.[3][4] The this compound building block is designed around an orthogonal protection scheme , which is fundamental to its utility in SPPS.[1][5]
-
α-Amino Group Protection (Fmoc): The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is quantitatively removed at the beginning of each coupling cycle using a mild organic base, typically a solution of piperidine in DMF.[1][6]
-
β-Amino Side-Chain Protection (Boc): The side-chain amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions used for Fmoc removal but is cleaved during the final step of peptide synthesis with strong acids like trifluoroacetic acid (TFA).[1][4][6]
This orthogonality ensures that the reactive side-chain amine of the Dap residue remains shielded throughout peptide elongation, preventing the formation of branched peptide impurities.[3] It is important to note that the use of the DL-racemic mixture will result in a final peptide product that is a mixture of diastereomers, which may require chromatographic separation depending on the final application.
Selecting the Optimal Coupling Reagent
The formation of a peptide bond requires the activation of the carboxylic acid moiety of the incoming amino acid. The choice of coupling reagent is a critical factor that directly influences reaction kinetics, coupling efficiency, and the suppression of side reactions like racemization.[7] While numerous reagents exist, they primarily fall into two major classes used in modern SPPS: carbodiimides and onium salts.
Comparative Analysis of Common Coupling Reagents
For challenging couplings, including those involving sterically hindered amino acids, uronium/aminium or phosphonium salts are generally more effective than carbodiimides alone.[2][8][9]
| Coupling Reagent | Class | Relative Speed | Typical Purity/Efficiency | Risk of Racemization | Key Considerations |
| DIC/Oxyma | Carbodiimide | Moderate | Good-High | Low | A cost-effective choice. The diisopropylurea byproduct is soluble in common washing solvents, simplifying purification compared to DCC.[10] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used, efficient reagents. Should not be used in large excess to avoid N-terminal guanidinylation.[7][11] |
| HCTU | Uronium/Aminium | Very Fast | Very High | Low | Often provides a superior balance of high reactivity and cost-effectiveness compared to HATU. The 6-Cl substituent enhances reactivity.[12][13][14] |
| HATU | Uronium/Aminium | Very Fast | Very High | Very Low | Highly efficient for sterically hindered couplings due to the formation of a more reactive OAt-ester.[7][15] Often considered the gold standard for difficult sequences.[11][14] |
| PyBOP | Phosphonium | Fast | High | Low | Byproducts are generally less problematic than those from some older reagents. Effective for hindered residues.[2] |
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step protocol for a single coupling cycle of this compound onto a solid support (e.g., Rink Amide resin for a C-terminal amide).
General SPPS Coupling Cycle
Caption: Standard workflow for one cycle of amino acid coupling in SPPS.
Detailed Coupling Protocol using HATU
This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be scaled accordingly.
Step 1: Resin Preparation
-
Place the desired amount of resin (e.g., Rink Amide, 0.1 mmol loading) into a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF, ~5 mL) for 30-60 minutes with gentle agitation.[1]
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate the mixture for 10 minutes at room temperature.[1]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain the solution thoroughly.
Step 3: Thorough Washing
-
Wash the resin extensively to remove all residual piperidine, which is critical for the subsequent coupling step.
-
Perform sequential washes with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).[1]
Step 4: Coupling of this compound
-
Prepare Activation Solution: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Allow for a brief pre-activation period.
Component Equivalents (rel. to resin) Amount (for 0.1 mmol scale) This compound 3.0 eq 123.7 mg (0.3 mmol) HATU 2.85 eq 108.4 mg (0.285 mmol) | DMF | - | ~2 mL |
-
Activate and Couple: a. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 105 µL, 0.6 mmol) to the activation solution and swirl for 1-2 minutes.[1] b. Immediately add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. For potentially difficult couplings, this time can be extended.[1]
Step 5: Monitoring the Coupling Reaction
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a qualitative Kaiser test (ninhydrin test).[2]
-
Negative Result (Yellow Beads): Indicates complete coupling (absence of free primary amines). Proceed to the next step.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling.
-
Step 6: Capping (Optional but Recommended for Incomplete Coupling)
-
If the Kaiser test is positive and a double coupling is not desired, cap the unreacted amines to prevent the formation of deletion sequences.[1]
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O / 0.5 M DIPEA) for 15-20 minutes.
Step 7: Final Washing
-
After a successful coupling (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next deprotection cycle.
Troubleshooting and Field-Proven Insights
| Issue | Symptoms | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test after the standard coupling time. | Steric Hindrance: The bulky Fmoc and Boc protecting groups can impede the reaction.[3] Poor Resin Swelling: Inadequate swelling limits reagent access to reactive sites. | Perform a Double Coupling: Drain the reaction mixture and repeat the coupling step (Step 4) with a freshly prepared solution of activated amino acid.[1][3] Extend Reaction Time: Increase agitation time to 6 hours or overnight. Optimize Reagents: Ensure resin is fully swollen before starting. Use fresh, high-quality reagents.[3] |
| Low Peptide Purity | Multiple peaks in the final HPLC chromatogram; mass spectrometry shows unexpected masses. | Side Reactions: Potential for lactam formation, though less common for Dap than for longer side-chain amino acids.[3] Guanidinylation: Using a large excess of uronium reagents (HBTU, HATU) can irreversibly cap the N-terminus.[16] | Ensure Efficient Coupling: Use pre-activation and a highly efficient coupling reagent like HATU to drive the reaction to completion quickly. Control Reagent Stoichiometry: Avoid using a large excess of the uronium/aminium salt relative to the amino acid.[11] |
| Racemization | Presence of diastereomers in the final product (beyond the initial D/L mixture). | The α-carbon proton can be abstracted during activation, particularly with strong bases or prolonged activation times. | Use a Weaker Base: For sensitive couplings, consider using a weaker base like sym-collidine instead of DIPEA.[10][16] Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after adding the base. |
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable through a well-optimized SPPS protocol. The key to success lies in understanding the principles of orthogonal protection, selecting a highly efficient coupling reagent such as HATU or HCTU to overcome potential steric hindrance, and meticulously monitoring the reaction's completion. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this versatile building block to advance the design and synthesis of complex, functionally-enhanced peptides.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025). Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them. BenchChem.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives.
- Wikipedia. HCTU.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory.
- Guide to Peptide Coupling Reagents. Peptide Coupling Reagents: Selection and Use.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. BenchChem.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- AAPPTec. Coupling Reagents.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- AAPPTec. SYNTHESIS NOTES.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Royal Society of Chemistry. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
- Biosynth. Protecting Groups in Peptide Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. HCTU - Wikipedia [en.wikipedia.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chempep.com [chempep.com]
Application Note: Selective Fmoc Deprotection of DL-Fmoc-Dap(Boc)-OH
Abstract
This application note provides a comprehensive technical guide for the selective cleavage of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group from DL-Fmoc-Dap(Boc)-OH, while preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the side chain. This orthogonal protection strategy is fundamental in peptide chemistry, enabling the strategic incorporation of diaminopropionic acid (Dap) for subsequent modifications like peptide branching, cyclization, or conjugation. We present the underlying chemical principles, a detailed experimental protocol for solution-phase deprotection, methods for reaction monitoring and product purification, and a troubleshooting guide.
Introduction: The Principle of Orthogonal Protection
In multi-step chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential.[1][2] They allow for the sequential deprotection of specific functional groups without affecting others on the same molecule. The Fmoc/Boc combination is a cornerstone of modern peptide chemistry.[1][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group and is stable to acidic conditions but is readily cleaved by a mild base, typically a secondary amine like piperidine.[2][4]
-
Boc (tert-butyloxycarbonyl): This group is used to protect the side-chain amino group of Dap. It is robust and stable under the basic conditions used for Fmoc removal but is easily cleaved by strong acids like trifluoroacetic acid (TFA).[5][6][7]
This differential lability allows for the selective exposure of the α-amino group for peptide chain elongation while the side-chain functionality remains masked, preventing unwanted side reactions.[3]
Mechanism of Selective Fmoc Cleavage
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[8] The process is highly efficient and selective.
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton on the C9 carbon of the fluorenyl ring system.[9][10]
-
β-Elimination: This deprotonation leads to the formation of a stabilized carbanion. The system then undergoes elimination, breaking the C-O bond of the carbamate to release carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF).[4][8][9]
-
DBF Scavenging: The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine. To prevent this side reaction, a large excess of the amine base (e.g., piperidine) is used to trap the DBF, forming a stable adduct that is easily washed away.[8][9][11]
The Boc group remains intact because it lacks an acidic proton that can be abstracted by the mild base and is not susceptible to this elimination pathway. Its cleavage requires protonation of the carbonyl oxygen by a strong acid, which facilitates the formation of a stable tert-butyl cation.[12][13]
Experimental Protocol
This protocol details the selective Fmoc deprotection of this compound in solution.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | e.g., BenchChem, Sigma-Aldrich | Starting Material |
| Piperidine | Reagent Grade | Standard Supplier | Deprotection Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Reaction Solvent |
| Diethyl Ether | Anhydrous | Standard Supplier | For Product Precipitation |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | TLC Mobile Phase |
| Hexanes | HPLC Grade | Standard Supplier | TLC Mobile Phase |
| Silica Gel Plates | TLC Grade, with F254 | Standard Supplier | For Reaction Monitoring |
| Ninhydrin Stain | Reagent Grade | Standard Supplier | TLC Visualization Agent |
Step-by-Step Deprotection Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add piperidine to achieve a final concentration of 20% (v/v). For example, to 8 mL of the substrate solution, add 2 mL of piperidine.[14]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 10-30 minutes.[3][11]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (see Section 4). Check for the complete disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Work-up (Precipitation): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a 10-fold volume of cold diethyl ether with vigorous stirring. This will precipitate the product, DL-H-Dap(Boc)-OH, as a solid. The piperidine-DBF adduct and other impurities will remain in the ether.[15]
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid pellet thoroughly with cold diethyl ether (2-3 times) to remove any residual impurities.
-
Drying: Dry the isolated white solid under high vacuum to obtain the final product, DL-H-Dap(Boc)-OH.
Reaction Monitoring and Analysis
Proper monitoring is crucial to ensure the reaction goes to completion without significant side product formation.
Thin-Layer Chromatography (TLC)
-
Mobile Phase: A typical eluent system is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1 v/v). The product is more polar than the starting material and will have a lower Rf value.
-
Visualization:
-
UV Light (254 nm): The Fmoc-protected starting material is UV active and will appear as a dark spot. The deprotected product is not UV active.
-
Ninhydrin Stain: After developing the plate, gently heat it after dipping in a ninhydrin solution. The product, having a free primary amine, will stain a characteristic purple/blue color (Ruhemann's purple). The starting material will not stain.
-
High-Performance Liquid Chromatography (HPLC)
For more precise analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[15][16]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
The Fmoc-containing starting material will have a significantly longer retention time than the more polar deprotected product due to the hydrophobicity of the fluorenyl group.
Visualized Workflow and Mechanism
Experimental Workflow
Caption: Solution-phase Fmoc deprotection workflow.
Chemical Mechanism
Caption: E1cB mechanism of Fmoc cleavage by piperidine.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low quality or wet reagents/solvents. 3. Steric hindrance (less common for this substrate). | 1. Extend reaction time and continue monitoring by TLC. 2. Use fresh, anhydrous DMF and high-purity piperidine. 3. Consider gentle warming (e.g., to 30-40°C), but monitor for side reactions. |
| Formation of Side Products | 1. Reaction of DBF with the product amine. 2. Aspartimide formation (more common in SPPS with adjacent residues).[17][18] | 1. Ensure a sufficient excess of piperidine (20-30% v/v) is used to effectively scavenge DBF.[19] 2. For sensitive sequences, consider using alternative bases like piperazine or adding HOBt to the deprotection solution.[17] |
| Low Yield after Precipitation | 1. Product is partially soluble in diethyl ether. 2. Insufficient volume of ether used for precipitation. | 1. Ensure the ether is ice-cold to minimize solubility. 2. Use a larger excess of ether (10-20 fold volume). If yield is still low, consider solvent evaporation followed by purification via column chromatography. |
Conclusion
The selective removal of the Fmoc group from this compound is a robust and high-yielding transformation critical for advanced peptide synthesis. By leveraging the E1cB deprotection mechanism with a piperidine/DMF system, researchers can reliably access the free α-amine for further coupling while the Boc-protected side chain remains intact. Careful execution of the protocol and diligent reaction monitoring via TLC or HPLC will ensure the successful synthesis of the desired H-Dap(Boc)-OH intermediate, a versatile building block for the development of complex and modified peptide therapeutics.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unn
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health (NIH). [Link]
-
Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature. [Link]
-
Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. [Link]
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. reddit.com [reddit.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. ovid.com [ovid.com]
- 18. peptide.com [peptide.com]
- 19. Deprotection - Wordpress [reagents.acsgcipr.org]
on-resin Boc deprotection from the Dap side chain protocol
Application Note & Protocol
Topic: On-Resin Boc Deprotection from the Dap Side Chain
Introduction: The Strategic Utility of Diaminopropionic Acid in Peptide Synthesis
L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as an invaluable building block in peptide chemistry and drug development. Its distinctive structure, featuring both an α-amino and a β-amino group, provides a unique handle for site-specific chemical modifications. This bifunctionality allows for the creation of complex peptide architectures, such as branched peptides, cyclic peptides through side-chain lactamization, and the attachment of payloads like toxins, imaging agents, or polyethylene glycol (PEG) chains.[1]
The successful integration of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is contingent upon a meticulous and robust orthogonal protection strategy.[2][3] This approach involves the use of protecting groups for the different amino functionalities that can be removed under distinct chemical conditions without affecting each other.[3][4] A widely adopted and highly effective strategy employs N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH). In this scheme:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection for the α-amino group. It is base-labile and is cleaved at each cycle of peptide chain elongation using a piperidine solution.[1]
-
The Boc (tert-butyloxycarbonyl) group offers semi-permanent protection for the β-amino side chain. It is acid-labile and remains stable during the base-mediated Fmoc removal steps.[1]
This orthogonality is the cornerstone that permits the selective deprotection of the Dap side chain while the peptide remains anchored to the solid support, enabling a vast array of post-synthetic modifications on the resin. This application note provides a detailed protocol for the selective on-resin deprotection of the Boc group from the Dap side chain, explains the underlying chemical principles, and offers practical guidance for researchers.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood SN1-type mechanism.[5][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[5][6] This step activates the protecting group for cleavage.
-
Fragmentation: Following protonation, the tert-butyl-oxygen bond cleaves heterolytically. This fragmentation is the rate-determining step and results in the formation of two key intermediates: an unstable carbamic acid and a highly stable tert-butyl cation.[5][7] The stability of this tertiary carbocation is the primary thermodynamic driver for the reaction.
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂) and the free, unprotonated β-amino group of the Dap residue.[5][6] It is essential to perform this reaction in a well-ventilated fume hood or with an appropriate vent to allow the CO₂ to escape safely.[5]
-
Cation Trapping: The newly formed tert-butyl cation is a reactive electrophile. If left unchecked, it can lead to undesirable side reactions, most notably the alkylation of nucleophilic amino acid side chains such as tryptophan (Trp) or methionine (Met).[8][9] To prevent this, "scavengers" are added to the deprotection cocktail to trap the carbocation.[5][9]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Detailed Protocol: On-Resin Selective Deprotection of Dap(Boc)
This protocol details the procedure for selectively removing the Boc protecting group from the Dap side chain while the peptide remains attached to the resin. This exposes the β-amino group for subsequent on-resin modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Peptide-Resin with Fmoc-Dap(Boc)-OH incorporated | Synthesis Grade | N/A | Ensure N-terminal α-amino group is protected (e.g., with Fmoc). |
| Dichloromethane (DCM) | Anhydrous/Peptide Synthesis Grade | Standard Supplier | Used for washing and as the reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | Corrosive and toxic. Handle with extreme care in a fume hood. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger to trap tert-butyl cations. |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier | Non-nucleophilic base for neutralization. |
| N,N-Dimethylformamide (DMF) | Anhydrous/Peptide Synthesis Grade | Standard Supplier | Used for washing. |
| Solid-Phase Synthesis Vessel | N/A | Standard Supplier | With frit and stopcock for manual synthesis. |
Experimental Workflow
Caption: On-resin Dap(Boc) deprotection workflow.
Step-by-Step Methodology
1. Resin Preparation and Swelling: a. Place the peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. b. Add dichloromethane (DCM, ~10 mL/g of resin) to swell the resin. Gently agitate for 20-30 minutes. c. Drain the DCM completely.
2. Deprotection Cocktail Preparation (Prepare Fresh): a. Caution: Perform this step in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. b. In a clean, dry glass container, prepare the deprotection cocktail. For a 10 mL final volume, combine:
- DCM: 6.5 mL
- TFA: 3.0 mL (Final concentration: 30% v/v)
- TIS: 0.5 mL (Final concentration: 5% v/v) c. Mix the solution gently.
3. Boc Deprotection Reaction: a. Add the freshly prepared deprotection cocktail to the swollen resin. b. Agitate the slurry gently for 2-5 minutes and then drain the solution. This initial, short treatment removes acid-labile impurities and begins the deprotection. c. Add a second portion of the deprotection cocktail to the resin. d. Agitate the mixture for an additional 20-30 minutes at room temperature. The progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. However, for a standard Dap(Boc) deprotection, 30 minutes is typically sufficient. e. Drain the deprotection solution into an appropriate acid waste container.
4. Washing and Neutralization: a. Wash the resin thoroughly to remove residual acid and scavengers. Perform the following washes, using ~10 mL of solvent per gram of resin for each wash and agitating for 1-2 minutes before draining:
- DCM (5 times)
- DMF (3 times) b. To neutralize the protonated β-amino group (which exists as a TFA salt), add a solution of 10% DIEA in DMF to the resin. c. Agitate for 2-3 minutes and drain. Repeat the neutralization step once more. d. Wash the resin thoroughly with DMF (5 times) to remove excess DIEA and its salts.
The peptide-resin now possesses a free β-amino group on the Dap side chain and is ready for the subsequent on-resin modification step (e.g., acylation, alkylation, or conjugation).
Scientific Rationale and Key Considerations
The success of this protocol hinges on understanding the causality behind each experimental choice.
| Parameter | Recommended Condition | Rationale & Justification |
| TFA Concentration | 20-50% in DCM | The Boc group is highly acid-labile and can be cleaved with moderate TFA concentrations. Using 20-50% TFA provides a sufficiently acidic environment for efficient side-chain deprotection without being harsh enough to prematurely cleave the peptide from most acid-sensitive linkers (e.g., Rink Amide, Wang) or remove more robust side-chain protecting groups (e.g., tBu, Trt). This contrasts with the >90% TFA concentrations used for final, global cleavage.[1][9] |
| Scavenger | 2.5-5% Triisopropylsilane (TIS) | TIS is a highly effective scavenger for the tert-butyl cation.[5][9] Its bulky isopropyl groups prevent it from acting as a competitive nucleophile towards other sites on the peptide. It quenches the carbocation via hydride transfer, preventing deleterious side reactions like the alkylation of sensitive residues such as Tryptophan.[8] |
| Solvent | Dichloromethane (DCM) | DCM is the solvent of choice for this reaction because it effectively swells most polystyrene-based resins (e.g., Merrifield, Rink Amide), ensuring that the acidic reagents can penetrate the resin beads and access all the Dap(Boc) sites.[9][10] Studies have shown that resin swelling is critical for reaction efficiency; poor swelling in 100% TFA can sometimes lead to incomplete deprotection.[10] |
| Reaction Time | 2 x steps (5 min + 25 min) | A two-step deprotection is often employed. The initial short treatment removes any highly labile species, and the second, longer incubation ensures the reaction goes to completion. Total times of 30-60 minutes are standard.[1] Over-exposure is generally not a concern for selectivity but is unnecessary. |
| Neutralization Base | 10% DIEA in DMF | After acid treatment, the newly deprotected amine exists as an ammonium salt. For it to be nucleophilic in a subsequent coupling reaction, it must be returned to its free base form. A sterically hindered, non-nucleophilic base like DIEA is used to deprotonate the amine without causing side reactions (e.g., catalysis of cyclization or acylation of the base itself).[1] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Verified by LC-MS of a test cleavage) | 1. Insufficient reaction time. 2. Degraded or low-quality TFA. 3. Poor resin swelling due to improper solvent choice or old resin. | 1. Increase the second incubation time to 45-60 minutes. 2. Use fresh, high-quality TFA. 3. Ensure adequate swelling in DCM prior to deprotection. Consider a DCM/DMF co-solvent system if swelling is a known issue. |
| Side-Product Formation (e.g., +56 Da adducts on Trp) | 1. Insufficient scavenger (TIS) concentration. 2. Omission of scavenger from the cocktail. | 1. Ensure TIS is present at 2.5-5% (v/v). 2. Always include a scavenger in the deprotection cocktail, especially if sensitive residues like Trp, Met, or Cys are present in the sequence.[8][9] |
| Loss of Peptide from Resin (Low yield after subsequent steps) | 1. TFA concentration is too high for the linker used. 2. The linker is exceptionally acid-labile (e.g., 2-chlorotrityl). | 1. Reduce TFA concentration to 10-20% and increase reaction time. 2. For hyper-acid-sensitive linkers, consider using even milder conditions (e.g., 1-5% TFA in DCM) and monitor the reaction carefully over a longer period. |
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link].
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14). Available from: [Link].
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link].
-
Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(16), 8999-9004. Available from: [Link].
-
Albericio, F., & Songster, M. F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Available from: [Link].
-
Reddit. Boc De-protection : r/Chempros. (2023-10-18). Available from: [Link].
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link].
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link].
-
Ley, S. V., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3. Available from: [Link].
-
Reddit. Boc Removals with TFA in Peptide Synthesis : r/chemistry. (2013-03-15). Available from: [Link].
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7. Available from: [Link].
-
Pathak, T. P., et al. (2020). FeCl₃-Mediated Boc Deprotection: Mild Facile Boc-Chemistry in Solution and on Resin. ChemistryOpen, 9(2), 209-215. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,3-Diaminopropionic Acid in Advanced Peptide Design
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Advantage of 2,3-Diaminopropionic Acid (Dap)
2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid distinguished by the presence of a primary amine on its side chain, positioned closer to the peptide backbone than in its common counterparts like lysine or ornithine.[1][2] This seemingly subtle structural difference imparts a unique set of physicochemical properties that peptide chemists and drug developers are actively exploiting. The β-amino group of Dap has a significantly lower pKa (around 6.3 when incorporated into a peptide) compared to the ε-amino group of lysine (pKa ~10.5).[2][3] This makes its protonation state highly sensitive to the pH fluctuations characteristic of specific biological microenvironments, such as endosomal compartments or tumor tissues.[1][3]
This guide provides an in-depth exploration of Dap's applications, detailing not just the "what" but the "why" behind its utility. We will cover its role in enhancing antimicrobial peptides, engineering pH-sensitive drug delivery systems, and serving as a versatile hub for bioconjugation. Each section is accompanied by field-tested protocols to provide a practical framework for implementation in your own research.
Application Note 1: Enhancing Antimicrobial Peptides (AMPs) with Dap
Expertise & Rationale
A primary challenge in antimicrobial peptide (AMP) development is achieving potent bactericidal activity without inducing toxicity in host cells. Many AMPs function by preferentially interacting with the negatively charged membranes of bacteria. By substituting canonical cationic residues like lysine with Dap, we can increase the peptide's positive charge density at a slightly acidic pH, which can enhance its affinity for bacterial membranes. Furthermore, the shorter side chain of Dap can influence the peptide's overall structure and hydrophobic interactions, potentially improving its therapeutic index.[4] The strategic placement of Dap can lead to more potent and selective antimicrobial agents.[3]
Mechanism of Action: pH-Dependent Membrane Interaction
The enhanced antimicrobial effect of Dap-containing peptides is rooted in their pH-responsive charge. In the slightly acidic environment often found near bacterial surfaces, the Dap side chain becomes protonated, increasing the peptide's overall positive charge. This heightened cationicity strengthens the electrostatic attraction to anionic components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids), facilitating membrane disruption and cell death.
Caption: pH-dependent interaction of a Dap-peptide with cell membranes.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standard broth microdilution method to determine the MIC of a Dap-containing AMP against E. coli.[4]
Materials:
-
Dap-containing peptide and a control peptide (e.g., lysine-analogue).
-
Escherichia coli (e.g., ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Peptide Preparation: Dissolve peptides in sterile water or 0.01% acetic acid to a stock concentration of 1280 µg/mL.
-
Bacterial Inoculum Preparation: a. Culture E. coli overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). c. Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Plate Setup: a. Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the peptide stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as a positive control (bacteria, no peptide) and well 12 as a negative control (MHB only).
-
Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final bacterial concentration will be ~7.5 x 10⁴ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be confirmed by reading the optical density at 600 nm.
Data Presentation: Comparative MIC Values
| Peptide | Sequence | MIC vs. E. coli (µg/mL) |
| Parent Peptide | KRLFKKLLKYLRKF | 16 |
| Dap-Analogue | (Dap)RLF(Dap)(Dap)LLKYLR(Dap)F | 4 |
Note: Data are hypothetical for illustrative purposes.
Application Note 2: pH-Sensitive Drug Delivery and Endosomal Escape
Expertise & Rationale
A major hurdle for biologic drugs (e.g., siRNA, proteins) is their inability to efficiently escape the endosome after cellular uptake. Peptides rich in Dap are excellent candidates for non-viral delivery vectors.[5][6] At the neutral pH of the extracellular environment, the peptide-cargo complex can be formulated to be relatively stable and compact. Upon endocytosis, the endosome acidifies (pH drops to 5-6).[2] This triggers the protonation of Dap's β-amino groups, leading to a significant increase in positive charge.[3] This charge repulsion can cause the peptide to change conformation, destabilize the endosomal membrane, and release the therapeutic cargo into the cytoplasm, a mechanism often referred to as the "proton sponge" effect.[1][5]
Caption: Workflow of pH-dependent endosomal escape by Dap-peptides.
Protocol 2: General Protocol for siRNA Delivery and Gene Silencing Assay
This protocol provides a framework for using a Dap-rich peptide to deliver siRNA targeting a reporter gene (e.g., Luciferase) to cells in culture.
Materials:
-
Dap-rich delivery peptide.
-
siRNA targeting Luciferase (siLuc) and a non-targeting control siRNA (siNC).
-
Cells stably expressing Luciferase (e.g., A549-Luc).
-
Opti-MEM or similar serum-free medium.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed A549-Luc cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
Complex Formation: a. For each well, dilute 50 pmol of siRNA (siLuc or siNC) in 50 µL of Opti-MEM. b. In a separate tube, dilute the Dap-peptide to various concentrations to test different N/P ratios (ratio of peptide nitrogens to siRNA phosphates). A typical starting range is N/P ratios of 5:1 to 20:1. Dilute in 50 µL of Opti-MEM. c. Add the diluted peptide solution to the diluted siRNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add 400 µL of fresh, serum-containing medium to each well. c. Add the 100 µL peptide/siRNA complex solution dropwise to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Gene Silencing Analysis: a. After incubation, lyse the cells and measure Luciferase activity using a commercial Luciferase Assay System according to the manufacturer's instructions. b. Measure total protein concentration in each lysate to normalize the Luciferase activity. c. Calculate the percentage of gene silencing relative to cells treated with the siNC.
Application Note 3: Dap as a Precursor for Constrained Peptides
Expertise & Rationale
Linear peptides often suffer from poor metabolic stability and low target affinity due to their conformational flexibility. Constraining a peptide into its bioactive conformation can overcome these limitations. Dap is a key precursor for forming lanthionine bridges, which are thioether crosslinks that staple a peptide's structure.[7][8] Lanthionine is formed between a cysteine residue and a dehydrated serine, but can also be synthesized chemically, often using Dap as a starting point.[8][9] This approach is fundamental to creating lantibiotics, a class of potent antimicrobial peptides with high stability.[10]
Conceptual Workflow: Lanthionine Bridge Formation
The chemical synthesis of a lanthionine bridge often involves the reaction of a cysteine residue with an electrophilic version of another residue. Dap can be converted into a dehydroalanine (Dha) residue within the peptide sequence, which then acts as a Michael acceptor for the thiol group of a nearby cysteine, forming the stable thioether bridge.
Caption: Conceptual workflow for lanthionine bridge formation using Dap.
Core Protocol: Synthesis of a Dap-Containing Peptide
This protocol describes the standard Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating a Dap residue.[4]
Materials:
-
Rink Amide resin.
-
Fmoc-protected amino acids, including Fmoc-L-Dap(Boc)-OH (or other side-chain protected Dap derivative).
-
Coupling reagent: HCTU (or similar).
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection solution: 20% piperidine in DMF.
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.
-
RP-HPLC system for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then again for 15 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.98 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. c. Wash the resin thoroughly with DMF and DCM.
-
Incorporate Dap: To incorporate Dap, use Fmoc-L-Dap(Boc)-OH in the coupling step. The Boc group protects the β-amino group during synthesis.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Side-Chain Deprotection: a. After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including the Boc group on Dap).
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using a preparative RP-HPLC system with a suitable gradient.
-
Characterization: Confirm the identity and purity of the purified peptide by analytical HPLC and Mass Spectrometry.
References
-
Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release. [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]
-
Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. ResearchGate. [Link]
-
Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PLoS ONE. [Link]
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules. [Link]
-
Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]
-
Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers. [Link]
-
Lanthionine. Wikipedia. [Link]
-
Progress in Lanthionine and Protected Lanthionine Synthesis. Chemistry. [Link]
-
2,3-Diaminopropionic acid. Wikipedia. [Link]
-
Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. KCL. [Link]
-
The synthesis of active and stable diaminopimelate analogues of the lantibiotic peptide lactocin S. Journal of the American Chemical Society. [Link]
-
Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Lanthionine - Wikipedia [en.wikipedia.org]
- 8. Progress in Lanthionine and Protected Lanthionine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of active and stable diaminopimelate analogues of the lantibiotic peptide lactocin S - PubMed [pubmed.ncbi.nlm.nih.gov]
using DL-Fmoc-Dap(Boc)-OH for peptide cyclization strategies
An Application Guide to Peptide Cyclization Using DL-Fmoc-Dap(Boc)-OH and Related Derivatives
Authored by a Senior Application Scientist
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, improved receptor binding affinity, and increased proteolytic resistance compared to their linear counterparts.[1][2] A cornerstone of synthesizing these complex structures is the use of bifunctional amino acids to create intramolecular bridges. Among these, 2,3-diaminopropionic acid (Dap) is a versatile building block for forming stable lactam (amide) bonds.[3][4] This guide provides a detailed technical overview of peptide cyclization strategies centered on the use of this compound. We will explore the underlying chemical principles, provide field-proven protocols for both on-resin and solution-phase cyclization, and offer insights into the critical experimental choices that ensure success.
Foundational Concepts: The Chemistry of Constrained Peptides
The Strategic Advantage of Peptide Cyclization
Linear peptides, while biologically relevant, often suffer from poor pharmacokinetic profiles due to rapid degradation by proteases and a high degree of conformational flexibility, which can reduce binding affinity. Cyclization addresses these limitations by introducing a covalent bond that locks the peptide into a more rigid, bioactive conformation.[5] This structural constraint is a key strategy in modern drug design.
There are several methods to cyclize a peptide, including:
-
Head-to-Tail: Forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[4][6]
-
Side-Chain-to-Terminus: Linking an amino acid side chain to either the N- or C-terminus.[3]
-
Side-Chain-to-Side-Chain: Creating a bridge between the side chains of two different amino acids, such as the formation of a disulfide bond between two cysteines or a lactam bridge.[1][3]
This guide focuses on the robust and widely applicable side-chain-to-side-chain lactam bridge strategy, for which Diaminopropionic Acid (Dap) is an exemplary tool.[4]
Diaminopropionic Acid (Dap): The Cyclization Linchpin
Dap is a non-proteinogenic amino acid featuring a primary amine on its side chain (the β-amino group), in addition to the standard α-amino group in the peptide backbone. This β-amino group serves as a chemical handle, perfectly positioned to form a stable amide bond with the side-chain carboxyl group of an acidic amino acid like Aspartic Acid (Asp) or Glutamic Acid (Glu).[7][8]
The Principle of Orthogonal Protection
Successful peptide synthesis, particularly for complex structures, hinges on an orthogonal protection strategy.[9][10] This principle dictates that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains can be removed under distinct chemical conditions without affecting the others.[11] The combination of 9-fluorenylmethyloxycarbonyl (Fmoc) for Nα-amino protection (removed by a base like piperidine) and acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) for side-chain protection is the most common orthogonal scheme in modern Solid-Phase Peptide Synthesis (SPPS).[11][12]
This compound: Properties and Strategic Role
The reagent this compound is designed for seamless integration into Fmoc-based SPPS workflows.[12][13] Its structure contains two critical, orthogonally protected amino groups.
| Protecting Group | Abbreviation | Protected Moiety | Cleavage Condition | Stability |
| 9-fluorenylmethyloxycarbonyl | Fmoc | α-amino group | 20% Piperidine in DMF (Base-labile) | Stable to acid |
| tert-butyloxycarbonyl | Boc | β-amino group (side chain) | Trifluoroacetic Acid (TFA) (Acid-labile) | Stable to base |
This orthogonal arrangement is the key to its utility.[12] During peptide chain elongation using Fmoc-SPPS, the Nα-Fmoc group is repeatedly removed to allow for the coupling of the next amino acid, while the Nβ-Boc group remains intact, preventing unwanted side-chain branching.[14][15] The Boc group is designed to be removed during the final cleavage step with a strong acid like TFA, which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Trt).[16]
Caption: Orthogonal protection scheme of Fmoc-Dap(Boc)-OH.
Application & Protocols: Side-Chain Lactam Bridge Formation
The formation of a Dap-Asp or Dap-Glu lactam bridge can be achieved via two primary strategies: on-resin cyclization or solution-phase cyclization. The choice between them has significant implications for workflow efficiency and final purity.
Strategy 1: On-Resin Cyclization (Preferred Method)
Causality & Rationale: Performing the cyclization while the peptide is still anchored to the solid support is highly advantageous. The resin matrix enforces a "pseudo-dilution" effect, which sterically hinders intermolecular reactions (dimerization, oligomerization) and favors the desired intramolecular ring closure.[2][6] This typically leads to higher yields of the cyclic monomer and simplifies subsequent purification.
Expert Insight & Choice of Reagent: For on-resin cyclization within a standard Fmoc/tBu SPPS framework, Fmoc-Dap(Boc)-OH is not the ideal reagent . The reason is strategic: its Boc-protected side chain requires strong acid for deprotection, which would prematurely cleave the peptide from most standard resins.[16]
To achieve selective on-resin deprotection of the Dap side chain, a chemist must employ a protecting group that is orthogonal to both the base-labile Fmoc group and the acid-labile tBu groups. Common choices include:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved with 2-5% hydrazine in DMF.[17]
-
Mtt (4-Methyltrityl): Cleaved with 1-5% TFA in DCM (mild acid).[18]
The following protocol is a field-proven method using the Fmoc/Dde orthogonal pair, which represents a best-practice approach for on-resin lactam bridge formation.
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
-
Linear Peptide Synthesis:
-
Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour.[14]
-
Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence. Incorporate Fmoc-Asp(OtBu)-OH (or Glu) and Fmoc-Dap(Dde)-OH at the desired positions. Each cycle consists of:
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).[14][19]
-
Washing: Wash resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent like HCTU/DIEA in DMF for 1-2 hours. Monitor completion with a Kaiser test.[14]
-
Washing: Wash resin with DMF.
-
-
After coupling the final amino acid, perform a final Fmoc deprotection to free the N-terminal amine.
-
-
Selective Side-Chain Deprotection (Dde Removal):
-
Wash the peptide-resin with DMF (5x).
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (2 x 15 min) at room temperature to remove the Dde group from the Dap side chain.[17]
-
Wash the resin extensively with DMF (5-7x) to remove all traces of hydrazine.
-
-
On-Resin Cyclization (Lactam Formation):
-
Swell the resin in fresh DMF.
-
Add a solution of a coupling agent (e.g., 3 eq. PyBOP) and a non-nucleophilic base (e.g., 6 eq. DIEA) in DMF to the resin.
-
Allow the reaction to proceed for 4-24 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin, cleaving it, and analyzing by LC-MS.[7]
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
-
Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) .[16]
-
Add the cocktail to the resin and shake for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes the remaining side-chain protecting groups (e.g., OtBu).[7]
-
Filter the resin and collect the TFA filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Characterize the final product by Mass Spectrometry and analytical HPLC.[20]
-
Strategy 2: Solution-Phase Cyclization (Direct use of Fmoc-Dap(Boc)-OH)
Causality & Rationale: This strategy directly uses the specified reagent, Fmoc-Dap(Boc)-OH. The synthesis yields a fully protected linear peptide, which is then cleaved and globally deprotected. The resulting linear precursor, now containing free amino and carboxyl side chains, is cyclized in solution. The primary challenge is managing the competition between the desired intramolecular cyclization and intermolecular oligomerization. This is overcome by performing the reaction under high-dilution conditions (typically <1 mM).[3][21]
Caption: Workflow for solution-phase side-chain to side-chain peptide cyclization.
-
Linear Peptide Synthesis:
-
Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS as described in Protocol 3.1, Step 1. Incorporate Fmoc-Asp(OtBu)-OH and Fmoc-Dap(Boc)-OH at the desired positions.
-
-
Cleavage and Global Deprotection:
-
Cleave the peptide from the resin using a TFA cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-4 hours. This step removes all acid-labile protecting groups, including the Boc from the Dap side chain and the OtBu from the Asp side chain, yielding the linear peptide precursor with a free Nβ-amino group and a free side-chain carboxyl group.[7][14]
-
-
Purification of Linear Precursor:
-
Precipitate the crude linear peptide with cold diethyl ether.
-
Purify the linear peptide using RP-HPLC to ensure the subsequent cyclization reaction starts with high-purity material. Lyophilize the pure fractions.
-
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1.0 mM . This high dilution is critical to favor intramolecular cyclization.[21]
-
Add the coupling reagent (e.g., 1.2 eq. HATU) and a base (e.g., 2 eq. DIEA) to the solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS, observing the disappearance of the linear precursor's mass peak and the appearance of the cyclic product's mass peak (mass loss of 18 Da, corresponding to H₂O).
-
-
Final Purification and Characterization:
Data Presentation and Analysis
Comparison of Cyclization Strategies
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Key Reagent | Fmoc-Dap(Dde)-OH or Fmoc-Dap(Mtt)-OH | Fmoc-Dap(Boc)-OH |
| Workflow | Fewer steps; purification only at the end | Requires intermediate purification of linear peptide |
| Reaction Conditions | "Pseudo-dilution" on solid support | High dilution (<1 mM) required in solution |
| Primary Side Reaction | Incomplete cyclization | Intermolecular oligomerization/polymerization |
| Typical Yields | Generally higher and more reliable | Highly sequence- and concentration-dependent |
| Throughput | Amenable to automation | More labor-intensive |
Analytical Characterization
Rigorous characterization is essential to confirm successful cyclization and purity.
-
Reverse-Phase HPLC (RP-HPLC): Used for both purification and analysis. A cyclic peptide will typically have a different retention time than its linear precursor. Purity should be assessed by peak integration, ideally at >95%.[20]
-
Mass Spectrometry (MS): The most critical tool for confirmation. Successful cyclization results in the loss of one molecule of water (18.02 Da). The observed molecular weight should match the theoretical mass of the cyclic product. Tandem MS (MS/MS) can be used to further confirm the sequence, though interpreting fragmentation patterns of cyclic peptides can be complex.[22][23]
Troubleshooting Common Cyclization Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | Steric hindrance at the cyclization site; inefficient coupling reagents; peptide aggregation on-resin. | Change the coupling reagent to a more potent one (e.g., HATU, COMU). Increase reaction time or temperature (e.g., to 40°C). Resign the peptide to place the cyclization bridge at a less hindered position.[5][24] |
| Oligomerization (in solution) | Concentration of linear peptide is too high; slow intramolecular reaction rate. | Decrease the peptide concentration (<0.5 mM). Use a slow-addition method where the peptide and coupling reagents are added gradually to the reaction vessel over several hours.[21] |
| Epimerization | Racemization of the C-terminal activated amino acid (Asp/Glu side chain) due to prolonged exposure to base/coupling reagents. | Add an auxiliary nucleophile like HOBt or Oxyma to the coupling mixture to suppress racemization. Minimize reaction time and use the mildest possible base (e.g., DIEA vs. NMM).[24] |
| Difficult Purification | Poor solubility of the cyclic peptide; co-elution with byproducts. | Modify the HPLC gradient and/or mobile phase additives (e.g., use different ion-pairing agents). If solubility is an issue, dissolve the crude product in a stronger solvent like DMSO before injection. |
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Link
-
Wu, Y., & Li, X. (2020). Approaches for peptide and protein cyclisation. Royal Society of Chemistry. Link
-
D'Souza, C., & Meng, G. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Link
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Link
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH. Link
-
Li, P., & Roller, P. P. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews. Link
-
Muttenthaler, M., et al. (2017). Native Chemical Ligation: A Boon to Peptide Chemistry. ACS Publications. Link
-
Merck Millipore. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Sigma-Aldrich. Link
-
BenchChem. (2025). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols. Link
-
Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. Link
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Link
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Link
-
Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Link
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Link
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Link
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Link
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Link
-
Sharma, G., et al. (2016). Characterization of cyclic peptides containing disulfide bonds. NIH. Link
-
Worrell, B. T., & Kloxin, C. N. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. NIH. Link
-
CPC Scientific. (n.d.). Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. Link
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Link
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link
-
Góngora-Benítez, M., et al. (2014). Accurate quantification of modified cyclic peptides without the need for authentic standards. Nature. Link
-
Mason, A. J., et al. (2013). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. NIH. Link
-
Tørfoss, V., et al. (2024). Designing Highly Potent Side-Chain Lactam-Bridged Cyclic Competence-Stimulating Peptide-Based Quorum-Sensing Modulators in Streptococcus oligofermentans. ACS Infectious Diseases. Link
-
Protein Metrics Support. (2024). Cyclic Peptide Analysis. Link
-
AltaBioscience. (n.d.). Peptide Cyclisation Methods. Link
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Link
-
Reddit. (2018). Peptide cyclization problems?. r/Biochemistry. Link
-
BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. Link
-
Canters, J., & Sutherland, J. D. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Link
-
AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Link
-
BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. Link
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Link
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Link
-
Lan, Y., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Link
-
Sane, G., & Arora, P. S. (2014). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI. Link
-
Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0. Link
-
Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Link
-
BenchChem. (2025). Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis. Link
-
Gant, M. G., & Gademann, K. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. NIH. Link
-
Chen, F. M., & Benoiton, N. L. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. PubMed. Link
Sources
- 1. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 22. books.rsc.org [books.rsc.org]
- 23. support.proteinmetrics.com [support.proteinmetrics.com]
- 24. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
The Strategic Application of DL-Fmoc-Dap(Boc)-OH in the Synthesis of Advanced Peptide-Drug Conjugates
Abstract
Peptide-drug conjugates (PDCs) represent a frontier in targeted therapeutics, offering the promise of delivering potent cytotoxic agents directly to diseased cells, thereby minimizing systemic toxicity. The efficacy and therapeutic window of a PDC are critically dependent on the linker connecting the targeting peptide to the drug payload. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of DL-Fmoc-Dap(Boc)-OH, a versatile unnatural amino acid, in the preparation of PDCs. We will explore the underlying principles of orthogonal protection, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and outline the subsequent on-resin drug conjugation, thereby offering a complete roadmap for the rational design and synthesis of next-generation peptide therapeutics.
Introduction: The Pivotal Role of the Linker in Peptide-Drug Conjugates
Peptide-drug conjugates are a tripartite molecular architecture consisting of a targeting peptide, a potent drug payload, and a chemical linker. The targeting peptide provides specificity by binding to receptors overexpressed on target cells, such as cancer cells.[1] The linker, however, is the linchpin that dictates the stability, solubility, and drug-release mechanism of the entire conjugate.[] The incorporation of unnatural amino acids into the peptide sequence is a powerful strategy for introducing a specific point of attachment for the drug, allowing for precise control over the PDC's structure and function.[3]
2,3-Diaminopropionic acid (Dap) is a particularly valuable non-proteinogenic amino acid for this purpose. Its bifunctional nature, with both an α-amino and a β-amino group, provides a convenient handle for drug conjugation.[] The use of the orthogonally protected derivative, this compound, is central to this strategy. This building block employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group during peptide elongation and the acid-labile tert-butyloxycarbonyl (Boc) group for the semi-permanent protection of the β-amino side chain.[] This orthogonal protection scheme is the cornerstone of the methodology described herein, enabling the selective deprotection of the side chain for drug attachment while the peptide remains anchored to the solid support.[5]
The Orthogonal Protection Strategy: Fmoc vs. Boc
The success of modern solid-phase peptide synthesis (SPPS) hinges on the principle of orthogonal protection.[5] This strategy utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[6] The Fmoc/tBu (or Boc) strategy is a prime example of a fully orthogonal system and is the most widely used approach in contemporary peptide synthesis.[3][7]
| Protecting Group | Abbreviation | Chemical Role | Cleavage Condition |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Temporary α-amino protection | Base-labile (e.g., 20% piperidine in DMF)[3] |
| tert-butyloxycarbonyl | Boc | Semi-permanent side-chain protection | Acid-labile (e.g., Trifluoroacetic acid - TFA)[3] |
This differential lability is the key to the successful application of this compound in PDC synthesis. The Fmoc group is removed at each cycle of peptide elongation, while the Boc group on the Dap side chain remains intact. Once the peptide sequence is fully assembled, the Boc group can be selectively removed on-resin to expose the β-amino group for drug conjugation.
Overall workflow for PDC synthesis using Fmoc-Dap(Boc)-OH.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a peptide-drug conjugate using this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and drug payload.
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is recommended.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Trifluoroacetic acid (TFA).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Drug Payload: An activated form of the drug (e.g., NHS-ester, carboxylic acid for amide bond formation).
-
Cleavage Cocktail: A mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing a Dap(Boc) residue.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Selective Boc Deprotection
This crucial step exposes the β-amino group of the Dap residue for drug conjugation.
-
Resin Preparation: After the final Fmoc-amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM.
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature. The concentration of TFA may need to be optimized to ensure complete Boc deprotection without significant cleavage of the peptide from the resin.
-
Drain the TFA solution.
-
Wash the resin with DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIPEA in DCM for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) to remove excess base. The resin now has a free β-amino group on the Dap side chain, ready for conjugation.
-
Protocol 3: On-Resin Drug Conjugation
This protocol describes the conjugation of a drug payload to the deprotected Dap side chain via amide bond formation.
-
Drug Activation: If the drug payload has a carboxylic acid moiety, it needs to be activated. This can be achieved using the same coupling reagents as for amino acid coupling (e.g., HATU/DIPEA).
-
Conjugation Reaction:
-
Add the activated drug solution to the peptide-resin with the exposed β-amino group.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the drug.
-
Monitor the reaction for completion. This can be done by cleaving a small amount of the resin and analyzing the product by LC-MS.
-
-
Washing: After the conjugation is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted drug and coupling reagents.
Step-by-step experimental workflow for PDC synthesis.
Protocol 4: Final Cleavage and Purification
-
Cleavage: Treat the dried peptide-drug conjugate-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature. This will cleave the PDC from the resin and remove any remaining acid-labile side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude PDC in cold diethyl ether.
-
Purification: Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the final PDC using analytical techniques such as LC-MS and NMR.
Causality and Troubleshooting
| Step | Rationale | Potential Issues & Troubleshooting |
| Fmoc-SPPS | Stepwise assembly of the peptide chain with high fidelity. | Incomplete coupling: Monitor with Kaiser test; double couple or use a more potent coupling reagent. Aggregation: Use pseudoproline dipeptides or a more suitable resin. |
| Selective Boc Deprotection | Exposing the β-amino group of Dap for conjugation without affecting other acid-labile groups prematurely. | Incomplete deprotection: Increase TFA concentration or reaction time. Premature cleavage from resin: Use a more acid-stable linker or milder deprotection conditions (e.g., lower TFA concentration). |
| Drug Conjugation | Covalent attachment of the payload to the peptide linker. | Low conjugation efficiency: Ensure complete activation of the drug; increase reaction time or temperature; use a larger excess of the drug. Side reactions: Ensure complete Boc deprotection and neutralization before adding the drug. |
| Final Cleavage | Release of the PDC from the solid support and removal of all protecting groups. | Incomplete cleavage: Extend cleavage time. Degradation of PDC: Use appropriate scavengers in the cleavage cocktail to protect sensitive residues. |
Conclusion
This compound is an invaluable building block for the synthesis of well-defined peptide-drug conjugates. The orthogonal protection strategy it offers allows for the precise, site-specific incorporation of a drug payload, which is a critical determinant of the conjugate's therapeutic success. The protocols and insights provided in this application note offer a robust framework for the rational design and synthesis of novel PDCs. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can leverage the unique properties of this compound to develop the next generation of targeted therapies.
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed January 2, 2026. [Link]
-
Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 216–232. [Link]
-
NJ Bio. Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. Accessed January 2, 2026. [Link]
-
Sheng, L., et al. (2017). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, 53(80), 11034-11037. [Link]
-
ResearchGate. Overview of different linker structures used for payload conjugation and their cleavage mechanism. ResearchGate. Accessed January 2, 2026. [Link]
- Fields, G. B. (2002). 4.3.2.2 9-FluorenylmethoxycarbonyIltert-Butyl Strategy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 103-136). Thieme.
-
ResearchGate. A Method for Selective N-Boc Deprotection on Wang Resin. ResearchGate. Accessed January 2, 2026. [Link]
-
Amblard, F., et al. (2015). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Medicinal Chemistry Letters, 6(10), 1079–1083. [Link]
-
Dey, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6948–6956. [Link]
-
Alas, M., Saghaeidehkordi, A., & Kaur, K. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(1), 216–232. [Link]
-
Activotec. Fmoc-L-Dap(Boc)-OH. Activotec. Accessed January 2, 2026. [Link]
-
Aapptec. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec. Accessed January 2, 2026. [Link]
-
Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Antibodies, 6(2), 1-21. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Methods and protocols of modern solid phase peptide synthesis. Future Medicinal Chemistry, 2(6), 1147–1178. [Link]
-
Li, X., et al. (2018). Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery. Advanced Drug Delivery Reviews, 134, 119-131. [Link]
-
Zhang, Y., et al. (2023). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceutics, 15(10), 2465. [Link]
-
Li, Z., et al. (2022). Research advances in peptide‒drug conjugates. Acta Pharmaceutica Sinica B, 12(7), 2821–2839. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 2, 2026. [Link]
-
Aapptec. Fmoc-D-Dap(Boc)-OH [198544-42-2]. Aapptec. Accessed January 2, 2026. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 2, 2026. [Link]
- Arttamangkul, S., et al. (1997). Synthesis and Opioid Activity of Side-Chain-to-Side-Chain Cyclic Dynorphin A-(1−11) Amide Analogues Cyclized between Positions 2 and 5. 1. Substitutions in Position 3. Journal of Medicinal Chemistry, 40(9), 1339–1346.
- Gzella, A., et al. (2021). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports, 11(1), 1-13.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 2, 2026. [Link]
- Roviello, G. N., et al. (2012).
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. ChemBioChem, 11(9), 1266–1272.
- Reizis, B. (2010). Plasmacytoid dendritic cells: one-trick ponies or workhorses of the immune system? Nature Reviews Immunology, 10(11), 759–767.
- Colonna, M., Trinchieri, G., & Liu, Y. J. (2004). Plasmacytoid Dendritic Cells: Linking Innate and Adaptive Immunity.
Sources
Application Notes and Protocols for the Synthesis of Diastereomeric Peptides Using DL-Fmoc-Dap(Boc)-OH
Introduction: The Strategic Incorporation of DL-2,3-Diaminopropionic Acid for Peptide Library Generation
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance proteolytic stability, modulate biological activity, and introduce unique structural motifs.[1] Among these, 2,3-diaminopropionic acid (Dap) is a particularly versatile building block due to its β-amino group, which provides a site for side-chain modification, cyclization, or conjugation.[2][3] This guide focuses on the use of DL-Fmoc-Dap(Boc)-OH , a derivative of Dap where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain β-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4]
The use of a racemic mixture (this compound) is a deliberate choice for the generation of diastereomeric peptide libraries. This approach introduces stereochemical diversity at a specific position within the peptide sequence, allowing for the rapid screening of a wider conformational space to identify peptides with desired biological properties.[5] It is crucial to recognize that this will result in a population of diastereomeric peptides, necessitating robust analytical and purification strategies to isolate and characterize the individual isomers.[5]
These application notes provide comprehensive, field-proven protocols for both manual and automated solid-phase peptide synthesis (SPPS) using this compound, emphasizing the chemical rationale behind each step to ensure reproducible and high-quality synthesis of diverse peptide libraries.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 162558-25-0 (for L-isomer) | [6][7][8][9] |
| Molecular Weight | 426.46 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and NMP.[7][9][10] Insoluble in water.[9] | |
| Storage | Store at -20°C to 2-8°C, protected from light and moisture.[6][7][8] |
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Handle in a well-ventilated area or fume hood.[6]
The Orthogonal Protection Strategy: The Key to Versatility
The choice of Fmoc for the α-amino group and Boc for the β-amino side chain represents a classic orthogonal protection strategy, which is fundamental to modern peptide chemistry.[2][] This strategy allows for the selective removal of one protecting group without affecting the other, enabling precise control over the synthesis and subsequent modifications.[2][]
-
Fmoc Group (α-Amine): This group is base-labile and is removed at each cycle of peptide elongation using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][][12] The mild conditions preserve the acid-labile Boc group on the Dap side chain and other acid-sensitive side-chain protecting groups on the peptide.[][12]
-
Boc Group (β-Amine): This group is acid-labile and is stable to the basic conditions used for Fmoc deprotection.[4] It remains on the Dap side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).[1]
This orthogonality is visually represented in the workflow diagram below.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol is suitable for small-scale synthesis (0.05 - 0.25 mmol) and offers flexibility for optimization.
Materials:
-
Resin: Rink Amide resin is commonly used for C-terminal amides.[13] Wang resin can be used for C-terminal carboxylic acids.[13]
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).
-
Reagents: this compound, other Fmoc-protected amino acids, coupling reagents (e.g., HATU, HBTU), activator base (e.g., N,N-Diisopropylethylamine, DIEA), deprotection solution (20% piperidine in DMF), capping solution (e.g., acetic anhydride/DIEA in DMF), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), cold diethyl ether.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the resin in a reaction vessel with a sintered glass frit.
-
Add DMF to swell the resin for 30-60 minutes.[4] Drain the solvent.
-
-
Fmoc Deprotection:
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.85 eq.), in DMF.[4] Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling.[2] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.[2]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[14]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin in a well-ventilated fume hood.[15]
-
Agitate the mixture for 2-3 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[14]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
The resulting product will be a mixture of diastereomers, which can be separated and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][17] Analytical RP-HPLC and mass spectrometry should be used to characterize the crude and purified products.[14][17]
-
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)
Automated synthesizers offer high-throughput and reproducible synthesis. The chemistry remains the same as in the manual protocol, but the reagent delivery and washing steps are automated.
General Considerations:
-
Ensure all reagent bottles are sufficiently filled and solvent lines are primed.
-
Use high-quality, peptide-synthesis-grade reagents and solvents.
-
The protocol parameters (e.g., coupling times, number of washes) can be adjusted based on the specific synthesizer and the difficulty of the sequence.
Typical Automated Synthesis Cycle:
Caption: Automated SPPS cycle for one amino acid addition.
Key Parameters for Automated Synthesis:
| Parameter | Typical Setting | Rationale |
| Amino Acid Equivalents | 3-5 eq. relative to resin loading | To drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 2.85-4.5 eq. (e.g., HATU) | To ensure efficient activation of the carboxylic acid. |
| Activator Base Equivalents | 6-10 eq. (e.g., DIEA) | To neutralize the amino acid salt and facilitate activation. |
| Coupling Time | 45-120 minutes | Sequence-dependent; longer times may be needed for difficult couplings. |
| Deprotection Time | 2 x 10 minutes | Ensures complete removal of the Fmoc group.[4] |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling should be performed.[4] For sterically hindered couplings, more potent activating agents like HATU are recommended over HBTU or DIC/HOBt.[2]
-
Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin.[18] To minimize this, especially when Dap is at the C-terminus, use an "in-situ neutralization" protocol where the activated amino acid is added simultaneously with the neutralization base.[18][19]
-
Racemization: While using a DL-mixture is intentional, it's important to prevent further racemization of other chiral centers during activation. Using additives like HOBt or Oxyma with carbodiimide-based methods can reduce this risk.[2]
-
Analysis of Diastereomers: The final product will be a mixture of diastereomers. RP-HPLC is the primary method for both analysis and purification. The diastereomers will likely have different retention times, allowing for their separation.[3] Mass spectrometry will confirm that the different peaks correspond to isomers of the same peptide.
Conclusion
The use of this compound is a strategic choice for introducing stereochemical diversity into synthetic peptides. The orthogonal protection afforded by the Fmoc and Boc groups provides a robust and flexible platform for SPPS. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can successfully synthesize diastereomeric peptide libraries for a wide range of applications in drug discovery and chemical biology. Careful monitoring of reaction completion and the use of appropriate analytical techniques are paramount to ensuring the quality and successful characterization of the final products.
References
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available at: [Link]
-
Mason, A. J., et al. (2006). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
- Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... ResearchGate. Available at: [Link]
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]
-
UWSpace. (2025). Synthesis and Analysis of Daptomycin Analogues. UWSpace. Available at: [Link]
- National Institutes of Health. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide.
-
Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide Group. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Center for Biotechnology Information. Available at: [Link]
-
Aapptec. (n.d.). Fmoc-D-Dap(Boc)-OH. Aapptec. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. FMOC-Dap(Boc)-OH *CAS 162558-25-0* | AAT Bioquest [aatbio.com]
- 8. FMOC-Dap(Boc)-OH | CAS 162558-25-0 | AAT Bioquest | Biomol.com [biomol.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
- 17. polypeptide.com [polypeptide.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of DL-Fmoc-Dap(Boc)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of DL-Fmoc-Dap(Boc)-OH. Here, we delve into the root causes of incomplete coupling, provide robust troubleshooting strategies, and offer detailed protocols to ensure the successful synthesis of your target peptide.
Understanding the Challenge: The Chemistry of Fmoc-Dap(Boc)-OH
This compound, or Nα-Fmoc-Nβ-Boc-DL-2,3-diaminopropionic acid, is a non-canonical amino acid valuable for introducing a primary amine on the side chain, enabling post-synthesis modifications like cyclization, branching, or conjugation.[1] The use of orthogonal protecting groups—the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine—is a crucial strategy for complex peptide synthesis.[1][2]
However, the structure of this amino acid can present coupling challenges. The bulky Fmoc and Boc protecting groups can create steric hindrance, impeding the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support.[3][4] This can lead to slower reaction kinetics and incomplete coupling reactions.
Part 1: Diagnosis of Incomplete Coupling
Identifying an incomplete coupling reaction early is critical to preventing the synthesis of deletion sequences and simplifying the final purification process.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of an incomplete coupling reaction?
The most direct indicator of an incomplete coupling is a positive result from a qualitative colorimetric test performed on a small sample of resin beads after the coupling step.[4] The most common method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines.[6] A positive result, indicated by blue or purple beads, signifies that unreacted amines remain on the resin.[5][6]
Q2: How should I interpret different results from the Kaiser test?
The color of both the resin beads and the solution provides valuable information.
| Bead Color | Solution Color | Interpretation | Recommended Action |
| Yellow/Colorless | Yellow/Colorless | Complete coupling | Proceed to the next step (Fmoc deprotection). |
| Blue/Purple | Blue/Purple | Incomplete coupling | Perform a double coupling.[6] |
| Yellow | Blue | Nearly complete coupling | Extend the coupling time or consider capping. |
Q3: Can mass spectrometry confirm incomplete coupling?
Yes, analysis of the crude peptide by mass spectrometry after cleavage from the resin can reveal the presence of deletion sequences—peptides that are missing the Dap residue.[3] This will be observed as a mass that is lower than the expected mass of the target peptide.
Q4: Is a lower-than-expected final yield a sign of coupling issues?
A significantly lower yield of the desired full-length peptide can be a consequence of incomplete coupling at one or more steps throughout the synthesis, leading to a higher proportion of truncated or deleted sequences that are removed during purification.[5]
Part 2: Troubleshooting and Optimization Strategies
Once incomplete coupling of this compound has been identified, a systematic approach to troubleshooting is essential. The following decision tree and detailed explanations will guide you through the process.
In-Depth Discussion of Troubleshooting Steps
1. Immediate Recoupling (Double Coupling)
If the initial Kaiser test is positive, the most straightforward first step is to perform a second coupling reaction.[3][4] This involves washing the resin to remove byproducts and then adding a fresh solution of activated this compound. This can often drive the reaction to completion.
2. Employ a More Potent Coupling Reagent
Standard carbodiimide reagents like DIC, while effective for many amino acids, may be insufficient for sterically hindered residues.[7] Uronium/aminium salts or phosphonium salts are generally more effective for such "difficult" couplings.[1][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for challenging couplings due to its high reactivity and ability to form a highly reactive OAt-ester.[8][9]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and efficient coupling reagent.[9][10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable to HATU, but with the advantage of having non-explosive and less allergenic byproducts.[10]
| Coupling Reagent | Class | Relative Speed | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective; risk of N-acylurea formation.[11] |
| HBTU | Uronium/Aminium | Fast | Very efficient; potential for guanidinylation if used in excess.[9] |
| HATU | Uronium/Aminium | Very Fast | Highly efficient for sterically hindered couplings.[8][9] |
| COMU | Uronium/Aminium | Very Fast | High reactivity, safer byproducts than HOBt/HOAt-based reagents. |
3. Optimize Reaction Conditions
-
Solvent System: Peptide chain aggregation on the resin can significantly hinder coupling by making the N-terminal amine less accessible.[4][12] Switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP), or adding a small percentage of Dimethyl sulfoxide (DMSO), can improve solvation and enhance coupling efficiency.[4][13]
-
Reagent Concentration and Reaction Time: Increasing the excess of the amino acid and coupling reagent (e.g., from 2 equivalents to 3-5 equivalents) can drive the reaction forward.[14] Extending the coupling time from the standard 1-2 hours to 4 hours or even longer may also be beneficial for sterically hindered residues.[14]
4. Capping Unreacted Amines
If, after attempting the above steps, a small fraction of N-termini remains unreacted, it is crucial to cap these free amines.[15] This is typically done by acetylation with acetic anhydride. Capping prevents the formation of deletion peptides in subsequent steps, which simplifies the final purification of the target peptide.[16] A negative Kaiser test after capping will confirm that all free amines have been successfully blocked.[4]
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Kaiser Test
This test is used to detect the presence of free primary amines on the resin.[6]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN(aq) diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF.[6]
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Protocol 2: HATU-Mediated Coupling of this compound
This protocol is recommended for overcoming the steric hindrance associated with this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3.0 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the Nα-Fmoc deprotection (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.[9]
-
Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF.
-
Coupling: Add DIPEA to the activation solution and immediately add the mixture to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion.[9] If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[9]
Protocol 3: HPLC Analysis for Purity Assessment
After cleavage and deprotection, reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess the purity of the crude peptide and identify any deletion products.[16][17]
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from ~5% B to ~95% B over 30-60 minutes.
-
Detection: UV at 210-230 nm.[16]
The presence of a significant peak eluting earlier than the main product peak may indicate a deletion sequence lacking the Dap residue.
Conclusion
The successful incorporation of this compound is achievable with careful monitoring and a willingness to optimize coupling conditions. Steric hindrance is the primary challenge, which can be overcome by employing potent coupling reagents like HATU, optimizing the solvent system to prevent aggregation, and allowing for sufficient reaction time. By following the diagnostic and troubleshooting steps outlined in this guide, researchers can effectively address incomplete coupling and synthesize high-quality peptides for their research and development needs.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Coupling of TFA-Gly-OH.
- Benchchem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Common side reactions with Boc-Dap-OH and how to prevent them.
- Benchchem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Benchchem. (n.d.). Managing Steric Hindrance in Fmoc-L-Dab(Me,Ns)-OH Coupling.
- Benchchem. (n.d.). Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis.
- PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. almacgroup.com [almacgroup.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of DL-Fmoc-Dap(Boc)-OH Coupling
Welcome to the technical support center for the optimization of DL-Fmoc-Dap(Boc)-OH coupling conditions and reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this racemic non-canonical amino acid into peptide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the success of your solid-phase peptide synthesis (SPPS).
Introduction: The Challenge and Utility of this compound
N-α-Fmoc-N-β-Boc-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) is a critical building block for introducing a functionalizable primary amine on a peptide side chain. The use of the DL-racemic mixture, this compound, introduces an additional layer of complexity, resulting in the synthesis of diastereomeric peptides.[1] This can be a deliberate strategy to create peptide libraries for screening or to enhance resistance to enzymatic degradation.[1][2] However, it necessitates careful optimization of coupling conditions and robust analytical methods to manage the resulting product mixture.
This guide will address the common hurdles encountered during the coupling of this compound, from low coupling efficiency due to steric hindrance to the management of diastereomer formation.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing a positive Kaiser test, indicating incomplete coupling. What are the likely causes and how can I resolve this?
A positive Kaiser test points to unreacted free amines on the resin.[3] Several factors can contribute to low coupling efficiency with this compound:
-
Steric Hindrance: The bulky Boc protecting group on the side chain can sterically hinder the approach of the activated carboxyl group to the resin-bound amine.[4]
-
Poor Reagent Quality: Degradation of the amino acid or coupling reagents can lead to inefficient activation.
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for hindered amino acids.
-
Inadequate Resin Swelling: Poor swelling of the resin can limit the accessibility of reactive sites.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with sterically hindered amino acids. HATU, HBTU, and PyBOP are excellent choices.[4][5]
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[4]
-
Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1]
-
Ensure Proper Resin Swelling: Allow the resin to swell completely in a suitable solvent like DMF or NMP for at least 30-60 minutes before the first deprotection step.[4]
Q2: I am using a racemic mixture of this compound. What should I expect in my final product and how do I handle it?
Using a DL-amino acid will result in a mixture of two diastereomeric peptides at the site of incorporation.[1] This means your final crude product will contain peptides with either the D-Dap(Boc) or L-Dap(Boc) residue.
Key Considerations:
-
Diastereomer Separation: These diastereomers will likely have slightly different physicochemical properties and can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8] You will need to develop a suitable gradient to achieve baseline separation for purification and analysis.
-
Characterization: Mass spectrometry will confirm that both peptide populations have the same mass.[6] The identity of each peak can be confirmed by synthesizing the pure L- and D-diastereomers as standards, if necessary.
-
Biological Activity: Be aware that the different stereoisomers may exhibit different biological activities.[6]
Q3: Are there differences in coupling efficiency between the D- and L-isomers of Fmoc-Dap(Boc)-OH?
While standard coupling protocols are generally effective for both isomers, some studies suggest that D-amino acids can occasionally exhibit slightly lower coupling efficiencies compared to their L-counterparts.[1] This is another reason why monitoring the reaction closely (e.g., with a Kaiser test) and employing strategies like double coupling are crucial when working with DL-mixtures.
Q4: What are the most common side reactions associated with Fmoc-Dap(Boc)-OH coupling and how can they be minimized?
Beyond incomplete coupling, several side reactions can occur:
-
Racemization: Although less common for urethane-protected amino acids, racemization can occur under harsh basic conditions or with over-activation.[9][10][11] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can help mitigate this.[2]
-
Lactam Formation: Intramolecular cyclization involving the side-chain amino group can occur, though it is less common for Dap compared to longer-chain diaminocarboxylic acids.[4] Ensuring the Boc group remains intact throughout the synthesis is key.
-
Tert-butylation: During the final cleavage with strong acids like TFA, the tert-butyl cation released from the Boc group can modify sensitive residues like Tryptophan or Methionine.[4] The use of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is essential to prevent this.[4]
Troubleshooting Guide: A Systematic Approach
When encountering issues with your this compound coupling, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the root cause of the problem.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or a double coupling performed.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for complete coupling (a negative result is indicated by yellow beads).[4]
-
If the coupling is incomplete, drain the reaction mixture and repeat step 3 (double coupling).
-
Once complete, wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: Analysis and Purification of Diastereomeric Peptides
This protocol provides a general workflow for the analysis and purification of the diastereomeric peptide mixture resulting from the incorporation of this compound.
Materials:
-
Crude peptide cleaved from the resin
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer
Procedure:
-
Analytical RP-HPLC:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the analytical C18 column.
-
Run a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The resulting chromatogram should show two closely eluting peaks of approximately equal area, corresponding to the two diastereomers.
-
-
Preparative RP-HPLC:
-
Dissolve the bulk of the crude peptide in the minimum amount of solvent.
-
Inject the sample onto a preparative C18 column.
-
Using the analytical run as a guide, develop a shallow gradient that provides baseline separation of the two diastereomer peaks.
-
Collect the fractions corresponding to each peak.
-
-
Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to confirm their purity.
-
Confirm the mass of the peptides in each purified fraction using mass spectrometry. The masses should be identical.
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table provides a comparative overview of common coupling reagents.
| Coupling Reagent | Class | Relative Speed | Efficacy for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Highly efficient, especially for difficult couplings; forms a more reactive OAt-ester.[3][5] |
| HBTU | Uronium/Aminium | Fast | High | A reliable and widely used reagent, slightly less reactive than HATU for the most challenging couplings.[5] |
| PyBOP | Phosphonium | Moderate to Fast | High | Effective for hindered couplings, byproducts are generally water-soluble and easily removed. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective, but may require longer reaction times and can be less efficient for sterically demanding couplings.[5] |
| DIC/Oxyma | Carbodiimide | Moderate to Fast | High | Oxyma Pure is a superior additive to HOBt in suppressing racemization and increasing reaction rates.[12] |
Visualization of the SPPS Cycle
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
Caption: A single coupling cycle workflow for this compound in SPPS.
Conclusion
The successful incorporation of this compound into a peptide sequence is a manageable challenge with the right knowledge and tools. By understanding the potential for incomplete coupling due to steric hindrance and the formation of diastereomers, researchers can proactively select the most effective coupling reagents, optimize reaction conditions, and implement appropriate analytical and purification strategies. This guide serves as a comprehensive resource to empower scientists to confidently utilize this versatile building block in their peptide synthesis endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them. BenchChem.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Di, J., & Gilar, M. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- BenchChem. (2025). Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies to Avoid Racemization of Fmoc-Dap(Boc)-OH During Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing and avoiding racemization of Fmoc-Dap(Boc)-OH during the critical activation step in Solid-Phase Peptide Synthesis (SPPS). Maintaining stereochemical integrity is paramount, as the presence of diastereomeric impurities can significantly impact the biological activity, safety, and purification of synthetic peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and mechanisms underlying racemization.
Q1: What is racemization in the context of Fmoc-Dap(Boc)-OH coupling, and why is it a major concern?
A1: Racemization is the loss of stereochemical purity at the alpha-carbon (Cα) of an amino acid during synthesis. For an L-amino acid like L-Fmoc-Dap(Boc)-OH, this results in the unwanted incorporation of its D-enantiomer into the peptide chain. The primary mechanism for Nα-Fmoc protected amino acids involves the formation of a 5(4H)-oxazolone intermediate during the carboxyl group activation step.[1][2][3] The Cα proton of this oxazolone is highly acidic and can be easily abstracted by a base. This abstraction creates a planar, achiral enolate intermediate. Subsequent reaction with the resin-bound amine can occur from either face of this planar structure, leading to a mixture of L- and D-isomers in the final peptide.[3]
This is a critical issue because the resulting diastereomeric peptides often have very similar physical properties, making them extremely difficult to separate by standard purification techniques like reverse-phase HPLC.[1] The presence of these impurities can alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological function.[2]
Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.
Q2: What are the primary experimental factors that promote racemization?
A2: Several factors during the activation and coupling steps can significantly increase the rate of racemization.[1] Understanding and controlling these is key to preserving stereochemical purity.
-
Base: The type and strength of the base used are critical. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) are more effective at abstracting the acidic Cα proton from the oxazolone intermediate, thereby promoting racemization.[1][3]
-
Coupling Reagent: Highly reactive coupling reagents can accelerate the formation of the oxazolone intermediate. The choice between uronium/aminium salts, phosphonium salts, and carbodiimides has a direct impact on the extent of racemization.[4][5]
-
Pre-activation Time: Allowing the amino acid to sit in solution with the coupling reagent and base before it is added to the resin (prolonged pre-activation) provides more time for the oxazolone to form and racemize.[1][3]
-
Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[1][3] Microwave-assisted synthesis, while efficient, must be carefully controlled to avoid excessive epimerization.[6]
Q3: Are some amino acids more susceptible to racemization than others?
A3: Yes. While all Nα-Fmoc amino acids can racemize via the oxazolone mechanism, some are notoriously more prone to it. Histidine (His) and Cysteine (Cys) are well-known examples.[7][8] For histidine, the side-chain imidazole ring can act as an intramolecular base, facilitating the abstraction of the alpha-proton.[9] The principles learned from these sensitive residues are valuable. While Dap(Boc) is not typically cited as being as problematic as His or Cys, any condition that favors oxazolone formation will increase its risk of racemization.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving racemization issues encountered during your experiments.
Problem: I am observing a significant diastereomeric impurity in my peptide containing a Dap(Boc) residue. What are the likely causes and how can I fix it?
Solution Workflow: A diastereomeric impurity strongly suggests that racemization has occurred during the coupling of one or more amino acid residues. Follow these steps to systematically troubleshoot and mitigate the problem.
Step 1: Evaluate and Change Your Base The base is often the primary culprit. If you are using a strong, non-hindered base like DIPEA, which is common in SPPS, it can readily abstract the Cα proton.[1]
-
Recommendation: Switch from DIPEA to a more sterically hindered or weaker base.
Step 2: Optimize Your Coupling Reagent and Additive The "potency" of your coupling reagent directly correlates with the risk of racemization.[1]
-
Carbodiimide-Based Methods: Using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive is a highly effective and recommended strategy.[2][5] These additives intercept the reactive O-acylisourea intermediate to form a more stable active ester, minimizing the concentration of the problematic oxazolone.[2]
-
Uronium/Aminium vs. Phosphonium Reagents:
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are highly reactive and efficient but can increase the risk of racemization, especially with extended reaction times or strong bases.[4][13] COMU, which is based on an Oxyma moiety, has been reported to provide better racemization suppression compared to HOBt-based reagents like HBTU.[1][13]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are often associated with lower levels of racemization compared to their uronium counterparts, making them an excellent choice for coupling sensitive or sterically hindered amino acids.[4][5] They are known for promoting "clean" reactions without the risk of guanidinylation side reactions.[4]
-
Step 3: Refine Your Reaction Protocol Procedural details can have a major impact.
-
Minimize Pre-activation Time: Avoid preparing a "stock" solution of activated amino acid. The best practice is in situ activation, where the coupling reagents are added to the amino acid solution and then immediately transferred to the deprotected peptide-resin.[1][3]
-
Control the Temperature: Perform couplings at room temperature. Avoid using elevated temperatures unless absolutely necessary to overcome difficult couplings, and even then, proceed with caution and for the shortest time required.[3]
Comparative Overview of Coupling Strategies
| Coupling Strategy | Reagent Class | Relative Speed | Racemization Risk | Key Considerations |
| DIC / Oxyma | Carbodiimide / Additive | Moderate | Very Low | Excellent for suppressing racemization; cost-effective and safe.[2][10][12] |
| DIC / HOBt | Carbodiimide / Additive | Moderate | Low | A classic, reliable method, though Oxyma is now often preferred.[2][5] |
| PyBOP / Base | Phosphonium Salt | Fast | Low | Lower racemization than uronium salts; good for hindered couplings.[4][5] |
| COMU / Base | Uronium/Aminium Salt | Very Fast | Low to Moderate | Oxyma-based reagent with better suppression than HBTU/HATU.[1][13] |
| HATU / Base | Uronium/Aminium Salt | Very Fast | Moderate | Highly efficient but carries a higher risk of racemization, especially with sensitive residues.[4][14] |
Part 3: Recommended Experimental Protocols
The following protocols are optimized to minimize racemization during the incorporation of Fmoc-Dap(Boc)-OH.
Protocol 1: High-Fidelity Coupling using DIC/Oxyma
This is a robust and cost-effective method that is highly recommended as a first-line approach for minimizing racemization.[3]
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity, anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Dap(Boc)-OH (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.
-
Coupling Reaction: a. Add DIC (3-5 equivalents) to the amino acid/Oxyma solution. b. Immediately add this complete activation solution to the drained peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[12] A negative result (yellow beads) indicates completion. If the test is positive, continue coupling for another 1-2 hours.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and by-products.
Caption: General workflow for a single SPPS coupling cycle.
Protocol 2: Coupling with Phosphonium Reagent (PyBOP)
This method is an excellent alternative for difficult couplings where higher reactivity is desired while still maintaining low levels of racemization.[5]
-
Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 eq.), PyBOP (3 eq.), and a suitable additive like HOBt or Oxyma (3 eq.) in DMF.
-
Activation and Coupling: Add a hindered base like 2,4,6-Collidine or NMM (6 eq.) to the solution. Immediately add the activated solution to the resin.
-
Agitation, Monitoring, and Washing: Follow steps 4, 5, and 6 as detailed in Protocol 1.
Part 4: Analytical Verification
To confirm the stereochemical purity of your final peptide, analytical validation is essential.
-
Chiral Amino Acid Analysis: The most definitive method involves hydrolyzing the final peptide and analyzing the resulting amino acids using a chiral HPLC column or GC with a chiral stationary phase.[15][16][17] This allows for the direct separation and quantification of L- and D-amino acid enantiomers.
-
RP-HPLC of Crude Peptide: While not definitive, carefully analyzing the RP-HPLC chromatogram of the crude peptide can be indicative. The presence of a significant, closely eluting post-peak relative to the main product peak can often suggest a diastereomeric impurity. This should be confirmed with mass spectrometry to ensure the impurity has the same mass as the desired product.
References
- BenchChem. (2025).
- BenchChem. (2025). Oxyma vs.
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
-
Jad, Y. E., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(41), 8379–8385. [Link]
- BenchChem. (2025). Preventing racemization of Fmoc-Bip(4,4')
-
Khattab, S. N., de la Torre, B. G., El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor in peptide synthesis. ResearchGate.[Link]
-
Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.[Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[Link]
- BenchChem. (2025).
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents.[Link]
- BenchChem. (2025). Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)
- BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids.[Link]
-
Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. agilent.com [agilent.com]
Technical Support Center: Managing Aggregation in Peptides Containing DL-Fmoc-Dap(Boc)-OH
Welcome to the technical support resource for researchers and peptide chemists incorporating DL-Fmoc-Dap(Boc)-OH into their synthetic sequences. This guide provides in-depth, field-proven insights into the causes of peptide aggregation and offers a suite of troubleshooting strategies and validated protocols to ensure the successful synthesis of these complex peptides.
Introduction to the Challenge
The incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) is a powerful strategy for creating novel peptide structures with unique functionalities.[1] The orthogonally protected this compound is a versatile building block for this purpose. However, peptide synthesis, particularly of sequences prone to self-association, is often complicated by on-resin aggregation. This phenomenon, driven by intermolecular hydrogen bonding, can lead to the formation of stable secondary structures like β-sheets, which physically obstruct reactive sites on the growing peptide chains.[2][3] The consequences are severe: incomplete couplings, failed deprotection steps, and the generation of deletion sequences that are often challenging to separate from the target peptide, ultimately resulting in low yields and compromised purity.[2][3]
While this compound is not inherently an "aggregation-promoting" residue, its presence in a hydrophobic or structurally challenging sequence requires a proactive and informed approach to synthesis. This guide is designed to equip you with the knowledge and tools to anticipate, diagnose, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and its relationship with peptide aggregation.
Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures, most notably β-sheets.[2][3] When aggregation occurs, the reactive sites of the peptide chains become inaccessible, hindering the diffusion of reagents. This leads to incomplete Fmoc deprotection and subsequent amino acid coupling reactions, resulting in lower yields and the formation of truncated or deletion sequences. A common physical sign of on-resin aggregation is the shrinking or poor swelling of the resin beads.[2]
Q2: Does this compound itself cause aggregation?
A2: There is no direct evidence to suggest that Fmoc-Dap(Boc)-OH is a primary driver of aggregation. Aggregation is more strongly correlated with the overall sequence, particularly stretches of hydrophobic amino acids.[2][4] However, the introduction of any non-standard amino acid can alter the conformational dynamics of the growing peptide chain. The key is to consider the context of the entire peptide sequence.
Q3: What is the significance of using a "DL" racemic mixture? Can this affect aggregation?
A3: The use of a DL-racemic mixture of Fmoc-Dap(Boc)-OH means that both the D- and L-isomers will be incorporated at the target position in the peptide sequence, resulting in a mixture of diastereomers. The incorporation of D-amino acids can disrupt the regular hydrogen-bonding patterns that lead to the formation of stable β-sheets composed entirely of L-amino acids.[5] This "stereochemical disruption" can sometimes be advantageous in preventing aggregation. However, it also means your final product will be a mix of diastereomers, which may be difficult to separate and could have implications for the peptide's biological activity. It is crucial to be aware that you are not synthesizing a single, stereochemically pure compound.
Q4: What are the initial signs of on-resin aggregation during my synthesis?
A4: The most common indicators of aggregation during SPPS include:
-
Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[2]
-
Incomplete Fmoc Deprotection: The piperidine solution may struggle to access the Fmoc group, leading to incomplete removal. This can be observed in automated synthesizers by a broadening and flattening of the UV deprotection peak.[3][6]
-
Slow or Failed Coupling Reactions: The incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain. This is often indicated by a positive Kaiser test (or other ninhydrin-based test) after the coupling step.[3]
-
Unreliable Colorimetric Tests: In cases of severe aggregation, tests like the Kaiser test can give false negatives because the aggregated chains physically block the ninhydrin reagent from reaching the free amines.
Part 2: Troubleshooting Guide for Aggregation
This section is organized by observable symptoms and provides a tiered approach to problem-solving, from simple adjustments to more advanced strategies.
Symptom 1: Incomplete Fmoc Deprotection or Coupling (Positive Kaiser Test after Coupling)
This is the most direct indicator of a difficult sequence. The following interventions are recommended in increasing order of complexity.
-
Rationale: Standard conditions may be insufficient to drive reactions to completion in aggregation-prone sequences.
-
Action:
-
Extend Reaction Times: Double the standard coupling and deprotection times.
-
Double Couple: After the initial coupling and a thorough wash, perform a second coupling with a fresh solution of activated amino acid.
-
Increase Temperature: If your synthesizer allows, increasing the reaction temperature to 50-75°C can provide the kinetic energy to overcome aggregation barriers.[2] Microwave peptide synthesizers are particularly effective for this.[7]
-
-
Rationale: Enhancing the potency of reagents and the solvating power of the reaction medium can improve accessibility to the reactive sites.
-
Action:
-
Stronger Coupling Reagents: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP, which are known for higher activation efficiency.
-
Solvent Modification: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Alternatively, a mixture of DMF with up to 25% Dimethyl Sulfoxide (DMSO) can be used to disrupt hydrogen bonding.[2]
-
Caption: A step-by-step workflow for troubleshooting on-resin peptide aggregation.
Symptom 2: Severe Aggregation (Resin Shrinking, Persistently Poor Reaction Outcomes)
For sequences that do not respond to the initial troubleshooting steps, more disruptive methods are required.
-
Rationale: Chaotropic salts are ions that disrupt the structure of water and interfere with non-covalent interactions, such as the hydrogen bonds that stabilize peptide aggregates.[8][9] Lithium chloride (LiCl) is a commonly used chaotropic salt in SPPS.
-
Action: Incorporate a chaotropic salt wash or include it directly in the coupling reaction.
Protocol 1: Coupling with a Chaotropic Salt (LiCl)
-
Deprotection and Wash: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF.
-
Chaotropic Wash (Optional but Recommended): Before coupling, wash the resin 2-3 times with a 0.4 M solution of LiCl in DMF.[8][9]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and an activation base (e.g., DIPEA, 6 eq.) in a minimal amount of 0.4 M LiCl in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the Kaiser test. After completion, it is critical to wash the resin thoroughly with standard DMF (at least 5-6 times) to completely remove the chaotropic salt before proceeding to the next cycle.[8]
| Strategy | Reagent/Solvent | Concentration | Mechanism of Action | Key Considerations |
| Solvent Exchange | N-Methyl-2-pyrrolidone (NMP) | 100% | Superior solvating properties compared to DMF. | Higher viscosity and boiling point. |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | 20-25% in DMF | Disrupts hydrogen bonding. | Can be difficult to remove during washing steps. |
| Chaotropic Agent | Lithium Chloride (LiCl) | 0.4 M in DMF | Disrupts hydrogen bonds and secondary structures. | Must be thoroughly washed out to avoid interference with subsequent steps.[8] |
Part 3: Proactive Strategies for Known "Difficult" Sequences
If you anticipate that a sequence will be difficult to synthesize, or if you have already encountered severe aggregation, a proactive approach involving backbone protection is the most robust solution.
-
Rationale: The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are acid-labile protecting groups that can be attached to the backbone amide nitrogen of an amino acid.[2][10] This modification physically blocks the hydrogen bond donor capability of the amide proton, directly preventing the formation of β-sheet structures.[10][11] These groups are cleaved during the final TFA treatment.[2]
-
Action: Strategically incorporate an amino acid with an Hmb or Dmb protecting group at or near the beginning of the aggregation-prone region of your peptide. For maximum effect, they should be placed at least six residues away from a proline.[11]
Protocol 2: Incorporating a Dmb-Protected Amino Acid Dipeptide
Incorporating Dmb-protected amino acids can be challenging due to the sterically hindered secondary amine. Therefore, using commercially available, pre-formed dipeptides like Fmoc-Xxx-(Dmb)Gly-OH is the recommended approach.[11][12]
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xxx-(Dmb)Gly-OH dipeptide (3 eq.) and HOBt (3 eq.) in a minimal volume of DMF/DCM (2:1). Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.
-
Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) test to confirm complete coupling, as the secondary amine of the Dmb-protected residue will not give a positive result with the Kaiser test.
-
Washing and Continuation: Wash the resin thoroughly with DMF and proceed with the synthesis. The subsequent coupling onto the Dmb-protected residue is also challenging and may require a stronger coupling reagent like HATU or PyBrOP and extended reaction times.
Caption: Dmb groups on the backbone nitrogen block intermolecular hydrogen bonding.
Part 4: Analytical Characterization of Aggregation
If you suspect aggregation in your final, cleaved peptide, the following techniques can be used for characterization.
Protocol 3: Analysis by Size Exclusion Chromatography (SEC-HPLC)
-
Principle: SEC separates molecules based on their hydrodynamic volume. Aggregated species are larger and will elute earlier than the monomeric peptide.[13]
-
Method:
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the expected size range of the peptide and its aggregates. The mobile phase is typically a buffered solution (e.g., phosphate-buffered saline) that minimizes interactions between the peptide and the stationary phase.
-
Sample Preparation: Dissolve the purified peptide in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the sample onto the SEC column and monitor the elution profile using a UV detector (typically at 214 nm or 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the monomer and any earlier-eluting aggregate species. The percentage of aggregation can be calculated from the relative peak areas.[10][13]
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Gogoll, A., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
-
AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]
-
ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]
- Freiburghaus, V., et al. (2022). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society, 144(4), 1534-1541.
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
- Johnson, T., et al. (1996). Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. International Journal of Peptide and Protein Research, 47(1-2), 36-41.
- Hartrampf, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 10-18.
- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301.
- van der Walle, C. F., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(5), 20180022.
- Agouridas, Y., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 203.
-
ResearchGate. (2025). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from [Link]
Sources
- 1. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Taming Aggregation - Research [americanpeptidesociety.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deletion Sequences with DL-Fmoc-Dap(Boc)-OH
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-standard amino acids into complex peptide sequences. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights and troubleshooting protocols specifically for minimizing deletion sequences when using DL-Fmoc-Dap(Boc)-OH.
Deletion sequences, the accidental omission of an amino acid in the desired sequence, are a common and frustrating issue in Solid-Phase Peptide Synthesis (SPPS). The incorporation of this compound, while valuable for creating unique peptide architectures, presents specific challenges due to its structural properties. The bulky tert-butyloxycarbonyl (Boc) group on the side-chain amine, in addition to the N-α-Fmoc group, can introduce significant steric hindrance, leading to incomplete or slow coupling reactions.[1] This guide will dissect the root causes of this issue and provide robust, validated strategies to ensure the successful incorporation of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a specific problem with this compound?
A1: Deletion sequences are peptides in a crude synthetic mixture that are missing one or more amino acid residues from the target sequence.[2] They are a direct result of incomplete reactions at two critical stages of the SPPS cycle:
-
Incomplete Fmoc-Deprotection: If the N-terminal Fmoc group is not completely removed from the growing peptide chain, that chain cannot participate in the subsequent coupling step. It will remain dormant until the next deprotection cycle, resulting in the deletion of the amino acid that was meant to be added.
-
Incomplete Coupling: This is the more common cause when working with sterically demanding residues like Fmoc-Dap(Boc)-OH.[1] The bulky Fmoc and Boc protecting groups can physically obstruct the activated carboxyl group of the incoming amino acid from reaching the deprotected N-terminal amine on the resin.[1][3] If the coupling reaction does not go to completion, the unreacted N-terminal amines will couple with the next amino acid in the sequence, creating a peptide that is missing the Fmoc-Dap(Boc)-OH residue.
The use of an orthogonal protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine side chain, is essential for site-specific modifications but requires careful optimization of coupling conditions to overcome these steric challenges.[4][5]
Q2: How can I reliably detect deletion sequences in my crude peptide product?
A2: A combination of analytical techniques is essential for the unambiguous identification of deletion sequences.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is your first line of analysis. Deletion sequences are typically more hydrophilic than the target full-length peptide and will therefore elute earlier. Look for significant, well-defined peaks appearing before your main product peak in the chromatogram.[6][7]
-
Mass Spectrometry (MS): This is the definitive method. Analyze the major peaks from your HPLC, including the suspected impurity peaks. A deletion sequence will have a molecular weight that is lower than the target peptide, corresponding exactly to the mass of the missing amino acid residue (e.g., Target Mass - Mass of Dap residue).[6]
-
Tandem Mass Spectrometry (MS/MS): For absolute confirmation, you can perform MS/MS analysis on the parent ion of the suspected deletion sequence. The resulting fragmentation pattern will show a gap in the b-ion or y-ion series that corresponds to the mass of the missing residue, confirming its identity and position.[6]
Q3: My post-coupling Kaiser test was negative (yellow beads), but my MS analysis still shows a significant deletion peak. What happened?
A3: This is a common and important observation. The Kaiser test, which detects free primary amines, can be unreliable for sterically hindered N-termini. The bulky neighboring residues on the growing peptide chain can prevent the ninhydrin reagent from accessing the free amine, leading to a "false negative" result. While the test shows no free amines, a small but significant population of unreacted sites may remain, which then lead to deletion sequences.
For sequences involving proline or other secondary amines where the Kaiser test is unsuitable, alternative colorimetric tests like the Chloranil or Isatin test should be used.[3] However, for critical couplings like Fmoc-Dap(Boc)-OH, it is always advisable to assume the potential for an incomplete reaction and employ strategies like double coupling or capping, rather than relying solely on a colorimetric test.
Troubleshooting Guide: Isolating and Solving Coupling Failures
When you detect a deletion sequence corresponding to the Fmoc-Dap(Boc)-OH position, a systematic approach is needed to identify and rectify the issue.
Symptom: Significant peak in HPLC/UPLC eluting before the main product, confirmed by MS to be the target peptide minus the Dap residue.
| Possible Cause | Underlying Mechanism | Recommended Solution |
| 1. Inefficient Coupling Reagent | The chosen coupling reagent may not be potent enough to overcome the steric hindrance of Fmoc-Dap(Boc)-OH. Carbodiimide-based reagents like DIC can be less effective for such couplings.[8] | Switch to a more powerful aminium/uronium salt-based coupling reagent like HATU , HBTU , or HCTU . These reagents form highly reactive intermediates (OAt- or OBt-esters) that facilitate faster and more complete coupling.[1][8] |
| 2. Insufficient Activation/Coupling Time | The reaction kinetics for sterically hindered amino acids are slower. Standard coupling times (e.g., 1-2 hours) may not be sufficient to drive the reaction to completion.[4] | Increase coupling time to 4 hours or even overnight for particularly difficult sequences.[3][4] Crucially, pre-activate the Fmoc-Dap(Boc)-OH with the coupling reagent and base for 1-2 minutes before adding it to the resin.[4] |
| 3. Incomplete Fmoc Deprotection | Residual Fmoc groups from the previous cycle will block the N-terminus, preventing coupling and guaranteeing a deletion sequence. | Ensure complete Fmoc removal by performing the deprotection step twice (e.g., 2 x 10 minutes) with a fresh solution of 20% piperidine in DMF each time.[4] Follow with thorough DMF washes to remove all traces of piperidine and the dibenzofulvene adduct.[5] |
| 4. Peptide Aggregation on Resin | As the peptide chain elongates, it can fold or aggregate on the solid support, physically blocking access to the N-terminal amine. This is especially common in hydrophobic sequences. | Consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties.[2] Incorporating pseudoproline dipeptides in the sequence preceding the difficult coupling can also disrupt secondary structure formation and improve reaction efficiency. |
Validated Protocols for Minimizing Deletion Sequences
The following protocols are designed to provide a robust framework for the successful incorporation of Fmoc-Dap(Boc)-OH.
Protocol 1: Optimized Single Coupling with HATU
This protocol is recommended as the first-line approach for incorporating Fmoc-Dap(Boc)-OH.
-
Resin Preparation:
-
Swell the resin-bound peptide (with a free N-terminal amine) in high-quality, amine-free DMF for 30-60 minutes.
-
Ensure the preceding Fmoc deprotection was complete using a 2 x 10 min treatment with 20% piperidine in DMF, followed by extensive washing (5x DMF, 3x DCM).[4]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for a minimum of 2-4 hours at room temperature.[4]
-
-
Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[4]
-
Perform a Kaiser test, but interpret a negative result with caution. Proceed to the next step assuming the potential for minor unreacted sites.
-
Protocol 2: Prophylactic Double Coupling and Capping Strategy
This is the most rigorous approach for ensuring complete incorporation and is highly recommended for critical syntheses or when single coupling proves insufficient.
-
First Coupling:
-
Perform the coupling reaction exactly as described in Protocol 1 , but for a shorter duration of 1-2 hours.
-
-
Intermediate Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh activation solution of Fmoc-Dap(Boc)-OH, HATU, and DIPEA as described in Protocol 1, Step 2 .
-
Add this fresh solution to the resin and allow it to react for another 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the second coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Capping (Mandatory):
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF).
-
Add the capping solution to the resin and agitate for 15-30 minutes. This step is crucial as it acetylates any remaining unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion-plus-one impurities. These capped, truncated sequences are easily separated during final purification.
-
Wash the resin thoroughly to remove capping reagents before proceeding to the next deprotection step.
-
Visualizing the Workflow
A clear understanding of the workflow and decision-making process is critical for success.
Caption: Optimized workflow for a single coupling cycle of Fmoc-Dap(Boc)-OH.
Caption: Decision-making flowchart for troubleshooting Dap deletion sequences.
References
Technical Support Center: Impact of Steric Hindrance on DL-Fmoc-Dap(Boc)-OH Coupling Efficiency
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges associated with the coupling of DL-Fmoc-Dap(Boc)-OH, a crucial building block in peptide synthesis. The inherent steric hindrance posed by the bulky Boc protecting group on the side chain can significantly impact coupling efficiency, leading to incomplete reactions and the formation of deletion sequences. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
I. Troubleshooting Guide: Overcoming Low Coupling Efficiency
Low coupling efficiency with this compound is a frequent obstacle in solid-phase peptide synthesis (SPPS). The primary indicator of this issue is a positive ninhydrin (Kaiser) test after the coupling step, signifying the presence of unreacted free amines on the resin. Mass spectrometry analysis of the crude peptide may also reveal deletion sequences, where the intended Dap(Boc) residue is absent.
Core Issue: Steric Hindrance
The bulky tert-butyloxycarbonyl (Boc) group on the β-amino side chain of diaminopropionic acid (Dap) physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric clash slows down the rate of peptide bond formation and can prevent the reaction from reaching completion under standard conditions.
Systematic Troubleshooting Workflow
When encountering low coupling efficiency, a systematic approach is crucial. The following workflow, presented as a decision-making diagram, outlines the key steps to diagnose and resolve the issue.
Caption: A general workflow for one cycle of amino acid coupling in SPPS.
IV. References
-
BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
-
BenchChem. (2025). Technical Support Center: Boc-Dap-OH and Peptide Synthesis.
-
BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
BenchChem. (2025). Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
-
BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
Technical Support Center: Optimizing Peptide Synthesis with DL-Fmoc-Dap(Boc)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with DL-Fmoc-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesized peptides.
Introduction to this compound in Peptide Synthesis
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) is a valuable non-canonical amino acid derivative used to introduce a primary amine on the peptide side chain. This functionality allows for post-synthesis modifications such as cyclization, branching, or conjugation.[1] The use of a DL-racemic mixture (this compound) is less common in traditional peptide synthesis where stereochemical purity is critical, and it presents unique challenges and considerations. This guide will address both the general aspects of using Fmoc-Dap(Boc)-OH and the specific issues arising from a racemic starting material.
The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine side chain, allows for selective deprotection and modification.[2][]
Troubleshooting Guide: Low Peptide Yield
Low yield is one of the most common issues encountered during SPPS. The following sections are designed in a question-and-answer format to directly address specific problems you might be facing.
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I fix it?
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.[4] This is a critical issue as it leads to deletion sequences in your final peptide product.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky Fmoc and Boc protecting groups can sterically hinder the coupling reaction.[4]
-
Solution: Employ a more potent coupling reagent. While standard carbodiimides like DIC can be effective, uronium/aminium salts such as HATU, HBTU, or phosphonium salts like PyBOP are generally more efficient for sterically hindered amino acids.[4] Consider using an additive like HOBt or Oxyma to improve efficiency and minimize side reactions.[1]
-
-
Inadequate Reagent Stoichiometry: Insufficient amounts of the amino acid or coupling reagents will result in an incomplete reaction.
-
Solution: Increase the equivalents of this compound and coupling reagents. A typical starting point is 3-4 equivalents of each relative to the resin loading capacity.[2]
-
-
Insufficient Reaction Time: The coupling reaction may not have been allowed to proceed to completion.
-
Solution: Extend the coupling time. While a standard coupling reaction may run for 1-2 hours, difficult couplings can be extended to 4 hours or even overnight.[5] Monitor the reaction progress with the Kaiser test at intervals.
-
-
Poor Resin Swelling: If the resin is not adequately swollen, the reactive sites are not fully accessible.[4]
-
Double Coupling: For particularly difficult couplings, a single coupling step may not be sufficient.
-
Solution: Perform a "double coupling." After the initial coupling reaction, drain the reagents, wash the resin with DMF, and then repeat the coupling step with a fresh solution of the activated amino acid.[4]
-
-
Impact of Racemic Mixture: While less common, differences in the reactivity of the D- and L-isomers could potentially lead to complex reaction kinetics. However, in most cases, both isomers should react similarly under standard coupling conditions.
Q2: I'm observing multiple peaks in my HPLC analysis of the crude peptide, and mass spectrometry shows unexpected molecular weights. What side reactions could be occurring?
The presence of multiple peaks and unexpected masses points towards side reactions during synthesis.
Common Side Reactions and Prevention Strategies:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to chain termination. It is more prevalent in Fmoc-based synthesis.[8]
-
Prevention: When using a resin like Wang, which is susceptible to this side reaction, consider using a 2-chlorotrityl chloride resin for the first two amino acids, as its steric bulk inhibits diketopiperazine formation.[8]
-
-
Racemization: The stereochemical integrity of the amino acids can be compromised during activation, especially with prolonged activation times or the use of certain bases.[9][10]
-
Prevention: Use additives like HOBt or Oxyma, which are known to suppress racemization.[1] Avoid excessive pre-activation times; for HATU/HBTU, activation is almost instantaneous upon addition of a base like DIPEA.
-
-
Intramolecular Cyclization (Lactam Formation): The side-chain amino group of Dap can potentially undergo intramolecular cyclization, although this is less common than with longer-chain diamino acids.[4]
-
Prevention: Ensure the side-chain Boc group remains intact throughout the synthesis. Use mild reaction conditions where possible.
-
-
Guanidinylation: Uronium/aminium coupling reagents (HATU, HBTU) can react with the unprotected N-terminal amine of the peptide to form a guanidinium group, which terminates the peptide chain.[8]
-
Prevention: Pre-activate the amino acid with the coupling reagent for a short period (1-2 minutes) before adding it to the resin. This ensures the activated amino acid is consumed in the desired coupling reaction rather than reacting with the peptide chain.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using a DL-racemic mixture of Fmoc-Dap(Boc)-OH?
Using a DL-racemic mixture will result in the synthesis of a mixture of diastereomeric peptides. For each incorporation of this compound, two different peptides will be formed: one with the L-Dap residue and one with the D-Dap residue. If multiple DL-Dap residues are incorporated, the complexity of the final product mixture increases exponentially. This makes purification and characterization significantly more challenging. You should only use a DL-mixture if the stereochemistry at that position is not critical for your application or if you intend to study the properties of the diastereomeric mixture.
Q2: Which coupling reagents are best for this compound?
For challenging couplings involving sterically hindered amino acids, uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP are generally more effective than carbodiimides like DIC alone.[1][4] The addition of an additive such as HOBt or Oxyma to carbodiimide-based methods can improve efficiency and reduce side reactions.[1]
| Coupling Reagent | Class | Typical Efficiency | Speed | Racemization Risk | Notes |
| HATU | Aminium/Uronium | >95% | Very Fast | Low | Highly efficient for hindered couplings; use with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium | >90% | Fast | Low | A common and effective coupling reagent. |
| DIC/HOBt | Carbodiimide | >90% | Moderate | Low | A cost-effective and reliable combination. |
| PyBOP | Phosphonium | >95% | Fast | Low | Another highly effective reagent for difficult couplings. |
Q3: How should I monitor the completion of the coupling and deprotection steps?
-
Coupling: The most common method is the qualitative Kaiser (ninhydrin) test.[6] A positive result (blue/purple beads) indicates free primary amines and an incomplete reaction. A negative result (yellow beads) signifies a complete coupling.[1]
-
Deprotection: The removal of the Fmoc group can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct released during deprotection has a strong UV absorbance, which can be quantified to ensure the reaction has gone to completion.[11]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol outlines a single cycle for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes in a reaction vessel. Drain the solvent.[2]
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex. Allow to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the activation solution to the resin. Agitate via bubbling nitrogen or shaking for 2 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms complete coupling. If the test is positive (blue beads), consider a double coupling (repeat steps 2 and 3).[2]
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and then DMF (3x).[2]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[6]
-
Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and its byproducts. The resin is now ready for the next coupling cycle.
Protocol 2: Cleavage and Deprotection of the Final Peptide
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[6]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. The Boc group on the Dap side chain will be removed during this step.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, wash with cold ether, and then purify by reverse-phase HPLC.
Visualizing the Workflow
Standard SPPS Cycle using this compound
Caption: A single coupling and deprotection cycle in SPPS.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision workflow for addressing incomplete coupling.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem Technical Support Team. (2025). Common side reactions with Boc-Dap-OH and how to prevent them. BenchChem.
- BenchChem Technical Support Team. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis. BenchChem.
- Slideshare. Side reaction in peptide synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Organic & Biomolecular Chemistry (RSC Publishing). (2021). A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon.
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- BOC Sciences.
- AAPPTEC. Peptide Synthesis - FAQ.
- Occam Design. Improving Peptide Synthesis.
- UCI Department of Chemistry. (Version 1.7.2).
- Reddit r/Biochemistry. (2021). Solid phase peptide synthesis help.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. occamdesign.com [occamdesign.com]
Technical Support Center: Addressing Solubility Challenges of DL-Fmoc-Dap(Boc)-OH in DMF
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge encountered during solid-phase peptide synthesis (SPPS): the poor solubility of DL-Fmoc-Dap(Boc)-OH in N,N-Dimethylformamide (DMF). Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMF at the standard concentration for my coupling reaction. Is this expected?
A1: Yes, this is a frequently encountered issue. While DMF is the workhorse solvent for SPPS, the solubility of protected amino acids is not universal and depends heavily on their structure.[1][2] this compound possesses two bulky, hydrophobic protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group and the tert-Butoxycarbonyl (Boc) group.
-
Fmoc Group Aggregation: The large, planar fluorenyl ring of the Fmoc group can lead to intermolecular π-π stacking, causing the amino acid derivatives to aggregate and resist dissolution.[3]
-
Side-Chain Influence: The Boc group on the diaminopropionic acid (Dap) side chain adds to the overall hydrophobicity of the molecule, further reducing its affinity for a polar aprotic solvent like DMF.[4]
-
Compound Integrity: Ensure the this compound has been stored correctly (typically at 2-8°C) to prevent potential degradation, which could affect solubility.
Q2: Why is the quality of my DMF solvent so important?
A2: The purity of your DMF is critical for two main reasons. Firstly, DMF is hygroscopic and readily absorbs moisture from the atmosphere. Water can negatively impact the solubility of protected amino acids. Secondly, over time, DMF can degrade to form impurities like dimethylamine.[1] This amine impurity can prematurely cleave the Fmoc protecting group from your amino acid stock, leading to unwanted side reactions and impurities in your final peptide.[1] For this reason, using high-purity, amine-free, or freshly opened DMF is strongly recommended for preparing your amino acid solutions.[5]
Q3: Are there alternative solvents I should consider if DMF is consistently failing?
A3: Absolutely. If solubility in DMF remains a persistent issue, switching to or augmenting with a stronger solvent is a standard practice.
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences, and is a common alternative.[1][3]
-
Dimethyl Sulfoxide (DMSO): DMSO is another powerful solvent that can dissolve many Fmoc-amino acids, even those that are sparingly soluble in DMF.[3] However, it should not be used with peptides containing unprotected Cysteine or Methionine residues due to the risk of side-chain oxidation.[6]
See the table below for a comparison of common SPPS solvents.
| Solvent | Key Characteristics | Considerations |
| DMF | Standard, widely used solvent. | Can degrade to form amines; moderate solvating power.[1] |
| NMP | Higher solvating power than DMF; good for hydrophobic peptides. | Can cause greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[1] |
| DMSO | Excellent solvating power for difficult amino acids. | Risk of oxidizing Cys and Met residues; can be hygroscopic.[3][6] |
| "Magic Mixture" | A powerful mixture of DCM/DMF/NMP (1:1:1) for highly difficult sequences. | Used in cases of severe on-resin aggregation.[3][7] |
Troubleshooting Guide: A Tiered Approach to Dissolving this compound
When encountering solubility issues, it is best to follow a systematic, tiered approach. Start with the mildest methods and escalate only as needed to avoid potential degradation of the amino acid derivative.
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution with Mechanical Enhancement
This protocol should be your first line of action. The physical energy from vortexing and sonication is often sufficient to break up aggregates and facilitate dissolution without chemical changes.
-
Preparation: Weigh the required amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve your target concentration (e.g., 0.2 M).
-
Vortexing: Secure the cap and vortex the vial vigorously for 1-2 minutes. Visually inspect for undissolved solid.
-
Sonication: If solids remain, place the vial in a standard laboratory ultrasonic bath for 5-10 minutes.[6][8] Sonication uses high-frequency sound waves to create cavitation bubbles, and their collapse provides micro-scale agitation that efficiently breaks apart solute particles.[8]
-
Final Check: After sonication, vortex briefly again and inspect. The solution should be clear and free of particulates. If so, use it immediately for your coupling reaction.
Protocol 2: Dissolution with Gentle Heating
Heat increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice and solvate the molecules. However, caution is paramount.
-
Initial Steps: Follow steps 1 and 2 from Protocol 1.
-
Controlled Heating: Place the vial in a heat block or water bath set to a temperature no higher than 37-40°C.[3] Crucially, avoid excessive or prolonged heating , as this can lead to the degradation of the Fmoc group or other heat-labile protecting groups.
-
Agitation: Remove the vial every few minutes and vortex gently to aid dissolution.
-
Inspection: Once the solid is fully dissolved, allow the solution to cool to room temperature before adding it to the reaction vessel. Ensure the compound does not precipitate upon cooling.
Protocol 3: Co-Solvent/Stock Solution Strategy
This is the most robust method for highly insoluble compounds. It involves using a small amount of a very strong solvent to create a concentrated stock, which is then diluted into the primary reaction solvent.
-
Prepare Concentrated Stock: In a separate small vial, dissolve the this compound in a minimal volume of DMSO (e.g., to a concentration of 100 mg/mL).[5] Sonication may be required to fully dissolve the compound in DMSO.
-
Prepare Reaction Solvent: In your main reaction vial, add the required volume of DMF for the coupling reaction.
-
Combine Solutions: Using a pipette, transfer the required amount from the concentrated DMSO stock solution into the DMF. The high solvating power of DMSO will keep the amino acid derivative in solution upon this dilution.
-
Proceed Immediately: Mix well and proceed with the activation and coupling steps without delay.
References
-
Peptide Synthesis made Efficient using Sonication. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). GenScript. Retrieved from [Link]
- Solvent system for solid phase peptide synthesis. (2019). Google Patents.
-
Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. Retrieved from [Link]
-
N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. (2018). ResearchGate. Retrieved from [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. (2025). Wordpress. Retrieved from [Link]
-
Are there any alternative solvents for DMF-DCM? (2015). ResearchGate. Retrieved from [Link]
-
Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved from [Link]
-
Fmoc-D-Dap(Boc)-OH [198544-42-2]. (n.d.). Aapptec. Retrieved from [Link]
-
What solvent systems would be effective at dissolving Fmoc-lysine-OH? (2013). Reddit. Retrieved from [Link]
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021). RSC Publishing. Retrieved from [Link]
-
Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. (2023). RSC Publishing. Retrieved from [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec. Retrieved from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved from [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. (2022). PMC. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hielscher.com [hielscher.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of DL-Fmoc-Dap(Boc)-OH by HPLC
For researchers, scientists, and professionals in drug development, the stereochemical integrity of amino acid building blocks is paramount. In solid-phase peptide synthesis (SPPS), the enantiomeric purity of N-α-Fmoc protected amino acids directly impacts the purity, biological activity, and safety profile of the final peptide therapeutic.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of DL-Fmoc-Dap(Boc)-OH, a crucial building block in the synthesis of complex peptides. We will explore direct and indirect chiral separation strategies, presenting supporting experimental data and a detailed, field-proven protocol.
The Imperative of Chiral Purity in Peptide Synthesis
The introduction of even minute quantities of the incorrect enantiomer during peptide synthesis can lead to the formation of diastereomeric impurities. These impurities are often difficult to separate from the target peptide and can have significantly different pharmacological and toxicological properties.[3] Therefore, a robust and sensitive analytical method to confirm the enantiomeric excess (e.e.) of starting materials like Fmoc-Dap(Boc)-OH is a critical quality control step. An enantiomeric purity of >99.0% e.e. is often required, with some applications demanding ≥99.8% e.e.[1] HPLC is the preeminent technique for this analysis due to its speed, sensitivity, and ease of use.[1]
Principles of Chiral HPLC Separation
Chiral HPLC methods differentiate enantiomers by creating a transient diastereomeric interaction between the analyte and a chiral selector. This can be achieved in two primary ways:
-
Direct Chiral Separation: Utilizes a Chiral Stationary Phase (CSP) that contains a chiral selector covalently bonded to the support material. The enantiomers of the analyte interact differently with the CSP, leading to different retention times.
-
Indirect Chiral Separation: Involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column.
Direct Chiral HPLC Method for Fmoc-Dap(Boc)-OH
Direct analysis on a CSP is often preferred for its simplicity, as it avoids the need for a derivatization step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power for a wide range of Fmoc-protected amino acids.[1][3][4]
Experimental Workflow: Direct Chiral HPLC
Caption: Decision tree for choosing a chiral HPLC method.
Performance Comparison
| Feature | Direct Chiral HPLC (Polysaccharide CSP) | Indirect Chiral HPLC (Marfey's Reagent) | Gas Chromatography (Chiral Column) |
| Principle | Direct separation on a chiral column | Derivatization to diastereomers, separation on achiral column | Separation of volatile derivatives on a chiral GC column |
| Sample Prep | Simple dissolution | Multi-step derivatization required | Deprotection and derivatization to volatile esters |
| Instrumentation | HPLC with UV detector, Chiral Column | HPLC with UV detector, Standard C18 Column | GC-FID/MS, Chiral GC Column |
| Selectivity | High for many Fmoc-amino acids | Excellent, but CDA must be chirally pure | Very high for proteinogenic amino acids |
| Sensitivity | Good (UV detection) | High, especially with fluorescent CDAs | High (FID/MS detection) |
| Analysis Time | Typically < 30 minutes [1] | Longer due to derivatization step | Generally faster run times, but sample prep is longer |
| Advantages | Simple, fast, avoids derivatization artifacts | Uses standard HPLC columns, high sensitivity | High resolution, suitable for complex matrices |
| Disadvantages | Chiral columns can be expensive | Derivatization can be complex and introduce errors | Requires analyte to be volatile, potential for racemization during sample prep |
Troubleshooting and Best Practices
-
Peak Tailing: Ensure complete suppression of silanol activity by using a well-chosen mobile phase additive like TFA.
-
Poor Resolution: Optimize the mobile phase composition by varying the ratio of organic modifier to aqueous phase. A lower percentage of organic modifier generally increases retention and may improve resolution. [1]* Irreproducible Retention Times: Ensure proper column equilibration and maintain a constant column temperature.
-
System Suitability: Always run a racemic standard before sample analysis to confirm column performance, including resolution (Rs > 1.5 is generally considered baseline separation) and selectivity (α). [1]
Conclusion
The chiral purity of Fmoc-Dap(Boc)-OH is a critical quality attribute that necessitates a reliable and accurate analytical method. Direct chiral HPLC using a polysaccharide-based stationary phase offers a robust, efficient, and straightforward approach for this analysis. [1][3]This method provides excellent resolution and sensitivity, requires minimal sample preparation, and is well-suited for routine quality control in both research and manufacturing environments. While alternative methods like indirect HPLC and chiral GC exist, the direct HPLC method represents the most practical and widely applicable strategy for ensuring the enantiomeric integrity of this vital peptide building block.
References
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
-
Szókán, Gy., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2759-2774. Retrieved from [Link]
-
Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(49), 29337-29348. Retrieved from [Link]
-
Szókán, Gy., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Online. Retrieved from [Link]
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids.
-
Consensus. (n.d.). Hplc determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis. Retrieved from [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
-
D'Atri, V., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5036. Retrieved from [Link]
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Protected Diaminopropionic Acid Derivatives in Peptide Synthesis: A Comparative Analysis of DL-Fmoc-Dap(Boc)-OH and its Orthogonal Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide and peptidomimetic design. L-2,3-diaminopropionic acid (Dap), with its versatile β-amino group, offers a gateway to a diverse range of molecular architectures, including cyclic peptides, branched constructs, and conjugates. However, harnessing the full potential of Dap hinges on a robust and precise orthogonal protection strategy. The choice of protecting groups for the α- and β-amino functions dictates the synthetic route, potential side reactions, and ultimately, the success of the synthesis.
This guide provides an in-depth comparative analysis of DL-Fmoc-Dap(Boc)-OH, a widely used derivative, and its key orthogonal counterparts. We will delve into the chemical rationale behind their use, present a framework for their comparative evaluation, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Central Role of Orthogonal Protection in Dap Chemistry
In the context of Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection scheme is paramount.[1][2] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise modification of a multifunctional molecule. For Dap, this means the α-amino protecting group (temporary) and the β-amino side-chain protecting group (permanent or semi-permanent) must be cleavable without affecting each other or the peptide-resin linkage.[3][4] The most prevalent strategy in contemporary peptide synthesis is the Fmoc/tBu approach, where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary Nα-protectant, and acid-labile groups protect the side chains.[5]
In Focus: this compound
This compound is a workhorse in Fmoc-based SPPS for incorporating a Dap residue where the side-chain amine is to be deprotected during the final acid cleavage step.[6] The tert-butyloxycarbonyl (Boc) group on the β-amino side chain is stable to the piperidine treatment used for Nα-Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically used for final cleavage from the resin.[]
Key Attributes of Fmoc-Dap(Boc)-OH:
-
Compatibility: Fully compatible with standard Fmoc/tBu SPPS protocols.
-
Application: Ideal for synthesizing linear peptides where a free β-amino group is desired in the final product or as a shorter isostere for lysine.[8] It is also used in the synthesis of cyclic peptides where the final cyclization is performed in solution after cleavage and deprotection.[8]
-
Deprotection: The Boc group is removed concomitantly with other acid-labile side-chain protecting groups and cleavage from the resin using a standard TFA "cocktail".[5]
A Comparative Analysis of Orthogonal Dap Derivatives
While Fmoc-Dap(Boc)-OH is a reliable choice for many applications, the true power of Dap is unlocked when its side chain can be selectively deprotected on-resin. This allows for site-specific modifications such as cyclization, branching, or the attachment of labels and cargo molecules. Here, we compare Fmoc-Dap(Boc)-OH with other commercially available derivatives offering orthogonal side-chain protection.
| Protecting Group | Derivative | Side-Chain Deprotection Conditions | Orthogonality to Fmoc/tBu | Key Advantages | Potential Drawbacks |
| Boc | Fmoc-Dap(Boc)-OH | Strong acid (e.g., TFA) | No (cleaved with side chains) | Standard, cost-effective, simple workflow for linear peptides. | Not suitable for on-resin side-chain modification. |
| Alloc | Fmoc-Dap(Alloc)-OH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent.[1][9] | Yes | Mild, highly selective deprotection. Allows for on-resin cyclization and modification.[10] | Requires use of a potentially toxic heavy metal catalyst. Catalyst can be sensitive to air and other reagents.[11] |
| Mtt | Fmoc-Dap(Mtt)-OH | Very mild acid (e.g., 1% TFA in DCM, or HFIP).[12] | Yes | Highly acid-labile, allowing for rapid and selective deprotection under mild conditions. | Can be prone to lactam formation during coupling, leading to poor incorporation efficiency. |
| Dde | Fmoc-Dap(Dde)-OH | 2% Hydrazine in DMF.[2][13] | Yes | Stable to both acidic and basic conditions of standard Fmoc-SPPS. Allows for an additional layer of orthogonality. | Potential for Dde group migration to other free amines.[14] Hydrazine is toxic. |
| ivDde | Fmoc-Dap(ivDde)-OH | 2% Hydrazine in DMF (often slower than Dde).[13] | Yes | More sterically hindered than Dde, reducing the risk of migration.[13] | Deprotection can be sluggish and may require optimization.[15] |
Experimental Design for Comparative Evaluation
To objectively compare the performance of these Dap derivatives, a well-designed experimental protocol is crucial. The following outlines a robust workflow for synthesizing a model peptide containing a Dap residue, allowing for a head-to-head comparison of coupling efficiency, side-chain deprotection, and final product purity.
Diagram of the Comparative Experimental Workflow
Caption: Comparative workflow for evaluating protected Dap derivatives.
Step-by-Step Comparative Protocol
Model Peptide Sequence: Ac-Gly-Dap-Phe-Leu-NH₂
1. Resin Preparation and Chain Elongation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Perform standard Fmoc-SPPS cycles to couple Fmoc-Leu-OH and Fmoc-Phe-OH. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washes: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (3 eq.) using a suitable coupling agent like HBTU (2.9 eq.) and a base like DIEA (6 eq.) in DMF for 1-2 hours.
-
Monitoring: Confirm complete coupling using a Kaiser test.
-
2. Coupling of Dap Derivatives (The Comparative Step):
-
Divide the resin into five equal portions.
-
To each portion, couple one of the following derivatives using the standard coupling protocol described above:
-
Fmoc-Dap(Boc)-OH
-
Fmoc-Dap(Alloc)-OH
-
Fmoc-Dap(Mtt)-OH
-
Fmoc-Dap(Dde)-OH
-
Fmoc-Dap(ivDde)-OH
-
-
Note on Mtt derivative: Due to the risk of lactam formation, pre-activation of Fmoc-Dap(Mtt)-OH should be minimized. Add the coupling reagents directly to the resin immediately after adding the amino acid solution.[8]
-
After coupling, perform a Kaiser test on a small sample of resin from each vessel to qualitatively assess the coupling efficiency.
3. Final Elongation and N-terminal Acetylation:
-
Perform a standard Fmoc deprotection on all resin portions.
-
Couple Fmoc-Gly-OH to all resin portions.
-
Perform a final Fmoc deprotection.
-
Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.
4. Orthogonal Side-Chain Deprotection (for Alloc, Mtt, Dde, and ivDde derivatives):
-
Fmoc-Dap(Alloc)-OH resin:
-
Wash the resin with anhydrous dichloromethane (DCM).
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM under an inert atmosphere for 2 hours.[16]
-
Wash the resin with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF.
-
-
Fmoc-Dap(Mtt)-OH resin:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM containing 5% triisopropylsilane (TIS) for 10 x 2 minutes.[12]
-
Wash the resin with DCM and then DMF.
-
-
Fmoc-Dap(Dde)-OH and Fmoc-Dap(ivDde)-OH resins:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF (3 x 20 min).[13]
-
Wash the resin thoroughly with DMF.
-
5. Cleavage and Analysis:
-
Wash all resin portions with DCM and dry under vacuum.
-
Cleave the peptides from the resin and remove the remaining side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry the pellets.
-
Analyze the crude peptides by analytical RP-HPLC to determine the purity and identify any side products.
-
Confirm the identity of the major product by mass spectrometry.
Interpreting the Results and Making an Informed Choice
The results from the comparative protocol will provide valuable data to guide your choice of Dap derivative.
-
Coupling Efficiency: The purity of the crude peptide will be a strong indicator of the coupling efficiency of each derivative. The presence of deletion sequences lacking the Dap residue would suggest incomplete coupling.
-
Orthogonal Deprotection Efficiency: For the orthogonally protected derivatives, the successful removal of the side-chain protecting group can be confirmed by mass spectrometry of the final product. Incomplete deprotection will result in a mixed population of protected and deprotected peptides.
-
Side Reactions: The HPLC chromatogram should be carefully examined for any side products. For the Mtt derivative, look for byproducts related to lactam formation. For the Dde derivative, be aware of potential migration, which might be more difficult to detect without further characterization.
Chemical Structures and Deprotection Schemes
Caption: Deprotection schemes for common Dap side-chain protecting groups.
Conclusion
The selection of a protected Dap derivative is a critical decision in peptide synthesis that should be guided by the specific requirements of the target molecule. This compound remains a robust and straightforward choice for the synthesis of linear peptides. However, for more complex applications requiring on-resin, site-specific modification, the use of orthogonally protected derivatives such as Fmoc-Dap(Alloc)-OH, Fmoc-Dap(Mtt)-OH, or Fmoc-Dap(Dde/ivDde)-OH is essential.
Each of these orthogonal protecting groups presents a unique set of advantages and potential challenges. The Alloc group offers mild and selective deprotection but requires a palladium catalyst. The Mtt group is highly acid-labile but carries a risk of side reactions during coupling. The Dde and ivDde groups provide an additional layer of orthogonality but necessitate the use of hydrazine and carry a risk of migration.
By understanding the chemical principles behind each protecting group and by performing careful comparative evaluations as outlined in this guide, researchers can confidently select the optimal building block to achieve their synthetic goals, paving the way for the creation of novel and impactful peptide-based molecules.
References
-
Guibé, F. (1998). Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium pi-allyl methodology. Tetrahedron, 54(13), 2967-3042. [Link]
-
Chhabra, S. R., Hothi, B., Evans, D. J., White, P. D., Bycroft, B. W., & Chan, W. C. (1998). An appraisal of Dde as a C-terminal protecting group for solid phase synthesis of protected peptide segments. Tetrahedron Letters, 39(12), 1603-1606. [Link]
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Augustyns, K., Kraas, W., & Jung, G. (1998). Migration of the Dde group. Journal of peptide research, 51(2), 127-133.
- Thieriet, N., Guibé, F., & Albericio, F. (2000). Room temperature, atmospheric pressure, palladium(0)-catalyzed allyl protection removal. Organic letters, 2(13), 1815-1817.
- Szumigala, J. R., et al. (2005). A mild, metal-free method for the removal of the Alloc protecting group. Tetrahedron Letters, 46(26), 4403-4405.
- Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. AAPPTec Peptides.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl esters and carbonates as protecting groups. Palladium-catalyzed cleavage. The Journal of Organic Chemistry, 52(22), 4984-4993.
- Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group.
- Walsh, C. T. (2015). β-Lactam Formation by a Non-Ribosomal Peptide Synthetase During Antibiotic Biosynthesis.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Orthogonally Protected Diaminopropionic Acid (Dap).
- BenchChem. (2025). The Versatile Toolkit: Applications of Orthogonally Protected Diaminopropionic Acid in Research.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Zompra, A. A., & Galanis, A. S. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of controlled release, 189, 134-142.
- BenchChem. (2025). Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis.
- Zhang, W., & Li, X. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 17(4), 755-759.
- Springsteen, G., & Wang, B. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2414-2423.
- Kofoed, J., & Reymond, J. L. (2007). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1768(5), 1178-1186.
- Albericio, F., & Carpino, L. A. (2005). Developments in peptide and amide synthesis. Methods in enzymology, 403, 3-33.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Góngora-Benítez, M., et al. (2013). Yield and purity of the synthesized peptides by the three protocols.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BOC Sciences. (n.d.).
- Góngora-Benítez, M., et al. (2014). Yield and purity of peptides.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- White, P., & Offer, J. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Protein and Peptide Science, 19(1), 28-49.
- Miller, B. R., & Gulick, A. M. (2016). The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics. Journal of Biological Chemistry, 291(21), 11146-11157.
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Li, P., & Roller, P. P. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Journal of Peptide Science, e3503.
- Gaudelli, N. M., & Walsh, C. T. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
- Lau, Y. H., & Wu, Y. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(9), 1561.
- Brea, R. J., et al. (2020).
- Sigma-Aldrich. (n.d.).
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- De Vijlder, T., et al. (2020). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies for Diaminopropionic Acid in Peptide Synthesis
Introduction: The Versatility of Diaminopropionic Acid in Peptide Scaffolds
L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has emerged as a powerful tool in the synthesis of complex and functionally diverse peptides.[1] Its unique structure, featuring a primary amine on the β-carbon of the side chain, provides a versatile handle for a myriad of chemical modifications. This allows for the construction of branched peptides, the formation of cyclic lactam bridges for conformational constraint, and the site-specific conjugation of molecules such as fluorophores, drugs, or polyethylene glycol (PEG).[2]
The successful incorporation and manipulation of Dap into a growing peptide chain, however, hinges on a robust and selective protection strategy. The presence of two primary amines—the α-amino group and the side-chain β-amino group—necessitates an orthogonal protection scheme. This ensures that one amino group can be selectively deprotected and reacted without affecting the other, a cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4]
This guide provides an in-depth comparison of the most prevalent orthogonal protection strategies for Dap, focusing on the commonly employed Fmoc/tBu chemistry. We will delve into the chemical principles, provide detailed experimental protocols, and present a comparative analysis of the performance of key side-chain protecting groups to aid researchers in making informed decisions for their synthetic endeavors.
Core Principle: Orthogonality in Dap Protection
In the context of Fmoc-based SPPS, the α-amino group of Dap is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is cleaved at each cycle of peptide elongation using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Consequently, the protecting group chosen for the β-amino side chain must be stable to these basic conditions, as well as to the final acidic cleavage from the solid support (typically with trifluoroacetic acid, TFA).[4]
This requirement for differential stability is the essence of orthogonality. The most widely used orthogonal protecting groups for the Dap side chain that are compatible with Fmoc-SPPS are the allyloxycarbonyl (Alloc) group, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group and its close relative Dde, and the 4-methyltrityl (Mtt) group. Each of these can be removed under specific conditions that do not affect the Fmoc group or the acid-labile protecting groups on other amino acid side chains.
Figure 1: Orthogonal deprotection of Fmoc and a side-chain protecting group (PG) on a Dap residue within a peptide.
Comparative Analysis of Side-Chain Protecting Groups
The choice of the β-amino protecting group for Dap is dictated by the specific requirements of the peptide synthesis, including the desired on-resin modification, the overall sequence, and the synthetic strategy. Below is a detailed comparison of the most common choices.
The Allyloxycarbonyl (Alloc) Group
The Alloc group is a versatile protecting group that is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[6] Its removal is achieved through palladium(0)-catalyzed allyl transfer in the presence of a scavenger, providing a truly orthogonal deprotection scheme.
Deprotection Chemistry: The mechanism involves the formation of a π-allyl-palladium complex, which is then captured by a nucleophilic scavenger, such as phenylsilane, morpholine, or Meldrum's acid, to release the free amine.[3][7]
Advantages:
-
True Orthogonality: Stable to both piperidine and TFA.
-
Mild Cleavage Conditions: Removal is typically performed at room temperature under neutral conditions, preserving sensitive functionalities.
Disadvantages:
-
Catalyst Sensitivity: The palladium catalyst can be sensitive to air and may require an inert atmosphere for optimal performance.
-
Potential for Side Reactions: Incomplete removal or side reactions can occur if the catalyst is not fully active or if the scavenger is not efficient.
-
Cost: Palladium catalysts can be expensive.
Experimental Protocol: On-Resin Alloc Deprotection
This protocol is adapted from established procedures for the removal of Alloc groups on solid support.[3][8]
-
Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) in DCM (6 mL). To this solution, add phenylsilane (20 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently at room temperature for 20-30 minutes.
-
Repeat: Drain the solution and repeat the deprotection step with a fresh cocktail for another 20-30 minutes to ensure complete removal.
-
Washing: Thoroughly wash the resin with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.
-
Verification: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
The ivDde and Dde Groups
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), are popular choices for side-chain protection due to their unique cleavage mechanism.[9] They are stable to both piperidine and TFA but are selectively cleaved by dilute solutions of hydrazine in DMF.
Deprotection Chemistry: The removal of Dde and ivDde proceeds via a nucleophilic attack by hydrazine on the enone system, leading to the formation of a stable pyrazole derivative and the release of the free amine.[4] The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the chromophoric indazole byproduct at around 290 nm.[10]
Advantages:
-
High Orthogonality: Stable to a wide range of reagents used in SPPS.
-
Mild Cleavage: Hydrazine treatment is generally mild and does not affect other protecting groups.
-
Monitoring: The reaction can be easily monitored by UV spectroscopy.
Disadvantages:
-
Hydrazine Reactivity: Hydrazine can also slowly cleave Fmoc groups, so prolonged exposure should be avoided. It is often recommended to protect the N-terminal amine with a Boc group if extensive hydrazine treatment is required.
-
Incomplete Cleavage: The more sterically hindered ivDde group can sometimes be difficult to remove completely, especially in sterically crowded or aggregated peptide sequences.[1] Higher concentrations of hydrazine or repeated treatments may be necessary.[1]
-
Potential for Migration: Although less common with ivDde, Dde has been reported to migrate from the side chain to the α-amino group under certain conditions.[9]
Experimental Protocol: On-Resin ivDde Deprotection
This protocol is based on optimized conditions for the removal of the ivDde group.[1][9]
-
Resin Preparation: Swell the ivDde-protected peptide-resin in DMF.
-
Deprotection Solution: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction: Treat the resin with the hydrazine solution (e.g., 5 mL for a 0.1 mmol scale) and agitate at room temperature for 3-5 minutes.
-
Repeat: Drain the solution and repeat the treatment 2-3 more times, or until the cleavage is complete as monitored by HPLC analysis of a small resin sample.
-
Washing: Thoroughly wash the resin with DMF (5x) and then DCM (3x) to remove hydrazine and the pyrazole byproduct.
The 4-Methyltrityl (Mtt) Group
The Mtt group is a highly acid-labile protecting group that offers a different orthogonal strategy. While it is stable to the basic conditions of Fmoc removal, it can be selectively cleaved under very mild acidic conditions that do not affect the more robust acid-labile side-chain protecting groups like t-butyl (tBu) or the bond to the resin.[11]
Deprotection Chemistry: The Mtt group is cleaved by treatment with a dilute solution of TFA (typically 1-5%) in DCM, often in the presence of a scavenger like triisopropylsilane (TIS) to capture the released Mtt cation.[12]
Advantages:
-
Alternative Orthogonality: Provides an acid-labile side-chain protection that is orthogonal to the standard acid-labile groups.
-
Mild Cleavage: Removal is achieved under very mild acidic conditions.
Disadvantages:
-
Lactamization Potential: For diaminobutanoic acid (Dab), a homologue of Dap, Fmoc-Dab(Mtt)-OH has been shown to be prone to lactam formation during coupling, which can reduce coupling efficiency.[13][14] While not explicitly reported for Dap, this potential side reaction should be considered.
-
Potential for Partial Cleavage: Care must be taken to control the concentration of TFA and the reaction time to avoid premature cleavage of other acid-labile protecting groups.
Experimental Protocol: On-Resin Mtt Deprotection
This protocol is a standard procedure for the removal of Mtt groups from a peptide-resin.[12]
-
Resin Preparation: Swell the Mtt-protected peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of 1% TFA and 2% TIS in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail and agitate at room temperature. The reaction is typically complete within 30-60 minutes. It is advisable to perform the reaction in short, repeated cycles (e.g., 10 x 2 minutes) to minimize contact time with the acid.
-
Monitoring: The release of the Mtt cation results in a bright yellow-orange color in the solution, which can be used as a visual indicator of the reaction's progress.
-
Washing: After complete deprotection (indicated by the disappearance of the color), thoroughly wash the resin with DCM (5x), a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2x) to neutralize any residual acid, followed by DMF (3x) and DCM (3x).
Quantitative Comparison of Side-Chain Protecting Groups
| Feature | Alloc | ivDde / Dde | Mtt |
| α-Amino Protection | Fmoc | Fmoc | Fmoc |
| Cleavage Reagent | Pd(PPh₃)₄ / Scavenger | 2-4% Hydrazine in DMF | 1-5% TFA in DCM |
| Cleavage Conditions | Neutral, Room Temp. | Mildly Basic, Room Temp. | Mildly Acidic, Room Temp. |
| Orthogonality to Fmoc | Excellent | Good (potential for slow Fmoc cleavage) | Excellent |
| Orthogonality to TFA | Excellent | Excellent | Partial (requires careful control) |
| Reaction Monitoring | HPLC/MS of cleaved sample | UV-Vis (290 nm) | Visual (color change) |
| Key Advantages | True orthogonality, mild conditions | Easy monitoring, robust protection | Alternative acid-labile orthogonality |
| Potential Issues | Catalyst cost & sensitivity | Incomplete cleavage (ivDde), potential for Fmoc removal | Potential for lactamization, requires precise acid concentration |
| Commercial Availability of Fmoc-Dap(PG)-OH | Readily available[15][16][17] | Readily available[18][19][20] | Readily available[21][22] |
Challenges and Side Reactions in Dap-Containing Peptide Synthesis
The synthesis of peptides containing Dap can present unique challenges beyond the choice of protecting group.
-
Racemization: As with other amino acids, the activation of the carboxyl group of the incoming protected Dap derivative can lead to racemization, especially with certain coupling reagents.[23] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress this side reaction.[23]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, after the removal of the N-terminal protecting group, the free amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and cleavage from the support.[23] This is a common side reaction in SPPS and can be sequence-dependent.
-
Side-Chain Acylation: Incomplete protection of the β-amino group or its premature deprotection can lead to undesired acylation at the side chain, resulting in branched peptide impurities.[24]
-
Aggregation: Peptides containing multiple Dap residues may be prone to aggregation due to increased charge and hydrogen bonding capacity, which can hinder coupling and deprotection steps.[25]
Figure 2: General workflow for SPPS incorporating an orthogonally protected Dap residue for side-chain modification.
Conclusion
The choice of an orthogonal protection strategy for diaminopropionic acid is a critical decision in the design of a successful peptide synthesis. The Alloc, ivDde/Dde, and Mtt groups each offer a unique set of advantages and disadvantages, and the optimal choice will depend on the specific synthetic context. A thorough understanding of the chemistry behind each protecting group, coupled with careful execution of the deprotection protocols, will enable researchers to harness the full potential of Dap as a versatile building block for the creation of novel and complex peptide structures.
References
-
Organic & Biomolecular Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]
-
DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
AAPPTec. 1209 – Allyl Ester Deprotection and On-Resin Cyclization. [Link]
-
ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]
-
MySkinRecipes. Fmoc-Dap(Alloc)-OH. [Link]
-
AAPPTec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
AAPPTec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]
-
Biotage. Optimizing the removal of an ivDde protecting group. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
PubMed Central. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. [Link]
-
ResearchGate. Differentiation of the side-chain protection strategy in SPPS. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. [Link]
-
Slideshare. SIDE REACTION IN PEPTIDE SYNTHESIS. [Link]
-
Scribd. Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec Peptides. Fmoc-Dap(Alloc)-OH [188970-92-5]. [Link]
-
Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification? [Link]
-
ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
PubMed Central. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
ResearchGate. Side-chain protecting groups in Fmoc-based SPPS. [Link]
-
MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biosynth.com [biosynth.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. Fmoc-Dab(Mtt)-OH Novabiochem 851392-68-2 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. Fmoc-Dap(Alloc)-OH [myskinrecipes.com]
- 16. Fmoc-Dap(Alloc)-OH 95% | CAS: 188970-92-5 | AChemBlock [achemblock.com]
- 17. peptide.com [peptide.com]
- 18. advancedchemtech.com [advancedchemtech.com]
- 19. Fmoc-dap(ivdde)-oh | Sigma-Aldrich [sigmaaldrich.com]
- 20. chempep.com [chempep.com]
- 21. Fmoc-Dap(Mtt)-OH 95% | CAS: 654670-89-0 | AChemBlock [achemblock.com]
- 22. chempep.com [chempep.com]
- 23. peptide.com [peptide.com]
- 24. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 25. blog.mblintl.com [blog.mblintl.com]
The Strategic Advantage of DL-Fmoc-Dap(Boc)-OH in Advanced Peptide Synthesis: A Comparative Guide
In the landscape of modern peptide science, the synthesis of molecules with tailored functionalities and constrained architectures is paramount for advancing therapeutic and research frontiers. The incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor, and among these, 2,3-diaminopropionic acid (Dap) has emerged as a versatile building block. This guide provides an in-depth technical comparison of DL-Fmoc-Dap(Boc)-OH with other methodologies for introducing a reactive side-chain amine, focusing on its distinct advantages in solid-phase peptide synthesis (SPPS). We will delve into the principles of orthogonal protection, compare its performance with analogues like lysine and ornithine, and provide actionable experimental protocols for its successful implementation.
The Power of Orthogonal Protection: Why Fmoc/Boc on Dap is a Superior Strategy
The core advantage of this compound lies in its elegant orthogonal protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is the key to unlocking a vast repertoire of selective on-resin modifications, a feat not as easily or cleanly accomplished with other strategies.
During standard Fmoc-based SPPS, the N-terminal Fmoc group is cleaved at each cycle using a mild base, typically piperidine, to allow for the sequential addition of the next amino acid in the peptide chain.[] Crucially, the Boc group on the Dap side chain remains completely stable under these conditions. This allows for the full-length linear peptide to be assembled without interference from the side-chain amine. Once the desired sequence is synthesized, the Boc group can be selectively removed on-resin using a mild acid, such as trifluoroacetic acid (TFA) at a low concentration, which does not cleave the peptide from most commonly used resins. This unmasks a reactive primary amine on the peptide backbone, ready for a variety of modifications.
This strategic unmasking is the gateway to creating complex peptide architectures such as:
-
Lactam-Bridged Cyclic Peptides: The deprotected β-amino group of Dap can be reacted with a deprotected acidic side chain (e.g., from aspartic or glutamic acid) on the same peptide to form a stable amide bond, resulting in a cyclized peptide.[2]
-
Branched Peptides: The β-amino group can serve as an initiation point for the synthesis of a second peptide chain, creating well-defined branched structures.[3]
-
Conjugation of Payloads: A wide array of molecules, including fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs, can be specifically attached to the Dap side chain.
The following diagram illustrates the principle of orthogonal deprotection with Fmoc-Dap(Boc)-OH in SPPS.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Coupling: a. In a separate vessel, pre-activate a solution of this compound (3 eq.), HATU (2.85 eq.), and DIEA (6 eq.) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol describes the formation of a lactam bridge between the Dap side chain and an aspartic acid side chain.
Materials:
-
Resin-bound linear peptide containing Fmoc-Dap(Boc)-OH and Fmoc-Asp(OtBu)-OH
-
1-5% (v/v) TFA in DCM
-
Coupling reagents (e.g., PyBOP, HATU)
-
DIEA
-
DMF
Procedure:
-
Selective Boc Deprotection: Treat the resin-bound peptide with 1-5% TFA in DCM for 30 minutes. Repeat this step. Wash the resin thoroughly with DCM and DMF.
-
Selective OtBu Deprotection: Treat the resin with a cleavage cocktail that selectively removes the OtBu group while leaving the peptide on the resin (e.g., a specific concentration of TFA in DCM, which needs to be optimized for the specific resin). Wash the resin thoroughly.
-
On-Resin Cyclization: a. Swell the resin in DMF. b. Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin. c. Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the cyclization by cleaving a small sample of the resin and analyzing it by LC-MS.
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin and proceed with the final cleavage from the resin and global deprotection of any remaining side-chain protecting groups using a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its key advantage lies in the robust and reliable orthogonal protection scheme, which allows for the precise and selective modification of the peptide backbone. When compared to other diamino acids like lysine and ornithine, Dap offers a more constrained side chain, which can be advantageous for creating rigid cyclic structures and for specific SAR studies. While more complex methods like hydrocarbon stapling exist for peptide constraint, the lactam bridging enabled by this compound is a more accessible and broadly applicable strategy. By understanding the principles behind its use and following well-established protocols, researchers, scientists, and drug development professionals can leverage the unique properties of this compound to accelerate the discovery and development of novel peptide-based therapeutics and research tools.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Góngora-Benítez, M., et al. (2014). Ornithine and 2,4-diaminobutyric acid-based lipids: a comparative study of their DNA-binding and gene-transfection properties. Organic & Biomolecular Chemistry, 12(3), 473-483.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Kim, S. H., & Lim, H. S. (2018). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. In Peptide Synthesis (pp. 189-198). Humana Press, New York, NY.
- Coin, I., et al. (2013). Solid-phase synthesis of peptide-based biomaterials. Chemical Society Reviews, 42(2), 578-596.
-
MDPI. (2022). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
-
ScienceDirect. (2020). Chemical synthesis of peptides: Conventional and novel routes. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Retrieved from [Link]
-
Springer. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Retrieved from [Link]
-
PubMed Central (PMC). (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The new amino acid derivatives Fmoc-AA-OH and the commercially...*. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]
- Journal of Peptide Research. (1997). α-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Research, 49(2), 183-189.
Sources
A Senior Application Scientist's Guide to Incorporating Diaminopropionic Acid (Dap) into Peptides: A Comparative Analysis of Synthetic Strategies
Introduction: The Significance of Diaminopropionic Acid in Peptide Science
To the researchers, scientists, and drug development professionals at the forefront of peptide innovation, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic and research tool design. Among these, 2,3-diaminopropionic acid (Dap) stands out for its unique structural and functional properties. Its short side chain terminating in a primary amine offers a versatile handle for a myriad of applications, including the construction of cyclic and branched peptides, the development of pH-sensitive drug delivery vectors, and the synthesis of peptidomimetics with enhanced stability and binding affinity[1]. When incorporated into peptides, the pKa of the β-amino group is significantly lowered, making it sensitive to pH changes within the physiological range of endosomes, a property ingeniously exploited in gene delivery systems[2][3][4].
This guide provides an in-depth comparison of the two principal methodologies for introducing Dap into peptide sequences: the direct incorporation of orthogonally protected Dap building blocks during Solid-Phase Peptide Synthesis (SPPS) and the post-synthetic modification of a precursor amino acid, primarily through a dehydroalanine intermediate. We will dissect the causality behind the experimental choices for each method, evaluate their respective advantages and drawbacks, and provide detailed, field-tested protocols to empower you to make the most informed decision for your specific research objectives.
Method 1: Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most conventional and straightforward approach to incorporating Dap is through the use of an N-α-Fmoc protected Dap derivative with an orthogonally protected β-amino side chain. This method integrates seamlessly into the standard Fmoc-SPPS workflow, allowing for the precise placement of the Dap residue at any desired position within the peptide sequence.
The Principle of Orthogonal Protection
The success of this strategy hinges on the concept of orthogonal protection, wherein the protecting groups for the α-amino group (Fmoc) and the β-amino side chain are removable under distinct chemical conditions[1][5]. The Fmoc group is base-labile (cleaved by piperidine), while the side-chain protecting group is typically acid-labile or removable by other specific reagents. This ensures that the side chain remains protected throughout the iterative cycles of Fmoc deprotection and coupling, preventing unwanted branching, and is only unmasked when desired for subsequent modification or during the final cleavage from the resin[6][7].
A selection of commonly employed orthogonally protected Fmoc-Dap derivatives is presented below:
-
Fmoc-Dap(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group. It is stable to the piperidine used for Fmoc removal but is cleaved during the final trifluoroacetic acid (TFA) cocktail treatment. This is the workhorse for introducing a Dap residue that will have a free side-chain amine in the final, purified peptide.
-
Fmoc-Dap(Alloc)-OH: The allyloxycarbonyl (Alloc) group is removable under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₄)[8][9]. This allows for the selective deprotection of the Dap side chain while the peptide is still attached to the resin and other acid-labile protecting groups (like tBu, Trt) remain intact. This strategy is ideal for on-resin cyclization or side-chain modification.
-
Fmoc-Dap(Dde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is labile to hydrazine[10][11]. Similar to Alloc, Dde allows for orthogonal deprotection on-resin, enabling site-specific modifications. However, care must be taken as Dde migration has been reported under certain conditions, particularly during piperidine treatment[12].
Experimental Workflow: Direct Incorporation of Fmoc-Dap(Boc)-OH
The following diagram illustrates the standard workflow for a single coupling cycle using an orthogonally protected Dap derivative in Fmoc-SPPS.
Caption: Workflow for post-synthetic introduction of Dap via a Dha intermediate.
Performance and Considerations
Advantages:
-
Avoids Difficult Couplings: This method circumvents the potentially challenging direct coupling of a bulky, protected Dap monomer. The precursor amino acids (e.g., Fmoc-Cys(Trt)-OH) are standard reagents with well-optimized, high-efficiency coupling protocols.
-
Convergent Synthesis: The Dha-containing peptide is a versatile intermediate. It can be reacted with a variety of nucleophiles, not just ammonia, allowing for the late-stage diversification of the peptide to introduce other non-natural amino acids.[13][14]
-
Potentially More Cost-Effective: Standard precursor amino acids are generally less expensive than orthogonally protected Dap derivatives, which could be a significant factor in large-scale synthesis.
Disadvantages:
-
Multiple Additional Steps: The strategy requires several post-synthesis steps (elimination and addition), increasing the overall complexity and time of the synthesis. Each additional reaction step can potentially lower the overall yield.
-
Harsh or Specific Reaction Conditions: The conditions required for Dha formation and the subsequent Michael addition may not be compatible with all peptide sequences or protecting groups. For example, elimination reactions can be base-sensitive and may affect other parts of the peptide.[15][16][17]
-
Potential for Side Reactions: Dehydroalanine is a highly reactive intermediate. It can potentially react with other nucleophilic side chains within the peptide (e.g., Lys, Orn) if they are not adequately protected, leading to undesired cyclization or branching. The Michael addition itself may also generate side products that complicate purification.[18]
Comparative Analysis: Head-to-Head
To facilitate a direct comparison, the following table summarizes the key performance and practical metrics for both methodologies. While a single study providing a direct quantitative comparison of overall yield for the same peptide is elusive, the data presented is based on established principles of SPPS and typical efficiencies reported for the individual reaction types.
| Feature | Method 1: Direct SPPS Incorporation | Method 2: Post-Synthetic Modification (via Dha) |
| Overall Workflow Complexity | Low (Integrated into standard SPPS) | High (Multiple post-SPPS steps) |
| Typical Coupling Efficiency | >95-99% (Sequence & reagent dependent) | >99% (For standard precursor like Cys/Ser) |
| Key Orthogonal PGs | Boc (acid-labile), Alloc (Pd-labile), Dde (hydrazine-labile) | N/A for Dap; relies on precursor side chain protection (e.g., Trt for Cys) |
| Typical Overall Yield | High (Potentially reduced by difficult coupling) | Moderate (Cumulative yield over 3+ steps) |
| Crude Purity | Generally high, main impurities are deletion sequences. | More complex; potential for side products from elimination and Michael addition. |
| Flexibility for Diversification | Limited to the specific Dap derivative used. | High; Dha intermediate can react with various nucleophiles. |
| Key Potential Side Reactions | Incomplete coupling; lactam formation (PG dependent). | Dha reaction with other nucleophiles; incomplete elimination/addition. |
| Reagent Cost | High (Specialty protected Dap monomer) | Low to Moderate (Standard precursors + modification reagents) |
| Time Efficiency | High (Fewer overall steps) | Low (Multiple sequential reactions) |
Experimental Protocols
Protocol 1: Direct Coupling of Fmoc-Dap(Boc)-OH
This protocol assumes a 0.1 mmol synthesis scale on a standard Fmoc-SPPS resin (e.g., Rink Amide).
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation Solution: In a separate vial, dissolve Fmoc-Dap(Boc)-OH (170.6 mg, 0.4 mmol, 4 eq.), HBTU (148.0 mg, 0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.) and vortex immediately. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 2 hours at room temperature.
-
Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) confirms complete coupling. If the test is positive (blue/purple beads), continue coupling for another 1-2 hours or perform a second coupling (re-couple).
-
Washing: Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the next Fmoc deprotection cycle.
Protocol 2: On-Resin Conversion of Cysteine to Dap
This protocol details the post-synthetic steps starting from a fully assembled, protected peptide containing a Cys(Trt) residue on-resin (0.1 mmol scale).
Part A: Conversion of Cysteine to Dehydroalanine [19]
-
Resin Preparation: Swell the Cys(Trt)-containing peptidyl-resin in 5 mL of N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Drain the solvent.
-
Reagent Solution: Prepare a solution of 2,5-dibromohexanediamide (DBHDA) (165 mg, 0.5 mmol, 5 eq.) and DIPEA (174 µL, 1.0 mmol, 10 eq.) in 3 mL of NMP.
-
Elimination Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Take a small sample of resin (~2-3 mg), wash thoroughly with DCM, and cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Analyze the crude product by LC-MS to confirm the mass loss corresponding to the conversion of Cys to Dha (mass change of Trityl group + 34 Da).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with NMP (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL).
Part B: Michael Addition of Ammonia to Dehydroalanine
-
Resin Preparation: Swell the Dha-containing peptidyl-resin from Part A in 5 mL of anhydrous Tetrahydrofuran (THF) for 30 minutes.
-
Ammonia Solution: In a separate, sealed flask, prepare a 2 M solution of ammonia in a 1:1 mixture of THF and Methanol. (Caution: Work in a well-ventilated fume hood).
-
Addition Reaction: Add 5 mL of the ammonia solution to the resin. Seal the reaction vessel and agitate at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction completion as described in Part A, step 4. Look for the mass increase corresponding to the addition of NH₂ (+17 Da) to the Dha residue.
-
Washing: Drain the reaction vessel and wash the resin with THF (3 x 5 mL), Methanol (3 x 5 mL), and finally DCM (5 x 5 mL). Dry the resin under vacuum.
-
Final Cleavage: The Dap-containing peptide can now be cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail.
Conclusion and Recommendations
The choice between direct SPPS incorporation and post-synthetic modification for introducing diaminopropionic acid is a strategic decision dictated by the specific goals of the project, available resources, and the complexity of the target peptide.
Choose Direct SPPS Incorporation when:
-
The primary goal is the straightforward synthesis of a linear or simple cyclic peptide containing Dap.
-
Positional integrity and minimizing synthetic steps are paramount.
-
Access to automated synthesizers and the budget for specialty amino acids are available.
-
The peptide sequence is not prone to aggregation that might be exacerbated by a bulky Dap derivative.
Choose Post-Synthetic Modification via Dehydroalanine when:
-
The direct coupling of the protected Dap derivative proves to be inefficient or low-yielding for a specific sequence.
-
Late-stage diversification is a goal; the Dha intermediate can be used to generate a library of compounds with different side chains at that position.
-
Cost-effectiveness for large-scale synthesis is a major consideration, and the additional synthetic steps can be justified.
-
The peptide is robust and compatible with the conditions required for the elimination and addition reactions.
Ultimately, both pathways are powerful tools in the peptide chemist's arsenal. By understanding the underlying chemical principles and practical considerations of each, researchers can confidently and efficiently synthesize novel Dap-containing peptides to drive discovery and innovation in their respective fields.
References
-
Fmoc-Dap(Alloc)-OH. MySkinRecipes. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]
-
Abbate, V., et al. (2015). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release, 217, 204-215. [Link]
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. [Link]
-
Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. ResearchGate. [Link]
-
Zhang, W., & Li, X. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2643-2647. [Link]
-
Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC - NIH. [Link]
-
Okeley, N. M., Zhu, Y., & Van Der Donk, W. A. (2000). Facile chemoselective synthesis of dehydroalanine-containing peptides. Organic letters, 2(23), 3603–3606. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Dadova, J., et al. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. Scientific reports, 7(1), 1-8. [Link]
-
Gopi, H. N., & Suresh Babu, V. V. (2001). An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. The Journal of organic chemistry, 66(22), 7546–7549. [Link]
-
S. De, et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. [Link]
-
Cuevas-Zuviria, B., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 8(41), 15419-15433. [Link]
-
Fmoc-Dap(Dde)-OH. PubChem. [Link]
-
Rehman, M. M. U., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology (IJPRT), 8(1), 1-11. [Link]
-
Benavides, I., et al. (2021). Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. Journal of the American Chemical Society, 143(35), 14197-14205. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]
-
Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 45(6), 550-556. [Link]
-
Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications. ACS Publications. [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences. [Link]
-
Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Vapourtec. [Link]
-
Late-Stage Lipidation of Peptides via Aqueous Thiol-Michael Addition to Dehydroalanine (Dha). ResearchGate. [Link]
-
An exceptionally mild and efficient route to dehydroalanine peptides. ResearchGate. [Link]
-
Abbate, V., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. ChemBioChem, 11(9), 1266-1272. [Link]
-
Methods for converting cysteine to dehydroalanine on peptides and proteins. ResearchGate. [Link]
-
Sutherland, J. D. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(5), 2971-2983. [Link]
-
Bukovnik, U., et al. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide. Molecular pharmaceutics, 10(11), 4047–4057. [Link]
-
Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical science, 2(9), 1666-1676. [Link]
-
Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science (RSC Publishing). [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]
-
Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-Dap(Alloc)-OH [myskinrecipes.com]
- 9. Fmoc-Dap(Alloc)-OH 95% | CAS: 188970-92-5 | AChemBlock [achemblock.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. Fmoc-Dap(Dde)-OH | C28H30N2O6 | CID 135742649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 17. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Confirming DL-Fmoc-Dap(Boc)-OH Incorporation
Introduction: The Unique Challenge of Diaminopropionic Acid Integration
In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a critical step for developing novel therapeutics, probes, and biomaterials. DL-Fmoc-Dap(Boc)-OH, a diaminopropionic acid (Dap) derivative with orthogonal protecting groups, offers a versatile scaffold for introducing branching, labeling, or specific functionalities. However, its successful and unambiguous incorporation into a growing peptide chain requires a robust analytical validation strategy. This guide provides a comparative analysis of key analytical techniques, grounded in experimental evidence, to provide researchers with the tools to confidently confirm the presence and integrity of the Dap(Boc) residue.
The primary challenge with Dap(Boc) lies in its dual-amine nature. While the α-amine is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for standard solid-phase peptide synthesis (SPPS), the side-chain amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is by design but also introduces potential pitfalls such as incomplete deprotection, side-chain acylation, or modification during cleavage from the resin. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for rigorous quality control.
Comparative Analysis of Analytical Techniques
The confirmation of this compound incorporation is a multi-step process that ideally begins with on-resin monitoring and culminates in the thorough characterization of the cleaved and purified peptide. We will compare the most effective techniques for each stage: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).
Workflow for Analytical Confirmation
Figure 1: A typical analytical workflow for confirming successful peptide synthesis, from on-resin checks to final characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the cornerstone of peptide analysis, offering a rapid and high-resolution method to assess the purity of the crude peptide product after cleavage from the resin.[1]
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. Peptides are eluted from a nonpolar stationary phase (e.g., C18) by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase.[1]
-
Experimental Insight: When analyzing a Dap(Boc)-containing peptide, the chromatogram of the crude product provides the first indication of success. A major peak corresponding to the target peptide should be observed. The retention time of this peak will be influenced by the overall hydrophobicity of the peptide, which is increased by the presence of the Boc group.
-
Comparative Advantage: HPLC is unparalleled for its ability to resolve closely related impurities, such as deletion sequences (peptides lacking the Dap(Boc) residue) or peptides where the Boc group has been prematurely cleaved. These impurities will typically have different retention times. For instance, a peptide that has lost the Boc group will be more polar and elute earlier than the desired product.
-
Trustworthiness: While HPLC is excellent for purity assessment, it is not a definitive tool for identity confirmation on its own. Co-elution with a known standard can increase confidence, but it is not foolproof. Therefore, HPLC should always be coupled with mass spectrometry.[2]
Table 1: Comparison of Expected HPLC Retention Times for a Model Peptide
| Peptide Sequence | Modification | Expected Retention Time (Relative) | Rationale |
| Ac-Ala-Dap(Boc)-Gly-NH2 | Target Peptide | +++ | The Boc group significantly increases hydrophobicity. |
| Ac-Ala-Dap-Gly-NH2 | Premature Boc cleavage | ++ | Less hydrophobic than the target peptide. |
| Ac-Ala-Gly-NH2 | Deletion Sequence | + | Significantly more polar than the target peptide. |
Mass Spectrometry (MS): Unambiguous Mass Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, providing direct evidence of Dap(Boc) incorporation.[2][3]
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, electrospray ionization (ESI) is the most common technique.
-
Experimental Insight & Data:
-
LC-MS: Coupling HPLC with a mass spectrometer allows for the mass of each peak in the chromatogram to be determined. For a model peptide like Ac-Ala-Dap(Boc)-Gly-NH2, the expected monoisotopic mass is 416.22 g/mol . An observed mass of 316.17 g/mol for a significant impurity peak would strongly suggest the loss of the Boc group (100.05 g/mol ).
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements (typically <5 ppm). This level of precision allows for the determination of the elemental composition, further confirming the identity of the peptide and distinguishing it from isobaric impurities.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion of the target peptide is isolated and fragmented. The resulting fragment ions (b- and y-ions) provide sequence information. The presence of a fragment ion corresponding to Dap(Boc) or fragments containing this residue confirms its position in the sequence. For example, fragmentation of Ac-Ala-Dap(Boc)-Gly-NH2 would be expected to show a mass difference of 202.11 g/mol between adjacent y-ions, corresponding to the Dap(Boc) residue.
-
-
Trustworthiness: A combination of RP-HPLC and MS is highly effective for the efficient characterization of synthetic peptides.[2]
Table 2: Expected Mass Spectrometry Data for Ac-Ala-Dap(Boc)-Gly-NH2
| Analytical Technique | Expected Value (m/z) | Information Gained |
| LC-MS | [M+H]+ = 417.23 | Confirmation of gross molecular weight. |
| HRMS | [M+H]+ = 417.2275 | High-accuracy mass confirms elemental composition. |
| MS/MS (y-ion series) | y2 = 259.15, y1 = 75.05 | Confirms the C-terminal sequence and the mass of the Dap(Boc) residue. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While often considered a more involved technique, NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in the peptide, offering definitive structural confirmation.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. For peptides, 1H and 13C NMR are most common.
-
Experimental Insight:
-
1H NMR: The most direct evidence for the Boc group's presence is a large singlet peak in the aliphatic region of the 1H NMR spectrum, typically around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The integration of this peak should correspond to nine protons relative to other protons in the peptide.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to trace the connectivity of protons within each amino acid residue, confirming the structure of the Dap side chain. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing further structural validation.[4]
-
-
Comparative Advantage: Unlike MS, which provides information about the overall mass and sequence, NMR can reveal subtle structural details, such as the conformation of the peptide and the integrity of the protecting groups.[5][6] It is the only technique that can definitively prove the structure of the incorporated residue.
-
Trustworthiness: NMR data, when fully assigned, is considered irrefutable proof of structure.
Amino Acid Analysis (AAA): Quantitative Compositional Verification
Amino Acid Analysis is a destructive but powerful technique for determining the relative abundance of each amino acid in the peptide.
-
Principle: The peptide is hydrolyzed into its constituent amino acids, which are then separated, derivatized, and quantified, typically by HPLC with UV or fluorescence detection.
-
Experimental Insight: Standard acid hydrolysis conditions (e.g., 6N HCl at 110°C) will cleave the Boc group from the Dap residue. Therefore, the analysis will show the presence of diaminopropionic acid.
-
Comparative Advantage: AAA provides accurate stoichiometric information. If the peptide sequence contains one Dap residue and, for example, two alanine residues, the AAA results should show a 1:2 ratio of Dap to Ala. This confirms that the Dap residue was incorporated and not lost during synthesis or purification.
-
Trustworthiness: AAA is a highly reliable and quantitative method for confirming the amino acid composition of a peptide. However, it does not provide sequence information or confirm the presence of the Boc group on the final product. It is best used in conjunction with MS and NMR.
Experimental Protocols
Protocol 1: Crude Peptide Analysis by LC-MS
-
Sample Preparation: Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.[7]
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.[8]
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Scan Range: 100-2000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: Integrate the peaks in the UV chromatogram to assess purity. Analyze the mass spectrum of the major peak to confirm the molecular weight of the target peptide.
Protocol 2: High-Resolution MS/MS for Sequence Verification
-
Sample Preparation: Use a purified fraction of the peptide from HPLC, diluted to approximately 10 µM in 50% acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire a high-resolution full scan to determine the accurate mass of the precursor ion.
-
MS2 Scan (Fragmentation): Isolate the precursor ion corresponding to the target peptide and fragment it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Use sequencing software to analyze the fragment ion spectrum. Identify the b- and y-ion series to confirm the amino acid sequence and pinpoint the location of the Dap(Boc) residue.
Conclusion and Recommendations
Confirming the successful incorporation of this compound is a critical quality control step that necessitates a multi-faceted analytical approach. While RP-HPLC provides an excellent initial assessment of purity and LC-MS offers a quick confirmation of molecular weight, these techniques alone are insufficient for unambiguous validation.
For a robust and trustworthy confirmation, we recommend the following workflow:
-
Initial Screening: Use LC-MS on the crude product to verify the presence of the target peptide and identify major impurities, such as deletion sequences or prematurely deprotected products.
-
Definitive Identification: Obtain high-resolution MS and MS/MS data on the purified peptide to confirm the elemental composition and amino acid sequence.
-
Ultimate Structural Proof: For novel compounds or when absolute certainty is required, 1D and 2D NMR spectroscopy is the gold standard for structural elucidation, providing irrefutable evidence of the Boc group's integrity and the overall peptide structure.
-
Quantitative Verification: Employ Amino Acid Analysis to confirm the correct stoichiometric incorporation of the Dap residue.
By integrating these techniques, researchers can be confident in the quality and identity of their Dap(Boc)-containing peptides, ensuring the reliability and reproducibility of their downstream applications.
References
-
Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science, 16(7), 329–342. [Link]
- Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. In Peptide-Based Drug Design (pp. 1-31). Humana Press.
-
King's College London Research Portal. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]
-
KnE Publishing. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Retrieved from [Link]
-
Oxford Global. (2022). Peptides Congress: Market Trends and Industry Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the amino acids (Dap and ΔAla) and the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling.... Retrieved from [Link]
-
Science.gov. (n.d.). d-amino acid-containing peptides: Topics by Science.gov. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Orthogonal Strategies in SPPS: DL-Fmoc-Dap(Boc)-OH vs. Fmoc-Dap(Mtt)-OH
Introduction: The Strategic Imperative of Side-Chain Protection in Modern Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) is a cornerstone of advanced peptide design. The additional primary amine on the β-carbon of Dap provides a versatile handle for constructing complex architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates.[1] However, this enhanced functionality necessitates a sophisticated and robust orthogonal protection strategy to prevent undesired side reactions and ensure the selective modification of the Dap side chain.[2]
The choice of protecting group for the β-amino function is a critical decision that dictates the entire synthetic route, influencing both the flexibility of on-resin modifications and the conditions of the final cleavage. This guide provides an in-depth technical comparison of two widely used Nα-Fmoc protected Dap derivatives: DL-Fmoc-Dap(Boc)-OH and Fmoc-Dap(Mtt)-OH . We will dissect their chemical properties, evaluate their performance in standard SPPS protocols, and provide field-proven insights to guide researchers in selecting the optimal building block for their specific application.
A crucial initial consideration is the stereochemistry of the building block. The designation "DL" in This compound indicates the use of a racemic mixture of both the D- and L-isomers. Incorporating a racemic amino acid into a peptide sequence will result in the synthesis of two distinct diastereomers, which can be challenging or impossible to separate by standard HPLC. For most biological applications where stereospecificity is paramount, the enantiomerically pure Fmoc-L-Dap(Boc)-OH is the required reagent.[3][4] This guide will primarily focus on the L-isomers for a direct comparison of the protecting group strategies, but researchers should remain vigilant about the stereochemical purity of their starting materials.
Part 1: Chemical Properties and Strategic Rationale
The fundamental difference between the Boc and Mtt protecting groups lies in their acid lability. This distinction is the basis for their divergent strategic applications in SPPS.[]
Fmoc-L-Dap(Boc)-OH: The Robust Standard for Final Deprotection
The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group. In the context of an Fmoc/tBu orthogonal strategy, the Nα-Fmoc group is removed with a base (typically piperidine) at each cycle, while the side-chain Boc group remains stable.[6] It is only removed under the strongly acidic conditions of the final cleavage cocktail (e.g., 95% Trifluoroacetic Acid - TFA), concurrently with other side-chain protecting groups (like tBu, Trt) and cleavage from the resin.[7]
-
Strategic Application: This derivative is ideal when the β-amino group of Dap needs to be unmasked only at the very end of the synthesis to yield a free amine in the final peptide. It is also used when an orthogonal modification is planned for the Dap side-chain, but this modification involves a base-labile protecting group. For example, one could selectively remove a different, more labile group elsewhere in the peptide while the Dap(Boc) remains protected.
Fmoc-L-Dap(Mtt)-OH: The Specialist for On-Resin Side-Chain Modification
The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups and is characterized by its extreme acid sensitivity.[8] It can be selectively cleaved on the solid support using a very dilute acid solution, typically 1-2% TFA in dichloromethane (DCM), often with a scavenger like triisopropylsilane (TIS) present.[9] These exceptionally mild conditions leave acid-labile tBu groups, the Boc group, and common acid-cleavable resin linkers (like Wang or Rink Amide) completely intact.[10]
-
Strategic Application: Fmoc-L-Dap(Mtt)-OH is the reagent of choice for the on-resin synthesis of branched peptides or for the site-specific attachment of molecules to the Dap side chain. The workflow involves synthesizing the main peptide chain, selectively deprotecting the Mtt group with mild acid, and then building a second peptide chain or conjugating a molecule onto the newly liberated β-amino group.[2]
Part 2: Comparative Performance and Experimental Data
The theoretical advantages of each protecting group must be weighed against their practical performance in the lab, including coupling efficiency and potential side reactions.
| Feature | This compound | Fmoc-L-Dap(Mtt)-OH |
| Stereochemistry | Racemic (Diastereomeric peptide products) | Enantiopure (L-isomer) |
| Side-Chain Cleavage | Strong Acid (e.g., 95% TFA) | Mild Acid (e.g., 1-2% TFA in DCM) |
| Orthogonality | Orthogonal to base-labile groups. | Orthogonal to base-labile and moderately acid-labile (tBu, Boc) groups. |
| Primary Use Case | Introduction of a terminal β-amino group. | On-resin side-chain elongation (branching) or modification. |
| Coupling Efficiency | Generally high, consistent with standard Fmoc-amino acids. | Can be abnormally low due to a significant side reaction.[10] |
| Key Side Reaction | Alkylation during final cleavage: Carbocations generated from Boc deprotection can modify nucleophilic residues (Trp, Met, Cys). Requires scavengers.[11][12] | Lactamization during coupling: Intramolecular cyclization to form a stable lactam, preventing coupling. Requires specialized protocols.[13] |
Critical Side Reaction: The Challenge of Fmoc-Dap(Mtt)-OH Coupling
Research has shown that Fmoc-Dap(Mtt)-OH has a high propensity to undergo an intramolecular cyclization during the activation step of coupling, forming a stable γ-lactam.[13] This side reaction consumes the activated amino acid, leading to very poor or no coupling efficiency onto the growing peptide chain. This issue is particularly pronounced with standard carbodiimide or uronium-based coupling reagents (like HBTU/HATU) that involve a pre-activation step.
Mitigation Strategy: To achieve successful incorporation, a coupling protocol that avoids a pre-activation step is recommended. The use of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent without any pre-incubation time has been shown to overcome this lactamization and achieve complete coupling.[10] However, this may require longer reaction times or multiple couplings and adds cost and complexity to the synthesis.
Critical Side Reaction: The Perils of Final Cleavage with Dap(Boc)
While the incorporation of Fmoc-Dap(Boc)-OH is generally straightforward, challenges can arise during the final deprotection step. The strong acid (e.g., 95% TFA) required to remove the Boc group also cleaves all other tert-butyl based protecting groups, generating a high concentration of reactive tert-butyl carbocations.[11] These electrophilic species can irreversibly modify sensitive amino acid side chains, particularly the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, leading to significant impurities.
Mitigation Strategy: The use of a "scavenger cocktail" during cleavage is mandatory.[12] Scavengers are nucleophilic reagents that efficiently trap the carbocations before they can react with the peptide. A common and effective cocktail is Reagent B: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).
Part 3: Experimental Protocols
The following are detailed, validated protocols for the selective deprotection of the Mtt group and the global deprotection of a peptide containing a Dap(Boc) residue.
Protocol 1: Selective On-Resin Cleavage of the Mtt Group
This protocol describes the removal of the Mtt group from the Dap side chain while the peptide remains attached to the resin with all other protecting groups intact.
Materials:
-
Peptide-resin containing Fmoc-Dap(Mtt)-OH residue
-
Deprotection Solution: 1% (v/v) TFA, 2% (v/v) TIS in DCM
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Add the Deprotection Solution (approx. 10 mL per gram of resin) to the resin.
-
Agitate gently at room temperature. Monitor the reaction by taking a few resin beads every 15-30 minutes, washing them with DCM, and adding a drop of concentrated TFA. A bright orange/yellow color indicates the presence of the Mtt cation, signifying that cleavage is occurring. Continue treatment until the color test is negative upon addition of fresh deprotection solution. Total time is typically 1-2 hours, performed in repeated short treatments (e.g., 8 x 15 min).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5x).
-
Wash the resin with DMF (3x).
-
Neutralize the resin with the Neutralization Solution (2 x 5 minutes).
-
Wash the resin thoroughly with DMF (5x).
-
The resin is now ready for subsequent coupling onto the free Dap side-chain amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Dap(Mtt)-OH [myskinrecipes.com]
- 3. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. Fmoc-Dap(Boc) [bapeks.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc-Dap(Mtt)-OH, 654670-89-0, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
A Comparative Guide to Side Reactions of DL-Fmoc-Dap(Boc)-OH and Fmoc-Dap(Dde)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Diaminopropionic acid (Dap) is a particularly versatile building block, offering a primary amino group on its side chain for various modifications, including branching, cyclization, and the attachment of payloads. The success of these endeavors hinges on a robust orthogonal protection strategy to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS).
This guide provides an in-depth, objective comparison of the side reactions associated with two commonly used orthogonally protected Dap derivatives: DL-Fmoc-Dap(Boc)-OH and Fmoc-Dap(Dde)-OH. By understanding the underlying chemical principles and having access to validated experimental protocols, researchers can make informed decisions to optimize their synthetic strategies, leading to higher purity and yield of the target peptides.
Introduction to the Contenders: Fmoc-Dap(Boc)-OH and Fmoc-Dap(Dde)-OH
Both this compound and Fmoc-Dap(Dde)-OH are designed for use in Fmoc-based SPPS. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation using a mild base, typically piperidine. The key difference lies in the protection of the β-amino group of the Dap side chain.
-
This compound utilizes the acid-labile tert-butyloxycarbonyl (Boc) group. This strategy is considered orthogonal as the Boc group is stable to the basic conditions used for Fmoc removal, and is typically cleaved during the final trifluoroacetic acid (TFA) treatment.[1]
-
Fmoc-Dap(Dde)-OH employs the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine.[2] This offers an alternative orthogonal protection scheme, as the Dde group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.
While both derivatives offer orthogonal protection, the choice between them can significantly impact the prevalence and nature of side reactions encountered during synthesis.
Comparative Analysis of Side Reactions
The following sections detail the primary side reactions associated with each protecting group, supported by mechanistic insights and experimental considerations.
Fmoc-Dap(Dde)-OH: The Challenge of Dde Migration
The principal side reaction associated with the Dde group is its propensity to migrate from one amino group to another, particularly in the presence of piperidine used for Fmoc deprotection.[2]
Mechanism of Dde Migration:
The migration of the Dde group is a significant concern as it can lead to the scrambling of the protecting group's position within the peptide chain, resulting in a heterogeneous mixture of products. This migration is believed to occur via a nucleophilic attack of a free amino group on the Dde-protected amine. The piperidine used for Fmoc deprotection can accelerate this process by forming an unstable piperidine-Dde adduct, which is more susceptible to nucleophilic attack.[2] This can occur both intramolecularly and intermolecularly between peptide chains on the same resin bead.[2]
Mitigation Strategies for Dde Migration:
-
Use of Alternative Bases for Fmoc Deprotection: Replacing piperidine with a less nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to prevent Dde migration.[2] A short treatment time with 2% DBU in DMF is effective for Fmoc removal without inducing significant Dde migration.[2]
-
Employing Sterically Hindered Dde Analogs: The use of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group significantly reduces the incidence of migration. However, the removal of the ivDde group can be more challenging, sometimes requiring higher concentrations of hydrazine.
This compound: Navigating Acid-Labile Side Reactions
The side reactions associated with the Boc group are primarily linked to its acid lability. While generally stable to the basic conditions of Fmoc deprotection, two main areas of concern are premature cleavage and side reactions during final TFA cleavage.
1. Premature Boc Deprotection:
Although the Boc group is designed to be stable to piperidine, prolonged exposure or the use of stronger bases for Fmoc deprotection can lead to some degree of premature Boc removal. This would expose the β-amino group of Dap, which could then react with the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptides.
2. Side Reactions During Final TFA Cleavage:
The most significant side reactions associated with the Boc group occur during the final cleavage of the peptide from the resin using strong acids like TFA. The cleavage of the Boc group generates a reactive tert-butyl cation.[3]
Mechanism of tert-butylation:
The electrophilic tert-butyl cation can attack nucleophilic side chains of certain amino acids, most notably tryptophan (Trp) and methionine (Met), leading to the formation of tert-butylated side products.[3] This results in a modification of the peptide sequence and can complicate purification.
Mitigation Strategies for tert-butylation:
The most effective way to prevent tert-butylation is to use scavengers in the TFA cleavage cocktail.[4] These are molecules that are more nucleophilic than the amino acid side chains and will preferentially react with the tert-butyl cations.
-
Common Scavengers: A widely used scavenger cocktail is a mixture of water and triisopropylsilane (TIS). Other scavengers like thioanisole or 1,2-ethanedithiol (EDT) can also be employed, especially when dealing with peptides containing arginine or cysteine residues.[4]
Other Potential Side Reactions for Dap Derivatives
Beyond the specific side reactions of the protecting groups, the inherent structure of diaminopropionic acid can lead to other unwanted products.
Lactam Formation:
The side-chain amino group of Dap can undergo intramolecular cyclization with a backbone carbonyl group, particularly under basic conditions, to form a five-membered lactam ring. While Dap is less prone to this than its longer-chain homologs like diaminobutyric acid (Dab) and ornithine (Orn), it remains a potential side reaction that can cap the growing peptide chain. Proper protection of the side-chain amino group throughout the synthesis is crucial to prevent this.
Data Summary and Comparison
| Side Reaction | This compound | Fmoc-Dap(Dde)-OH |
| Primary Concern | tert-butylation of sensitive residues during final cleavage. | Dde group migration during Fmoc deprotection. |
| Conditions Triggering Side Reaction | Strong acid (TFA) for final cleavage. | Base (especially piperidine) for Fmoc deprotection. |
| Consequence | Modification of peptide sequence, difficult purification. | Scrambling of protecting group, product heterogeneity. |
| Primary Mitigation Strategy | Use of scavengers (e.g., TIS, water) in cleavage cocktail. | Use of alternative base (e.g., DBU) for Fmoc deprotection or a more hindered protecting group (ivDde). |
| Orthogonality | Orthogonal to base-labile groups (Fmoc). | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |
Experimental Protocols for Comparative Analysis
To empirically evaluate the performance of this compound and Fmoc-Dap(Dde)-OH and the extent of their respective side reactions, the following experimental workflow can be employed.
Protocol 1: Synthesis of a Model Peptide to Assess Dde Migration
This protocol is designed to create a scenario where Dde migration is likely to occur and can be readily detected.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Synthesis of a Lysine-Containing Peptide: Synthesize a short peptide containing a lysine residue with an unprotected side chain (e.g., Ac-Ala-Lys-Ala-).
-
Incorporation of Fmoc-Dap(Dde)-OH: Couple Fmoc-Dap(Dde)-OH to the N-terminus of the peptide.
-
Fmoc Deprotection (Test Condition): Treat the resin-bound peptide with 20% piperidine in DMF for an extended period (e.g., 2 hours) to induce Dde migration.
-
Cleavage and Analysis: Cleave the peptide from the resin using a standard TFA cocktail. Analyze the crude product by RP-HPLC and LC-MS to detect the presence of the peptide with the Dde group migrated to the lysine side chain.
Protocol 2: Synthesis of a Tryptophan-Containing Peptide to Assess tert-butylation
This protocol is designed to evaluate the effectiveness of scavengers in preventing tert-butylation.
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Synthesis of a Tryptophan-Containing Peptide: Synthesize a short peptide containing a tryptophan residue (e.g., Ac-Ala-Trp-Ala-).
-
Incorporation of this compound: Couple this compound to the N-terminus of the peptide.
-
Cleavage without Scavengers: Cleave a portion of the resin-bound peptide using 95% TFA / 5% water.
-
Cleavage with Scavengers: Cleave another portion of the resin-bound peptide using 95% TFA / 2.5% water / 2.5% TIS.
-
Analysis: Analyze the crude products from both cleavage conditions by RP-HPLC and LC-MS. Compare the amount of the tert-butylated tryptophan side product in each sample.
Conclusion and Recommendations
The choice between this compound and Fmoc-Dap(Dde)-OH is not merely a matter of preference but a critical decision that should be guided by the specific requirements of the synthetic target and the overall protection strategy.
-
This compound is a robust and widely used reagent. The primary side reaction of tert-butylation is well-understood and can be effectively suppressed with the use of appropriate scavengers. It is an excellent choice for routine synthesis and when the final deprotection with strong acid is compatible with the target peptide.
-
Fmoc-Dap(Dde)-OH offers an additional layer of orthogonality, which is particularly valuable for the synthesis of complex peptides requiring on-resin side-chain modifications. However, researchers must be vigilant about the potential for Dde migration. The use of DBU for Fmoc deprotection or the more stable ivDde analog is strongly recommended to ensure the integrity of the final product.
By carefully considering the potential side reactions and implementing the mitigation strategies outlined in this guide, researchers can harness the full potential of these valuable building blocks to advance their scientific objectives.
References
-
Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135742649, Fmoc-Dap(Dde)-OH. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Tetrahedron Letters, 38(42), 7479-7482. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Bibliomed. (2020). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2015). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubMed. (2000). Strategies for the synthesis of labeled peptides. Retrieved from [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]
-
PubMed Central (PMC). (2010). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed. (1990). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Retrieved from [Link]
Sources
A Comparative Performance Analysis for Peptide Synthesis: Boc-Dap(Fmoc)-OH versus Fmoc-Dap(Boc)-OH
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design and discovery. L-2,3-Diaminopropionic acid (Dap) is a particularly valuable building block, offering a primary amine on its side chain for a myriad of applications, including peptide cyclization, branching, and the attachment of payloads or labels. The successful integration of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy. Two of the most common commercially available derivatives for this purpose are N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) and N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH).
The Principle of Orthogonality: A Tale of Two Strategies
The choice between Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH is fundamentally a choice between two orthogonal protection schemes, each tailored to a specific SPPS workflow.[1]
-
Boc-Dap(Fmoc)-OH is designed for Boc-based SPPS . In this strategy, the temporary N-α-Boc group is removed at each cycle using a moderately strong acid, such as trifluoroacetic acid (TFA), while the permanent N-β-Fmoc group remains intact.[2] The Fmoc group can then be selectively cleaved on-resin using a base, typically piperidine, to unmask the side-chain amine for further modification.[3]
-
Fmoc-Dap(Boc)-OH is the reagent of choice for Fmoc-based SPPS . Here, the base-labile N-α-Fmoc group is removed in each cycle with piperidine.[] The acid-labile N-β-Boc group on the side chain is stable to these conditions and is typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail (e.g., TFA-based).[][5]
dot graph TD { subgraph Boc-SPPS Workflow with Boc-Dap(Fmoc)-OH A[Resin] -->|Couple first AA| B(AA1-Resin); B --> C{Boc Deprotection (TFA)}; C --> D[H-AA1-Resin]; D -->|Couple Boc-Dap(Fmoc)-OH| E(Boc-Dap(Fmoc)-AA1-Resin); E --> F{Boc Deprotection (TFA)}; F --> G[H-Dap(Fmoc)-AA1-Resin]; G -->|Couple next Boc-AA| H(Boc-AA3-Dap(Fmoc)-AA1-Resin); H --> I{...}; I --> J[Final Peptide-Resin]; J -->|Optional: On-resin Fmoc Deprotection (Piperidine)| K(Side-chain deprotected Peptide-Resin); K -->|Modification| L(Modified Peptide-Resin); L -->|Final Cleavage (HF or TFMSA)| M(Purified Modified Peptide); J -->|Final Cleavage (HF or TFMSA)| N(Purified Peptide with Fmoc on Dap); end }
Workflow for incorporating Boc-Dap(Fmoc)-OH in Boc-SPPS.
dot graph TD { subgraph Fmoc-SPPS Workflow with Fmoc-Dap(Boc)-OH A[Resin] -->|Couple first Fmoc-AA| B(Fmoc-AA1-Resin); B --> C{Fmoc Deprotection (Piperidine)}; C --> D[H-AA1-Resin]; D -->|Couple Fmoc-Dap(Boc)-OH| E(Fmoc-Dap(Boc)-AA1-Resin); E --> F{Fmoc Deprotection (Piperidine)}; F --> G[H-Dap(Boc)-AA1-Resin]; G -->|Couple next Fmoc-AA| H(Fmoc-AA3-Dap(Boc)-AA1-Resin); H --> I{...}; I --> J[Final Peptide-Resin]; J -->|Final Cleavage & Deprotection (TFA)| K(Purified Peptide); end }
Workflow for incorporating Fmoc-Dap(Boc)-OH in Fmoc-SPPS.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below. These properties can influence their handling, storage, and solubility in solvents commonly used in peptide synthesis.
| Property | Boc-Dap(Fmoc)-OH | DL-Fmoc-Dap(Boc)-OH |
| CAS Number | 122235-70-5[6] | 162558-25-0[7] |
| Molecular Formula | C₂₃H₂₆N₂O₆[6] | C₂₃H₂₆N₂O₆[7] |
| Molecular Weight | 426.46 g/mol [6] | 426.46 g/mol [7] |
| Appearance | White to off-white solid[8] | White to off-white solid |
| Solubility | Soluble in DMF[8] | Soluble in DMF |
| Storage | 2-8°C, sealed in dry conditions[8] | 2-8°C, sealed in dry conditions[7] |
Performance Evaluation: A Comparative Analysis
Coupling Efficiency
The efficiency of the coupling reaction is paramount to achieving a high yield of the desired full-length peptide.[9][10] Incomplete coupling at any stage of the synthesis leads to the formation of deletion sequences, which can be challenging to separate from the target peptide. Several factors can influence coupling efficiency, including steric hindrance, the choice of coupling reagents, and the potential for aggregation of the growing peptide chain.[11]
While direct quantitative comparisons of the coupling efficiency of Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH are scarce, we can infer potential differences based on their structures. The bulky Fmoc and Boc protecting groups can present steric challenges. In the case of Boc-Dap(Fmoc)-OH , the larger Fmoc group is on the side chain, further away from the reacting carboxyl group. Conversely, for Fmoc-Dap(Boc)-OH , the bulky Fmoc group is on the α-amino group, in closer proximity to the site of activation and coupling. This could potentially lead to slightly lower coupling efficiency for Fmoc-Dap(Boc)-OH, particularly in sterically hindered sequences. However, with the use of modern, highly efficient coupling reagents such as HATU or HBTU, this difference may be negligible in many cases.
| Parameter | Boc-Dap(Fmoc)-OH | This compound |
| Expected Coupling Efficiency | >99% (with appropriate coupling reagents)[2] | >99% (with appropriate coupling reagents) |
| Potential for Steric Hindrance | Lower at the carboxyl group, higher on the side chain. | Higher at the carboxyl group due to α-Fmoc group. |
| Recommended Coupling Reagents | HBTU, HATU, PyBOP[12] | HBTU, HATU, PyBOP |
Racemization
Maintaining the stereochemical integrity of the chiral center is critical for the biological activity of the final peptide. Racemization, or epimerization, can occur during the activation of the amino acid for coupling.[12] The propensity for racemization is influenced by the amino acid itself, the type of protecting group, the coupling reagents, and the reaction conditions.
The position of the electron-withdrawing protecting groups could theoretically influence the acidity of the α-proton and thus the susceptibility to racemization. However, both Boc and Fmoc are urethane-type protecting groups, which are known to effectively suppress racemization compared to other types of N-α-protecting groups. While specific comparative data for these two Dap derivatives is not available, the risk of significant racemization for both compounds is generally considered low when using standard coupling protocols, especially with the addition of racemization-suppressing additives like HOBt or Oxyma.
| Parameter | Boc-Dap(Fmoc)-OH | This compound |
| Expected Racemization | Low with standard coupling protocols | Low with standard coupling protocols |
| Influencing Factors | Coupling reagent, activation time, temperature, base | Coupling reagent, activation time, temperature, base |
| Mitigation Strategies | Use of additives (HOBt, Oxyma), optimized coupling times | Use of additives (HOBt, Oxyma), optimized coupling times |
Side Reactions
The bifunctional nature of Dap introduces the possibility of specific side reactions, most notably intramolecular cyclization to form a lactam. This is more likely to occur if the side-chain amino group is deprotected prematurely or under basic conditions.
-
Lactam Formation: For Boc-Dap(Fmoc)-OH , the side-chain Fmoc group is stable during the acidic Boc deprotection steps. However, if on-resin deprotection of the Fmoc group is performed, the resulting free side-chain amine could potentially undergo cyclization, especially if the subsequent coupling step is slow. For Fmoc-Dap(Boc)-OH , the side-chain Boc group is stable to the basic conditions of Fmoc deprotection, minimizing the risk of lactam formation during the main SPPS cycles. The risk would only arise during the final cleavage if the conditions are not optimized. A study on the structurally similar Fmoc-Dab(Mtt)-OH highlighted its propensity for rapid lactamization under various coupling conditions, suggesting that the potential for this side reaction in protected diaminoprpionic/butyric acid derivatives should not be underestimated.[13]
-
Diketopiperazine Formation: This side reaction is more common in Fmoc-SPPS at the dipeptide stage. While not specific to Dap, the use of Fmoc-Dap(Boc)-OH in an Fmoc-based strategy may carry a slightly higher risk of diketopiperazine formation compared to the use of Boc-Dap(Fmoc)-OH in a Boc-based strategy, especially if Dap is the second amino acid in the sequence.
| Side Reaction | Boc-Dap(Fmoc)-OH | This compound |
| Lactam Formation | Possible after on-resin Fmoc deprotection | Low risk during SPPS cycles; potential during final cleavage |
| Diketopiperazine Formation | Lower risk (characteristic of Boc-SPPS) | Higher risk (characteristic of Fmoc-SPPS) |
| Tert-butylation | Possible during final cleavage (general to Boc-SPPS)[12] | Possible during final cleavage (general to side-chain Boc deprotection) |
Experimental Protocols for a Head-to-Head Comparison
To provide definitive, quantitative data on the performance of these two derivatives, a direct comparative study is recommended. The following protocols outline a standardized experimental workflow for such a comparison.
Synthesis of a Model Peptide
A short model peptide, for example, Ac-Ala-Dap-Ala-NH₂, should be synthesized using both Boc-SPPS with Boc-Dap(Fmoc)-OH and Fmoc-SPPS with Fmoc-Dap(Boc)-OH.
a) Boc-SPPS Protocol for Ac-Ala-Boc-Dap(Fmoc)-Ala-NH₂:
-
Resin: Start with Rink Amide resin.
-
First Amino Acid Coupling: Couple Boc-Ala-OH to the resin using standard coupling procedures (e.g., HBTU/DIEA in DMF).
-
Boc Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize with 10% DIEA in DMF.
-
Second Amino Acid Coupling: Couple Boc-Dap(Fmoc)-OH using HBTU/DIEA in DMF.
-
Boc Deprotection and Neutralization: Repeat steps 3 and 4.
-
Third Amino Acid Coupling: Couple Boc-Ala-OH.
-
Boc Deprotection and Neutralization: Repeat steps 3 and 4.
-
Acetylation: Acetylate the N-terminus with acetic anhydride/DIEA in DMF.
-
Cleavage: Cleave the peptide from the resin and remove the Boc and other side-chain protecting groups (if any) using a suitable cleavage cocktail (e.g., Reagent K). Note that the Fmoc group will remain on the Dap side chain.
-
Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine purity and yield.
b) Fmoc-SPPS Protocol for Ac-Ala-Fmoc-Dap(Boc)-Ala-NH₂:
-
Resin: Start with Rink Amide resin.
-
First Amino Acid Coupling: Couple Fmoc-Ala-OH to the resin.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Dap(Boc)-OH using HBTU/DIEA in DMF.
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling: Couple Fmoc-Ala-OH.
-
Fmoc Deprotection: Repeat step 3.
-
Acetylation: Acetylate the N-terminus.
-
Cleavage: Cleave the peptide and remove the Boc side-chain protecting group simultaneously using a TFA-based cleavage cocktail.
-
Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry.
dot graph TD { subgraph Comparative Experimental Workflow A[Start with same resin and scale] --> B{Synthesize Ac-Ala-Dap-Ala-NH₂}; B --> C[Boc-SPPS with Boc-Dap(Fmoc)-OH]; B --> D[Fmoc-SPPS with Fmoc-Dap(Boc)-OH]; C --> E{Cleavage}; D --> F{Cleavage}; E --> G[RP-HPLC & MS Analysis]; F --> H[RP-HPLC & MS Analysis]; G --> I(Compare Yield and Purity); H --> I; I --> J{Chiral Analysis}; J --> K[Hydrolyze Peptides]; K --> L[Derivatize with Marfey's Reagent]; L --> M[RP-HPLC Analysis of Diastereomers]; M --> N(Compare Racemization Rates); end }
Workflow for the comparative evaluation of the two Dap derivatives.
Analysis of Coupling Efficiency and Purity
The crude peptides from both syntheses should be analyzed by analytical RP-HPLC. The integration of the main product peak will give a quantitative measure of the purity and, by extension, the overall efficiency of the synthesis. Mass spectrometry should be used to confirm the identity of the main product and any major impurities.
Chiral Purity Analysis
To quantify the extent of racemization, the purified peptides should be subjected to chiral analysis.[14]
-
Acid Hydrolysis: The peptide is completely hydrolyzed to its constituent amino acids using 6N DCl in D₂O. The use of deuterated acid and solvent helps to distinguish racemization that occurs during synthesis from that which may occur during hydrolysis.[15]
-
Derivatization: The amino acid hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This creates diastereomeric derivatives of the D- and L-amino acids.
-
RP-HPLC Analysis: The diastereomers are then separated and quantified by RP-HPLC. The ratio of the D-Dap derivative to the L-Dap derivative provides a precise measure of the racemization that occurred during the synthesis.
Conclusion and Recommendations
Both Boc-Dap(Fmoc)-OH and Fmoc-Dap(Boc)-OH are indispensable reagents for the incorporation of diaminopropionic acid into synthetic peptides, each with its own strategic advantages depending on the chosen SPPS methodology.
-
Boc-Dap(Fmoc)-OH is the logical choice for researchers working within a Boc-SPPS framework . Its key advantage lies in the ability to perform on-resin, orthogonal deprotection of the side-chain amine for further modifications.
-
Fmoc-Dap(Boc)-OH is the standard for Fmoc-SPPS . It offers the benefits of the milder Fmoc chemistry for chain elongation and is compatible with the vast majority of commercially available Fmoc-protected amino acids.
From a performance perspective, and in the absence of direct comparative data, the differences in coupling efficiency and racemization are likely to be minor when using optimized protocols and modern reagents. The choice of derivative should therefore be primarily dictated by the overall synthetic strategy and the desired end-goal for the Dap side chain. For syntheses requiring high levels of stereochemical purity, a rigorous analysis using the described chiral purity protocol is strongly recommended for either derivative. Ultimately, a well-executed synthesis with careful monitoring and purification will be the key determinant in obtaining a high-quality Dap-containing peptide.
References
- A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis. (2025). BenchChem.
- T boc fmoc protocols in peptide synthesis. (n.d.). SlideShare.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). BenchChem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- BOC-DAP(FMOC)-OH | 122235-70-5. (2025). ChemicalBook.
- Common side reactions with Boc-Dap-OH and how to prevent them. (2025). BenchChem.
- Boc-Dap-OH | C8H16N2O4 | CID 2755946. (n.d.). PubChem.
- Why Fmoc-Protected Amino Acids Domin
- BOC-DAP(FMOC)-OH. (n.d.). ChemicalBook.
- Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0. (n.d.). Sigma-Aldrich.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Royal Society of Chemistry.
- Fmoc-Dap-OH = 97.0 HPLC 181954-34-7. (n.d.). Sigma-Aldrich.
- Fmoc-Dap(Boc)-OH. (n.d.). RayBiotech.
- Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. (n.d.). Almac.
- FMOC-Dap(Boc)-OH. (n.d.). Biomol.
- BOC-DAP(FMOC)-OH Three Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed.
- Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. (n.d.). PMC.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (n.d.).
- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. (2020). Gyros Protein Technologies.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applic
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC-DAP(FMOC)-OH | 122235-70-5 [chemicalbook.com]
- 7. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. BOC-DAP(FMOC)-OH price,buy BOC-DAP(FMOC)-OH - chemicalbook [chemicalbook.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. almacgroup.com [almacgroup.com]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DL-Fmoc-Dap(Boc)-OH
This guide provides essential safety and logistical information for the proper disposal of DL-Fmoc-Dap(Boc)-OH and its associated waste streams. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the responsible management of all chemical reagents. This document is structured to provide a clear, logical, and scientifically grounded framework for handling this specific amino acid derivative, ensuring compliance and safety within your laboratory.
Foundational Safety & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 162558-25-0) is a protected amino acid commonly used in solid-phase peptide synthesis (SPPS)[1][2]. While some Safety Data Sheets (SDS) classify this compound as not hazardous under GHS regulations, others indicate potential for skin irritation, serious eye irritation, and respiratory irritation, as well as being harmful if swallowed[3]. Furthermore, some suppliers assign it a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water[1].
Causality of Precaution: This discrepancy in hazard classification necessitates a conservative approach. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be adopted. Therefore, for disposal purposes, This compound and its contaminated materials should be treated as hazardous chemical waste.
Immediate personal protective equipment (PPE) is non-negotiable. At a minimum, this includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: An N95 dust mask or equivalent should be used when handling the solid powder to prevent inhalation[1].
-
Body Protection: A standard laboratory coat.
The Three Waste Streams: Identification and Segregation
Proper disposal begins with identifying and segregating the different types of waste generated. For this compound, this typically involves three distinct streams. Mixing these streams is a violation of regulatory standards, such as the Resource Conservation and Recovery Act (RCRA), and can create dangerous chemical reactions[4].
Waste Stream 1: Unused or Expired Solid this compound
This includes the pure, solid reagent that is expired, off-specification, or no longer needed.
Waste Stream 2: Contaminated Labware and PPE
This is a solid waste stream comprising items grossly contaminated with this compound. Examples include:
-
Weighing boats and paper
-
Spatulas and pipette tips
-
Contaminated gloves and bench paper
-
Empty product containers
Waste Stream 3: Liquid Waste from Peptide Synthesis
This is the most complex and hazardous stream, resulting from the use of this compound in peptide synthesis. This waste is not just the amino acid in solution but a mixture containing potent reagents and byproducts. The primary hazardous components are:
-
Fmoc-Deprotection Solutions: Typically contain 20-50% piperidine in a solvent like N,N-Dimethylformamide (DMF)[5]. Piperidine is toxic, flammable, and corrosive[6][7].
-
Boc-Deprotection Solutions: Typically contain strong acids, most commonly Trifluoroacetic Acid (TFA)[8][9]. TFA is highly corrosive and causes severe skin burns and eye damage[10].
-
Deprotection Byproducts: The removal of the Fmoc group with piperidine generates a dibenzofulvene-piperidine adduct [11][12]. This adduct is soluble in the reaction solvent and becomes part of the liquid waste.
-
Solvents: Various organic solvents used for washing and coupling steps (e.g., DMF, Dichloromethane (DCM)).
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for compliant disposal. All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[4].
Protocol 3.1: Handling Unused Solid Waste (Stream 1)
-
Containerization: Place the original, tightly sealed container of this compound into a larger, sealable, and chemically compatible container (an "overpack").
-
Labeling: Affix a hazardous waste label to the overpack. The label must include:
-
The words "Hazardous Waste."
-
Chemical Name: "this compound" (no abbreviations).
-
Accumulation Start Date.
-
Hazard Characteristics: "Combustible Solid," "Irritant," "Aquatic Hazard."
-
-
Storage: Store in the SAA, segregated from incompatible materials, particularly strong oxidizing agents.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[13].
Protocol 3.2: Handling Contaminated Solid Waste (Stream 2)
-
Collection: Collect all contaminated solid materials in a designated, durable, leak-proof container (e.g., a polyethylene-lined cardboard box or a dedicated plastic pail).
-
Labeling: Label the container clearly as "Hazardous Waste - Solid Lab Debris." List the primary contaminant: "Contaminated with this compound."
-
Storage: Keep the container closed when not in use. Store in the SAA.
-
Disposal Request: Arrange for pickup through your institution's hazardous waste program.
Protocol 3.3: Handling Liquid Synthesis Waste (Stream 3)
This stream requires the most stringent segregation due to chemical incompatibility.
-
Segregation is Key:
-
Acidic Waste: All TFA-containing solutions must be collected in a dedicated, acid-resistant container (e.g., glass or fluorinated plastic). Never mix acidic waste with basic or organic solvent waste.
-
Basic/Organic Waste: All piperidine and DMF-containing solutions, including washings containing the dibenzofulvene-piperidine adduct, should be collected in a separate, compatible solvent waste container (e.g., a high-density polyethylene carboy).
-
-
Containerization:
-
Use only containers provided by or approved by your EH&S department. Ensure they are vented if necessary.
-
Never fill containers beyond 90% capacity to allow for vapor expansion.
-
-
Labeling: Each liquid waste container must have a hazardous waste label with a complete list of its contents by percentage.
-
Acid Waste Example: "Hazardous Waste," "Trifluoroacetic Acid (~50%), Dichloromethane (~50%)," "Corrosive (RCRA Code D002)."
-
Base/Organic Waste Example: "Hazardous Waste," "Piperidine (~20%), N,N-Dimethylformamide (~80%), Traces of this compound and dibenzofulvene-piperidine adduct," "Toxic, Flammable."
-
-
Storage: Keep containers tightly sealed and stored in secondary containment within the SAA. Segregate acids from bases and flammables.
-
Disposal Request: Arrange for timely pickup. Do not let waste accumulate beyond your facility's limits[4].
Regulatory Framework and Waste Classification
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under RCRA[14]. A hazardous waste determination must be made for each waste stream.
| Waste Stream | Potential Hazard Characteristics | Likely EPA Waste Code(s) | Regulatory Justification |
| Unused Solid this compound | Combustible, Potential Toxicity, Water Hazard | Dependent on TCLP results; handle as hazardous. | While not a specifically "listed" waste, its properties warrant cautious management as a non-specified hazardous waste. |
| Contaminated Solid Labware | Same as above | Same as above | The waste carries the characteristics of the chemical it is contaminated with. |
| Acidic Liquid Waste (TFA) | Corrosivity (pH ≤ 2) | D002 | The waste is a liquid with a pH less than or equal to 2, meeting the definition of a corrosive hazardous waste[14]. |
| Basic/Organic Liquid Waste (Piperidine/DMF) | Ignitability, Toxicity | D001 (if flash point < 140°F), Potential D-codes for toxicity | Piperidine solutions are often flammable, meeting the ignitability characteristic[14]. The toxicity of the mixture would be determined by a TCLP test. |
TCLP = Toxicity Characteristic Leaching Procedure
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Decision tree for segregating this compound waste streams.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Material Safety Data Sheet: Fmoc-D-Dap(Boc)-OH. Capot Chemical. [Link]
-
(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene... ResearchGate. [Link]
-
EPA Hazardous Waste Codes List. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University Digital Commons. [Link]
-
Safety Data Sheet: Piperidine. PENTA. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
Substitution determination of Fmoc-substituted resins at different wavelengths. National Institutes of Health (NIH). [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Trifluoroacetic Acid SOP. University of Washington, Environmental Health & Safety. [Link]
-
SDS - DAP US/GHS MSDS Project. DAP Global Inc. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
- Method for selective removal of dibenzofulvene derivative.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering. [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. [Link]
Sources
- 1. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. capotchem.com [capotchem.com]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. carlroth.com [carlroth.com]
- 11. redalyc.org [redalyc.org]
- 12. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
